1alpha, 24, 25-Trihydroxy VD2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H44O4 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
trans-(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9-,21-10+/t18-,22-,23-,24+,25+,27-,28?/m1/s1 |
InChI-Schlüssel |
KRGCLKZOZQUAFK-FHIUFEBGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of 1α,24,25-Trihydroxyvitamin D2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of vitamin D2, playing a role in calcium homeostasis and bone metabolism. As a product of the vitamin D catabolic pathway, primarily mediated by the enzyme CYP24A1, its actions are intricately linked to the broader vitamin D endocrine system. This technical guide delineates the current understanding of the mechanism of action of 1α,24,25-(OH)₃D₂, focusing on its interaction with the vitamin D receptor (VDR), subsequent genomic and non-genomic signaling, and its physiological effects. This document synthesizes available data on its biological activities, provides detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction
Vitamin D, in its active form 1α,25-dihydroxyvitamin D (calcitriol), is a critical regulator of calcium and phosphate (B84403) metabolism, bone health, and a modulator of immune function. The biological effects of vitamin D are mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes. The concentration and activity of active vitamin D are tightly controlled through a series of hydroxylation and catabolic steps. 1α,24,25-(OH)₃D₂ is a key metabolite in the degradation pathway of 1α,25-dihydroxyvitamin D₂. While often considered an inactivation product, emerging evidence on related vitamin D metabolites suggests that these molecules may retain some biological activity and play regulatory roles. This guide provides a comprehensive overview of the molecular mechanisms underlying the action of 1α,24,25-(OH)₃D₂.
Molecular Mechanism of Action
The primary mechanism of action for vitamin D compounds, including 1α,24,25-(OH)₃D₂, is through the activation of the Vitamin D Receptor (VDR).
Vitamin D Receptor (VDR) Binding
Upon entering the target cell, 1α,24,25-(OH)₃D₂ is hypothesized to bind to the ligand-binding pocket of the VDR. While direct and quantitative binding affinity data for 1α,24,25-(OH)₃D₂ is not extensively available in the public domain, studies on structurally similar vitamin D₂ analogs suggest that it likely possesses a lower affinity for the VDR compared to the active form, 1α,25-(OH)₂D₂. The affinity of various vitamin D metabolites for the VDR is a key determinant of their biological potency.
Genomic Signaling Pathway
The binding of 1α,24,25-(OH)₃D₂ to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of these genes.
dot
Caption: Genomic signaling pathway of 1α,24,25-(OH)₃D₂.
Key Target Genes and Physiological Effects
The genomic actions of 1α,24,25-(OH)₃D₂ are expected to influence several key physiological processes, primarily through the regulation of specific target genes.
-
CYP24A1 (24-Hydroxylase): As a product of CYP24A1 activity, 1α,24,25-(OH)₃D₂ is part of a negative feedback loop. Vitamin D compounds are known to upregulate the expression of CYP24A1, the enzyme responsible for their own catabolism.[1] This induction helps to prevent excessive levels of active vitamin D.
-
Osteocalcin (B1147995): This bone matrix protein is a well-established target of VDR-mediated transcription. Regulation of the osteocalcin gene is indicative of the osteoblastic activity of vitamin D analogs.
-
Parathyroid Hormone (PTH): Vitamin D compounds are known to suppress the transcription of the PTH gene, a key regulator of calcium homeostasis.[2] The ability of 1α,24,25-(OH)₃D₂ to modulate PTH levels is a critical aspect of its biological activity.
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand): VDR activation in osteoblasts can increase the expression of RANKL, a key factor in osteoclast differentiation and activation, thereby influencing bone resorption.[3][4]
Quantitative Data
Due to the limited availability of direct quantitative data for 1α,24,25-Trihydroxy VD2, the following tables include data from structurally related compounds to provide a comparative context for its expected biological activity.
Table 1: Comparative VDR Binding Affinity of Vitamin D Analogs
| Compound | Relative Binding Affinity (%) (Compared to 1α,25-(OH)₂D₃) | Reference |
| 1α,25-dihydroxyvitamin D₃ (1α,25-(OH)₂D₃) | 100 | [5] |
| 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂) | ~100 | [5][6] |
| 1α,24,25-trihydroxyvitamin D₃ | 60 | [7] |
| 24-epi-1α,25-dihydroxyvitamin D₂ | Less active than 1α,25-(OH)₂D₃ | [8] |
Table 2: Dose-Response of Vitamin D Analogs on Bone Resorption
| Compound | Concentration | Effect on Bone Resorption | Reference |
| 1α,25-dihydroxyvitamin D₃ | 10⁻⁸ M | Stimulation | [6] |
| 24-epi-1α,25-dihydroxyvitamin D₂ | 10⁻⁸ M | Stimulation (less potent than 1α,25-(OH)₂D₃) | [8] |
| 1α,24S,25-trihydroxyvitamin D₂ | 10⁻⁹ M | Similar activity to 24-epi-1α,25-(OH)₂D₂ |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of vitamin D analogs like 1α,24,25-(OH)₃D₂.
VDR Binding Affinity Assay (Competitive Radioligand Binding Assay)
Objective: To determine the relative binding affinity of 1α,24,25-(OH)₃D₂ for the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25-(OH)₂D₃ (radioligand)
-
Unlabeled 1α,25-(OH)₂D₃ (for standard curve)
-
Test compound: 1α,24,25-(OH)₃D₂
-
Binding buffer (e.g., TEGD buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 0.1 M KCl, 10 mM sodium molybdate)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare a standard curve using serial dilutions of unlabeled 1α,25-(OH)₂D₃.
-
Prepare serial dilutions of the test compound, 1α,24,25-(OH)₃D₂.
-
In microcentrifuge tubes, combine the binding buffer, a fixed concentration of [³H]-1α,25-(OH)₂D₃, and either the standard, test compound, or vehicle control.
-
Add recombinant VDR to each tube to initiate the binding reaction.
-
Incubate the mixture at 4°C for a specified time (e.g., 4 hours) to reach equilibrium.
-
To separate bound from free radioligand, add hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.
-
Wash the pellets with a wash buffer to remove non-specifically bound radioligand.
-
Resuspend the final pellet in scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-1α,25-(OH)₂D₃ (IC₅₀) and determine the relative binding affinity.
dot
Caption: Workflow for VDR competitive binding assay.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To quantify the effect of 1α,24,25-(OH)₃D₂ on the mRNA levels of target genes (e.g., CYP24A1, Osteocalcin, PTH, RANKL).
Materials:
-
Cell line of interest (e.g., osteoblasts, kidney cells)
-
Cell culture medium and supplements
-
1α,24,25-(OH)₃D₂
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of 1α,24,25-(OH)₃D₂ or vehicle control for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions by combining the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes.
-
Perform the qPCR using a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
dot
Caption: Workflow for quantitative real-time PCR analysis.
Luciferase Reporter Assay for VDR Transactivation
Objective: To assess the ability of 1α,24,25-(OH)₃D₂ to activate VDR-mediated gene transcription.
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression vector for human VDR
-
Luciferase reporter plasmid containing VDREs upstream of a minimal promoter
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the transfected cells with serial dilutions of 1α,24,25-(OH)₃D₂ or a positive control (e.g., 1α,25-(OH)₂D₃) for 18-24 hours.
-
Lyse the cells and transfer the lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the dose-response curve and determine the EC₅₀ value for VDR activation.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a metabolite within the vitamin D endocrine system, and its mechanism of action is primarily believed to be mediated through the Vitamin D Receptor. While direct quantitative data for this specific metabolite is limited, its structural similarity to other vitamin D analogs suggests it likely retains some biological activity, including the ability to bind to the VDR, modulate the transcription of target genes such as CYP24A1, osteocalcin, and PTH, and influence physiological processes like calcium homeostasis and bone metabolism. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific VDR binding affinity, downstream signaling events, and the complete gene regulatory profile of 1α,24,25-Trihydroxyvitamin D2. Such studies will be invaluable for a comprehensive understanding of its role in health and disease and for its potential development as a therapeutic agent.
References
- 1. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective suppression of parathyroid hormone by 1 alpha-hydroxy-vitamin D2 in hemodialysis patients with moderate to severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vitamin D Receptor in Osteoblast-Lineage Cells Is Essential for the Proresorptive Activity of 1α,25(OH)2D3 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D3 supports osteoclastogenesis via functional vitamin D response element of human RANKL gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the 1α,24,25-Trihydroxyvitamin D2 Signaling Pathway
This guide provides a detailed overview of the signaling pathway of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a metabolite of vitamin D2. It covers the core signaling mechanism, presents available quantitative data, details relevant experimental protocols, and includes visualizations to elucidate key processes.
Core Signaling Pathway
The biological actions of 1α,24,25(OH)₃D₂ are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The signaling cascade can be summarized in the following key steps:
-
Ligand Binding: 1α,24,25(OH)₃D₂ enters the target cell and binds to the Ligand Binding Domain (LBD) of the VDR, which is predominantly located in the nucleus. This binding induces a conformational change in the VDR.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. This VDR-RXR complex is the functional unit that interacts with DNA.
-
DNA Binding: The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3).
-
Transcriptional Regulation: Upon binding to a VDRE, the VDR-RXR complex recruits a variety of co-regulatory proteins, including co-activators (e.g., histone acetyltransferases) or co-repressors (e.g., histone deacetylases). This co-regulator complex then modulates the transcription of the downstream target gene, either increasing or decreasing its expression.
The primary target gene for vitamin D metabolites is CYP24A1, which encodes the 24-hydroxylase enzyme.[1][2][3][4] This enzyme is responsible for the catabolism of vitamin D metabolites, including the conversion of 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂) to 1α,24,25(OH)₃D₂, representing a negative feedback loop to control the levels of active vitamin D.[5]
Caption: The genomic signaling pathway of 1α,24,25-Trihydroxyvitamin D₂.
Quantitative Data
Quantitative data on the binding affinity and transcriptional activity of 1α,24,25(OH)₃D₂ are limited. The following tables summarize available data for related vitamin D metabolites to provide a comparative context.
Table 1: Comparative VDR Binding Affinity of Vitamin D Metabolites
| Compound | Relative Binding Affinity (%) to VDR | Species/System | Reference |
| 1α,25(OH)₂D₃ | 100 | Chick Intestine | [6] |
| 1α,25(OH)₂D₂ | ~100 | Chick Intestine | [7] |
| 1α,24,25(OH)₃D₃ | 27.3 | Recombinant Human VDR | [8] |
| 1α,24,25(OH)₃D₂ | Data not available |
Table 2: Comparative Transcriptional Activity of Vitamin D Metabolites
| Compound | Target Gene | EC₅₀ (nM) | Cell Line | Reference |
| 1α,25(OH)₂D₃ | Average of 206 genes | 0.48 | Human PBMCs | [9] |
| 25(OH)D₃ | Average of 206 genes | 322 | Human PBMCs | [9] |
| 25(OH)D₂ | Average of 206 genes | 295 | Human PBMCs | [9] |
| 1α,24,25(OH)₃D₂ | CYP24A1 | Data not available |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the 1α,24,25(OH)₃D₂ signaling pathway are provided below.
VDR Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of 1α,24,25(OH)₃D₂ for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand (e.g., [³H]1α,25(OH)₂D₃)
-
Unlabeled 1α,24,25(OH)₃D₂ and 1α,25(OH)₂D₃ (for standard curve)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4)
-
Hydroxyapatite (B223615) slurry
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% Triton X-100, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled 1α,24,25(OH)₃D₂ and 1α,25(OH)₂D₃.
-
In reaction tubes, combine the recombinant VDR, a fixed concentration of radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Add cold hydroxyapatite slurry to each tube to bind the VDR-ligand complexes.
-
Wash the pellets with wash buffer to remove unbound ligand.
-
Centrifuge and aspirate the supernatant.
-
Resuspend the pellets in scintillation fluid and measure radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of bound radiolabel versus the log concentration of the unlabeled competitor.
-
Determine the IC₅₀ value (concentration of competitor that displaces 50% of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a VDR competitive binding assay.
VDR-Mediated Transcriptional Reporter Assay
Objective: To quantify the ability of 1α,24,25(OH)₃D₂ to activate VDR-mediated gene transcription.
Materials:
-
Human cell line (e.g., HEK293, MCF-7)
-
VDR expression vector
-
Reporter plasmid containing a VDRE upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
1α,24,25(OH)₃D₂ and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with various concentrations of 1α,24,25(OH)₃D₂ and control compounds.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity versus the log concentration of the test compound.
-
Determine the EC₅₀ value (concentration that produces 50% of the maximal response).
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if the 1α,24,25(OH)₃D₂-activated VDR-RXR complex binds to the promoter of a specific target gene in vivo.
Materials:
-
Cells treated with 1α,24,25(OH)₃D₂
-
Formaldehyde for cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibody against VDR
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking solution (proteinase K and NaCl)
-
DNA purification kit
-
Primers for qPCR targeting the VDRE of the gene of interest
Procedure:
-
Cross-link proteins to DNA in treated cells with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication.
-
Immunoprecipitate the VDR-DNA complexes using a VDR-specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the VDR-DNA complexes from the beads.
-
Reverse the cross-links and purify the DNA.
-
Quantify the amount of target DNA sequence using qPCR.
Data Analysis:
-
Calculate the enrichment of the target DNA sequence in the immunoprecipitated sample relative to an input control and a negative control (e.g., immunoprecipitation with a non-specific IgG).
Conclusion
The 1α,24,25-Trihydroxyvitamin D2 signaling pathway follows the canonical mechanism of vitamin D action through the VDR-RXR heterodimer and subsequent modulation of target gene expression. While it is understood to be a catabolite of the more active 1α,25(OH)₂D₂, its own biological activity is less well-characterized. The experimental protocols detailed in this guide provide a framework for further investigation into the specific quantitative aspects of 1α,24,25(OH)₃D₂ signaling and its physiological relevance. Further research is required to fully elucidate its specific target genes and dose-response relationships to better understand its role in the broader context of vitamin D metabolism and action.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential time course of induction of 1alpha,25-dihydroxyvitamin D3-24-hydroxylase mRNA expression in rats by 1alpha,25-dihydroxyvitamin D3 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and metabolic studies of 1α,2α,25-, 1α,4α,25- and 1α,4β,25-trihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of 1α,24,25-Trihydroxyvitamin D2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂) is a metabolite of the biologically active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1,25-(OH)₂D₂). Its formation involves the hydroxylation of 1,25-(OH)₂D₂ at the carbon-24 position by the enzyme CYP24A1. While extensively studied in the context of vitamin D₃ metabolism, the precise physiological role and therapeutic potential of 1,24,25-(OH)₃D₂ are still areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of 1,24,25-(OH)₃D₂, focusing on its synthesis, metabolism, and biological activities, with a particular emphasis on its interaction with the vitamin D receptor (VDR) and its effects on calcium homeostasis and cellular processes.
Synthesis and Metabolism
1,24,25-(OH)₃D₂ is an endogenous metabolite produced in tissues that express the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), primarily the kidney. The metabolic pathway begins with the conversion of vitamin D₂ to 25-hydroxyvitamin D₂ in the liver. Subsequently, in the kidney, 25-hydroxyvitamin D₂ is hydroxylated at the 1α position to form the active hormone 1,25-(OH)₂D₂. This active form can then be further hydroxylated at the 24-position by CYP24A1 to yield 1,24,25-(OH)₃D₂.[1] This 24-hydroxylation is a key step in the catabolism and inactivation of vitamin D hormones.[2][3] 1,24,25-(OH)₃D₂ can be further metabolized through hydroxylation at other positions, such as C-26 and C-28, leading to the formation of tetrahydroxylated vitamin D₂ metabolites.[1]
Core Physiological Functions
The physiological effects of 1,24,25-(OH)₃D₂ are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[4][5][6] While direct quantitative data on the VDR binding affinity of 1,24,25-(OH)₃D₂ is limited, studies on its vitamin D₃ analog, 1,24,25-trihydroxyvitamin D₃ (1,24,25-(OH)₃D₃), provide valuable insights.
Data Presentation: Biological Activity of Vitamin D Metabolites
| Compound | VDR Binding Affinity (Relative to 1,25-(OH)₂D₃) | Intestinal Calcium Absorption (Relative to 1,25-(OH)₂D₃) | Bone Calcium Mobilization (Relative to 1,25-(OH)₂D₃) | Reference |
| 1,25-(OH)₂D₃ | 100% | 100% | 100% | [7] |
| 1,24,25-(OH)₃D₃ | 8% | 93% | Relatively inactive | [7] |
| 1,25,28-(OH)₃D₂ | 0.8% | No effect | No effect | [7] |
| 24-epi-1,25-(OH)₂D₂ | ~33% | ~50% | Inactive (in vivo) | [8] |
| 1,25-(OH)₂D₂ | Equal to 1,25-(OH)₂D₃ | Equal to 1,25-(OH)₂D₃ | Equal to 1,25-(OH)₂D₃ | [9] |
Note: Data for 1,24,25-(OH)₃D₂ is not available in the reviewed literature. The data for its D₃ analog is presented as a surrogate.
Calcium Homeostasis
Studies on the vitamin D₃ analog, 1,24,25-(OH)₃D₃, indicate that it is a potent stimulator of intestinal calcium absorption, exhibiting approximately 93% of the activity of 1,25-(OH)₂D₃.[7] However, it is relatively inactive in mobilizing calcium from bone.[7] This differential activity suggests that 1,24,25-(OH)₃D₂ may play a role in maintaining calcium balance with a potentially lower risk of hypercalcemia compared to 1,25-(OH)₂D₂. The reduced activity in bone calcium mobilization, despite significant intestinal calcium absorption, points towards a selective modulation of VDR-mediated gene expression in different target tissues.
Cell Differentiation and Proliferation
Immunomodulation
The vitamin D endocrine system plays a crucial role in modulating the immune system.[4][12][13] Active vitamin D metabolites, through their interaction with the VDR expressed in immune cells, can influence both innate and adaptive immunity.[12] They have been shown to enhance the antimicrobial activity of macrophages and modulate the differentiation and function of T lymphocytes.[13] Although direct evidence for the immunomodulatory effects of 1,24,25-(OH)₃D₂ is lacking, its structural similarity to other active vitamin D compounds suggests that it may also contribute to the regulation of immune responses.
Experimental Protocols
Vitamin D Receptor Competitive Binding Assay
Principle: This assay determines the relative affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]1,25-(OH)₂D₃) for binding to the receptor.
Methodology:
-
Receptor Preparation: A source of VDR, such as a rat intestinal cytosol preparation or recombinant human VDR, is prepared.
-
Incubation: A constant amount of VDR and a fixed concentration of radiolabeled 1,25-(OH)₂D₃ are incubated with varying concentrations of the unlabeled test compound (1,24,25-(OH)₃D₂) and the reference compound (1,25-(OH)₂D₂).
-
Separation of Bound and Free Ligand: The VDR-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
-
Quantification: The radioactivity in the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound required to displace 50% of the specifically bound radioligand (IC₅₀) is determined. The relative binding affinity is calculated by comparing the IC₅₀ of the test compound to that of the reference compound.
High-Performance Liquid Chromatography (HPLC) for Vitamin D Metabolite Analysis
Principle: HPLC is used to separate, identify, and quantify vitamin D metabolites from biological samples or in vitro reaction mixtures.
Methodology:
-
Sample Preparation: Vitamin D metabolites are extracted from the sample matrix (e.g., serum, cell culture media) using a liquid-liquid extraction or solid-phase extraction protocol.[14]
-
Chromatographic Separation: The extracted metabolites are injected onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A mobile phase gradient is used to separate the different vitamin D metabolites based on their polarity.
-
Detection: The separated metabolites are detected using a UV detector (at ~265 nm) or a mass spectrometer for more sensitive and specific quantification.[15]
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known amount of an internal standard and a standard curve generated with pure compounds.
Conclusion and Future Directions
1α,24,25-Trihydroxyvitamin D₂ is a significant metabolite in the vitamin D₂ endocrine system. While direct research on its physiological role is limited, data from its vitamin D₃ analog suggest that it is a biologically active molecule with potent effects on intestinal calcium transport and potentially selective actions on other target tissues. Its reduced activity in bone calcium mobilization compared to its parent compound, 1,25-(OH)₂D₂, makes it an interesting candidate for further investigation as a therapeutic agent with a potentially favorable safety profile.
Future research should focus on:
-
Directly quantifying the VDR binding affinity of 1α,24,25-Trihydroxyvitamin D₂.
-
Investigating its specific effects on cell differentiation, proliferation, and apoptosis in various cell models.
-
Elucidating its immunomodulatory properties and comparing them to those of 1,25-(OH)₂D₂.
-
Conducting in vivo studies to fully characterize its pharmacokinetic and pharmacodynamic profile.
A deeper understanding of the physiological role of 1α,24,25-Trihydroxyvitamin D₂ will be crucial for harnessing its potential in the development of novel therapies for a range of disorders, from calcium metabolism disorders to cancer and autoimmune diseases.
References
- 1. Regulation of Vitamin D hydroxylases gene expression by 1,25-dihydroxyvitamin D3 and cyclic AMP in cultured human syncytiotrophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 3. Competitive binding assay for vitamin D and 25-OH vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vitamin D receptor: new paradigms for the regulation of gene expression by 1,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. researchgate.net [researchgate.net]
- 12. The Immunomodulatory Properties of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. applications.emro.who.int [applications.emro.who.int]
1α,24,25-Trihydroxyvitamin D2: A Technical Guide to Vitamin D Receptor Binding and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2, part of a class of secosteroid hormones crucial for calcium homeostasis and a wide range of other biological processes. The biological actions of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes. This technical guide provides an in-depth analysis of the interaction between 1α,24,25(OH)₃D₂ and the VDR, including its transcriptional activity and effects on cell proliferation. While direct quantitative data for 1α,24,25-Trihydroxyvitamin D2 is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs, such as 1α,24(S)-dihydroxyvitamin D2 and 1α,24,25-trihydroxyvitamin D3, to provide a comprehensive overview for research and drug development professionals.
Vitamin D Receptor (VDR) Signaling Pathway
The binding of a vitamin D metabolite to the VDR initiates a cascade of molecular events that culminate in the regulation of gene expression. This process is fundamental to the physiological effects of vitamin D.
Upon entering the target cell, the vitamin D analog binds to the ligand-binding domain (LBD) of the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator or corepressor proteins, which ultimately modulates the transcription of the target gene by the RNA polymerase II machinery. The resulting changes in protein expression lead to the diverse biological responses attributed to vitamin D.
Data Presentation
The following tables summarize the quantitative data on the biological activity of 1α,24,25-trihydroxyvitamin D₂ and its close analogs in comparison to the active form of vitamin D₃, calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃).
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Receptor Source | Assay Type | Binding Affinity (Relative to Calcitriol) | Reference |
| 1α,24(S)-dihydroxyvitamin D₂ | Human | Competitive | Strong | [1] |
| 1α,24,25-trihydroxyvitamin D₃ | - | - | Substantial | [2] |
| Calcitriol (1α,25(OH)₂D₃) | Various | Competitive | 100% (Reference) | [3] |
Table 2: Transcriptional Activation of VDR Target Genes
| Compound | Cell Line | Reporter Gene | Potency (EC₅₀) | Reference |
| 1α,24(S)-dihydroxyvitamin D₂ | Hep3B (human hepatoma) | Chloramphenicol Acetyltransferase | Biologically Active | [1] |
| Calcitriol (1α,25(OH)₂D₃) | Various | Luciferase, etc. | ~0.1 - 1 nM | [4] |
Note: A specific EC₅₀ value for 1α,24,25-trihydroxyvitamin D₂ in a reporter gene assay was not found in the reviewed literature. "Biologically Active" indicates a demonstrated ability to induce gene expression.
Table 3: Antiproliferative Activity
| Compound | Cell Line | Assay Type | Potency (IC₅₀) | Reference |
| 1α,24(S)-dihydroxyvitamin D₂ | MCF-7 (human breast cancer) | Cell Growth | Potent | [5] |
| Calcitriol (1α,25(OH)₂D₃) | Various cancer cell lines | MTT, SRB, etc. | ~1 - 100 nM | [6][7] |
Note: A specific IC₅₀ value for the antiproliferative activity of 1α,24,25-trihydroxyvitamin D₂ was not available. "Potent" signifies a strong inhibitory effect on cell proliferation as described in the cited research.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's interaction with the VDR and its subsequent biological effects.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the VDR by measuring its ability to displace a radiolabeled VDR ligand.
-
Receptor Preparation : A source of VDR is prepared, which can be either purified recombinant VDR or nuclear extracts from cells overexpressing the receptor.
-
Ligand Preparation : A radiolabeled VDR ligand, typically [³H]1α,25(OH)₂D₃, is used as the tracer. The unlabeled test compound, 1α,24,25(OH)₃D₂, is prepared in a series of dilutions.
-
Incubation : The VDR preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor are incubated together to allow for competitive binding to the receptor.
-
Separation : After incubation, the receptor-bound radioligand is separated from the free radioligand. Common methods include hydroxylapatite precipitation or filtration through glass fiber filters.
-
Detection : The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC₅₀ can then be converted to the binding affinity constant (Kᵢ).
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
-
Cell Culture and Transfection : A suitable cell line (e.g., HEK293, COS-1) is cultured and transiently transfected with two plasmids: one expressing the human VDR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with one or more VDREs.
-
Compound Treatment : The transfected cells are treated with various concentrations of 1α,24,25(OH)₃D₂ or a control compound (e.g., calcitriol).
-
Cell Lysis : After an incubation period, the cells are lysed to release the cellular components, including the reporter protein.
-
Reporter Assay : The activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.
-
Data Analysis : The reporter activity is plotted against the logarithm of the compound concentration. A dose-response curve is generated to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : The chosen cell line is seeded into a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of 1α,24,25(OH)₃D₂.
-
MTT Incubation : After a set incubation period (e.g., 24, 48, or 72 hours), the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a biologically active metabolite of vitamin D2 that exerts its effects through binding to and activating the Vitamin D Receptor. While specific quantitative data on its binding affinity and functional potency are not extensively documented in the available literature, studies on closely related analogs suggest that it likely possesses strong VDR binding and significant biological activity, including the ability to regulate gene expression and inhibit cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of 1α,24,25(OH)₃D₂ and other novel VDR modulators, which is essential for advancing research and development in areas targeting the vitamin D signaling pathway.
References
- 1. 1 alpha,24(S)-dihydroxyvitamin D2: a biologically active product of 1 alpha-hydroxyvitamin D2 made in the human hepatoma, Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery and Synthesis of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1α,24,25-trihydroxyvitamin D2 [1α,24,25-(OH)₃D₂], a metabolite of the vitamin D₂ endocrine system. This document details the initial identification of this trihydroxylated metabolite, outlines the general synthetic strategies employed for its chemical preparation, and explores its mechanism of action through the vitamin D receptor (VDR). Quantitative data on its biological activity are summarized, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts for researchers in the field of vitamin D metabolism and drug development.
Discovery and Biological Context
The initial discovery of 1α,24,25-trihydroxyvitamin D₂ was a significant step in understanding the metabolic cascade of vitamin D₂. It was first identified in 1986 by Reddy and Tserng as a new metabolite produced from 1,25-dihydroxyvitamin D₂ [1,25-(OH)₂D₂] in an in vitro perfused rat kidney model.[1] This finding demonstrated that, similar to the vitamin D₃ pathway, the vitamin D₂ side chain could undergo hydroxylation at the C-24 position.
The metabolism of vitamin D₂ begins with its conversion to 25-hydroxyvitamin D₂ [25(OH)D₂] in the liver. Subsequently, in the kidneys, 25(OH)D₂ is hydroxylated at the 1α-position by the enzyme CYP27B1 to form the biologically active hormone 1,25-(OH)₂D₂. The enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) is responsible for the further hydroxylation of both 25(OH)D and 1,25(OH)₂D at the 24-position, a key step in the catabolism and modulation of the hormonal activity.[1] The formation of 1α,24,25-(OH)₃D₂ is a result of this 24-hydroxylation of 1,25-(OH)₂D₂.
Chemical Synthesis
While a detailed, step-by-step protocol for the synthesis of 1α,24,25-trihydroxyvitamin D₂ is not extensively published, the general approach relies on convergent synthesis strategies, a common method for creating complex vitamin D analogs.[2][3] This methodology involves the synthesis of two key fragments, the A-ring and the C/D-ring (also known as the Windaus-Grundmann ketone and its derivatives), which are then coupled to form the final molecule.
A plausible synthetic route, based on established methods for similar vitamin D compounds, would involve:
-
Synthesis of the A-ring synthon: This typically involves a multi-step process starting from a chiral precursor to establish the stereochemistry of the hydroxyl groups.
-
Synthesis of the C/D-ring synthon with the trihydroxylated side chain: This is the more complex fragment to synthesize. It would likely involve the stereoselective introduction of hydroxyl groups at the C-24 and C-25 positions of a suitable starting material derived from vitamin D₂ or other steroid precursors.
-
Coupling of the A-ring and C/D-ring fragments: A common coupling reaction used in vitamin D synthesis is the Horner-Wadsworth-Emmons olefination or a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.[3]
-
Deprotection: The final step involves the removal of protecting groups from the hydroxyl functions to yield 1α,24,25-trihydroxyvitamin D₂.
Visualizing the General Synthetic Workflow
Mechanism of Action and Biological Activity
The biological effects of 1α,24,25-(OH)₃D₂ are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.
Signaling Pathway
Upon entering the target cell, 1α,24,25-(OH)₃D₂ binds to the ligand-binding pocket of the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. The downstream effects include the regulation of genes involved in calcium and phosphate (B84403) homeostasis, bone metabolism, and cellular differentiation and proliferation.
Comparative Biological Activity
The biological activity of 1α,24,25-(OH)₃D₂ is generally considered to be lower than that of its precursor, 1,25-(OH)₂D₂. This is consistent with the role of 24-hydroxylation as a step in the inactivation pathway of active vitamin D metabolites. However, it still retains some biological activity. The precise quantitative comparison of its activity with other vitamin D metabolites is crucial for understanding its physiological role and therapeutic potential.
Table 1: Comparative VDR Binding Affinity of Vitamin D Metabolites
| Compound | Relative Binding Affinity to VDR (Compared to 1,25-(OH)₂D₃) | Reference |
| 1,25-(OH)₂D₃ | 100% | [4][5] |
| 1,25-(OH)₂D₂ | ~100% | [4][5] |
| 24-epi-1,25-(OH)₂D₂ | Less active than 1,25-(OH)₂D₃ | [4] |
| 1α,24,25-(OH)₃D₃ | Lower than 1,25-(OH)₂D₃ | Inferred from its role as a catabolite |
Table 2: Comparative Transcriptional Activity of Vitamin D Metabolites
| Compound | Target Gene | Cell Type | Effect on Gene Expression | Reference |
| 1,25-(OH)₂D₃ | CYP24A1 | Various | Strong Induction | [6] |
| 1,25-(OH)₂D₂ | CYP24A1 | Various | Comparable to 1,25-(OH)₂D₃ | [4] |
| 24-epi-1,25-(OH)₂D₂ | CYP24A1 | Various | Much less active than 1,25-(OH)₂D₃ | [4] |
| 1α,24,25-(OH)₃D₃ | CYP24A1 | Various | Expected to be lower than 1,25-(OH)₂D₂ | Inferred from its structure |
Experimental Protocols
In Vitro Production and Isolation of 1α,24,25-(OH)₃D₂
This protocol is based on the methodology described by Reddy and Tserng (1986).[1]
Objective: To produce and isolate 1α,24,25-(OH)₃D₂ from the in vitro perfusion of isolated rat kidneys with 1,25-(OH)₂D₂.
Materials:
-
Isolated rat kidneys
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
1,25-(OH)₂D₂ (substrate)
-
Methanol
-
Methylene chloride
-
High-Performance Liquid Chromatography (HPLC) system with a silica (B1680970) column and a reverse-phase column
-
UV detector
-
Mass spectrometer
Procedure:
-
Kidney Perfusion: Perfuse isolated rat kidneys with a buffer containing a known concentration of 1,25-(OH)₂D₂.
-
Lipid Extraction: Collect the perfusate and perform a lipid extraction using a methanol-methylene chloride solvent system.
-
Purification by HPLC:
-
Subject the lipid extract to preparative HPLC on a silica column to separate the metabolites based on polarity.
-
Collect the fractions corresponding to the trihydroxylated metabolites.
-
Further purify the collected fractions using a reverse-phase HPLC column.
-
-
Identification and Characterization:
-
Analyze the purified fractions using UV absorption spectrophotometry to confirm the characteristic vitamin D triene chromophore.
-
Utilize mass spectrometry to determine the molecular weight and fragmentation pattern to confirm the identity as 1α,24,25-(OH)₃D₂.
-
Visualizing the Isolation and Identification Workflow
VDR Binding Affinity Assay
Objective: To determine the relative binding affinity of 1α,24,25-(OH)₃D₂ to the VDR.
Materials:
-
Purified VDR (from a recombinant source or tissue homogenate)
-
Radiolabeled 1,25-(OH)₂D₃ (e.g., [³H]1,25-(OH)₂D₃)
-
Unlabeled 1,25-(OH)₂D₃ (for standard curve)
-
Unlabeled 1α,24,25-(OH)₃D₂ (test compound)
-
Assay buffer
-
Method for separating bound from free ligand (e.g., hydroxylapatite assay, dextran-coated charcoal)
-
Scintillation counter
Procedure:
-
Incubation: Incubate a constant amount of VDR and radiolabeled 1,25-(OH)₂D₃ with increasing concentrations of unlabeled 1,25-(OH)₂D₃ (for the standard curve) or the test compound (1α,24,25-(OH)₃D₂).
-
Separation: After incubation to equilibrium, separate the VDR-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that displaces 50% of the bound radioligand). The relative binding affinity can be determined by comparing the IC50 of the test compound to that of unlabeled 1,25-(OH)₂D₃.
Conclusion and Future Directions
1α,24,25-trihydroxyvitamin D₂ is a naturally occurring metabolite in the vitamin D₂ catabolic pathway. Its discovery has been pivotal in confirming the parallel metabolic routes of vitamin D₂ and D₃. While its biological activity is attenuated compared to its precursor, 1,25-(OH)₂D₂, it still retains the ability to bind to the VDR and potentially modulate gene expression. The convergent synthesis strategies developed for other vitamin D analogs provide a clear path for its chemical preparation, which is essential for further biological evaluation.
Future research should focus on obtaining more precise quantitative data on the VDR binding affinity and the transcriptional activity of 1α,24,25-(OH)₃D₂ on a wider range of VDR target genes. A detailed, step-by-step synthetic protocol would be highly valuable to the research community. Furthermore, investigating any unique biological roles of this metabolite, potentially independent of its function as a mere catabolite, could open new avenues for understanding the full spectrum of vitamin D's physiological effects and for the development of novel therapeutic agents.
References
- 1. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. birmingham.ac.uk [birmingham.ac.uk]
- 3. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression profiles in rat intestine identify pathways for 1,25-dihydroxyvitamin D3 stimulated calcium absorption and clarify its immunomodulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolism of 1α,24,25-trihydroxyvitamin D2. While direct in-depth studies on this specific metabolite are limited, this document synthesizes available data on its formation, subsequent metabolic pathways, and the key enzymes involved, primarily focusing on the role of cytochrome P450 family 24 subfamily A member 1 (CYP24A1). This guide also outlines established experimental protocols for the analysis of vitamin D metabolites in vivo, offering a practical framework for researchers in the field. Quantitative data from related vitamin D2 analog studies are presented to provide context for pharmacokinetic and metabolic parameters.
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial regulators of calcium and phosphate (B84403) homeostasis. The biological activity of vitamin D2 is dependent on a series of hydroxylation steps, leading to the formation of various active and inactive metabolites. 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a key metabolite in the catabolic cascade of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). Understanding the in vivo metabolism of 1α,24,25(OH)₃D₂ is essential for elucidating the complete metabolic fate of vitamin D2 and for the development of novel vitamin D analogs with optimized therapeutic profiles. This guide summarizes the current knowledge on the formation and subsequent metabolism of 1α,24,25(OH)₃D₂ and provides detailed methodologies for its study.
Metabolic Pathways
The metabolism of vitamin D2 is a complex process mediated by a series of cytochrome P450 enzymes. The key enzyme responsible for the catabolism of 1α,25(OH)₂D₂ is CYP24A1, a mitochondrial enzyme that plays a critical role in regulating the levels of active vitamin D metabolites.[1]
Formation of 1α,24,25-Trihydroxyvitamin D2
The primary pathway for the formation of 1α,24,25(OH)₃D₂ is the C24-hydroxylation of 1α,25(OH)₂D₂ catalyzed by CYP24A1.[2] This reaction is a critical step in the inactivation of the hormonally active form of vitamin D2.
Subsequent Metabolism of 1α,24,25-Trihydroxyvitamin D2
Following its formation, 1α,24,25(OH)₃D₂ undergoes further metabolism, also mediated by CYP24A1. Studies using expressed human CYP24A1 have shown that 1α,25(OH)₂D₂ is converted to several downstream metabolites via 1α,24,25(OH)₃D₂.[2] These subsequent steps can involve further hydroxylations and cleavage of the side chain. For instance, human CYP24A1 can catalyze the C24-C25 bond cleavage of 1α,24,25(OH)₃D₂.[2] In isolated perfused rat kidneys, 1,25-dihydroxyvitamin D2 was shown to be metabolized to 1,24,25-trihydroxyvitamin D2, which was then further hydroxylated to 1,24,25,28-tetrahydroxyvitamin D2 and 1,24,25,26-tetrahydroxyvitamin D2.[3]
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of Vitamin D Analogs in Rats
| Parameter | 1α,24(OH)₂D₂ | 1α,25(OH)₂D₂ | Calcitriol (1α,25(OH)₂D₃) | Calcipotriol (B1668217) |
|---|---|---|---|---|
| Systemic Exposure (AUC) | ~1/5th of 1α,25(OH)₂D₂ or Calcitriol | - | - | ~1/30th of 1α,24(OH)₂D₂ |
| Oral Bioavailability | Similar to Calcitriol | - | - | Much lower than 1α,24(OH)₂D₂ |
| Circulating Half-life | Similar to Calcitriol | - | - | Much shorter than 1α,24(OH)₂D₂ |
Data sourced from a comparative study in rats.[4]
Table 2: Effect of Vitamin D Analogs on Serum Calcium in Vitamin D-deficient Rats
| Compound | Oral Dose required for similar response |
|---|---|
| 1α,24(OH)₂D₂ | 30 times greater than 1α,25(OH)₂D₂ or Calcitriol |
| 1α,25(OH)₂D₂ | - |
| Calcitriol | - |
Data from a study in vitamin D-deficient rats.[4]
Experimental Protocols
The in vivo study of 1α,24,25(OH)₃D₂ metabolism requires sensitive and specific analytical methods to identify and quantify this metabolite and its precursors in biological matrices. The following sections outline a general workflow and specific methodologies.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for in vivo vitamin D metabolism studies.[5]
-
Dosing: Administration of the parent compound (e.g., 1α,25(OH)₂D₂) can be performed via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points post-dosing via methods such as tail vein or cardiac puncture. Serum is separated by centrifugation and stored at -80°C until analysis. Tissues of interest (e.g., kidney, intestine) can also be harvested for analysis of tissue-specific metabolism.
Sample Preparation
-
Liquid-Liquid Extraction: A common method for extracting vitamin D metabolites from serum or plasma involves protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction with a combination of solvents such as methanol (B129727), and dichloromethane.[3][6]
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18) can be used for further purification and concentration of the extracted metabolites.
-
Immunoextraction: For very low abundance metabolites, immunoaffinity extraction using specific antibodies can provide a high degree of selectivity and enrichment.[7][8]
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of vitamin D metabolites. Both normal-phase and reverse-phase columns can be used. A common mobile phase for reverse-phase HPLC is a gradient of methanol in water.[2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and specific quantification of vitamin D metabolites.[7][8] It combines the separation power of HPLC with the mass-selective detection of a tandem mass spectrometer. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to enhance ionization efficiency and sensitivity.[7][8]
Conclusion
The in vivo metabolism of 1α,24,25-trihydroxyvitamin D2 is an integral part of the catabolic cascade of vitamin D2. Its formation from 1α,25-dihydroxyvitamin D2 is primarily catalyzed by CYP24A1, which also mediates its further degradation. While direct quantitative in vivo data for this specific trihydroxy metabolite is scarce, the methodologies for its study are well-established within the broader field of vitamin D research. This technical guide provides a foundational understanding of the metabolic pathways and the experimental approaches necessary for advancing our knowledge of 1α,24,25-trihydroxyvitamin D2 and its role in vitamin D homeostasis. Further research is warranted to fully elucidate the pharmacokinetics and biological activity of this and other polyhydroxylated vitamin D2 metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D 2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D 3 in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of 1α,25-dihydroxy vitamin D by immunoextraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a metabolite of Vitamin D2 that plays a significant role in calcium homeostasis and various other physiological processes. Its biological activity is intrinsically linked to its stereochemistry, particularly at the C-24 position. This technical guide provides an in-depth exploration of the stereochemical aspects of 1α,24,25-(OH)₃VD₂, including its synthesis, the differential biological activities of its stereoisomers, and the key signaling and metabolic pathways it influences.
Stereochemistry and Biological Activity
The introduction of hydroxyl groups at the C-1α, C-24, and C-25 positions of the Vitamin D2 molecule creates several stereoisomers. The spatial orientation of the hydroxyl group at the C-24 position, designated as either (24R) or (24S), significantly impacts the molecule's interaction with the Vitamin D Receptor (VDR) and its subsequent biological effects.
The biological effectiveness of Vitamin D analogs is often compared to that of 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), the hormonally active form of Vitamin D3. Studies have shown that 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂) has a biological effectiveness equal to that of 1α,25(OH)₂D₃ in intestinal calcium transport and bone mineralization[1][2]. However, the stereochemistry at C-24 can modulate this activity. For instance, 24-epi-1,25-dihydroxyvitamin D2 (the 24S epimer) is at best half as active as 1,25(OH)₂D₂ in stimulating intestinal calcium transport and bone mineralization[1][2]. This difference in activity is attributed to receptor discrimination, with the 24-epi form being one-third as active in binding to the chick intestinal receptor for 1,25(OH)₂D₃[1][2].
Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activity of 1α,24,25-(OH)₃VD₂ stereoisomers and related compounds.
| Compound | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | Intestinal Calcium Transport Activity (Relative to 1α,25(OH)₂D₂) | Bone Mineralization Activity (Relative to 1α,25(OH)₂D₂) | Bone Resorption Activity (in vitro, Relative to 1α,25(OH)₂D₂) |
| 1α,25(OH)₂D₂ | Comparable to 1α,25(OH)₂D₃[3] | 100% | 100% | 100% |
| (24S)-1α,25(OH)₂D₂ (24-epi) | ~33%[1][2] | ~50%[1][2] | ~50%[1][2] | ~20%[1][2] |
| 1α,24(R),25-(OH)₃VD₂ | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 1α,24(S),25-(OH)₃VD₂ | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
Synthesis of 1α,24,25-Trihydroxyvitamin D2 Stereoisomers
The synthesis of 1α,24,25-(OH)₃VD₂ stereoisomers is typically achieved through a convergent synthesis strategy. This involves the synthesis of an A-ring synthon and a C/D-ring side-chain synthon, which are then coupled together. The stereochemistry at the C-24 position is controlled during the synthesis of the side-chain fragment.
General Convergent Synthesis Workflow:
-
A-Ring Synthon Synthesis: The A-ring precursor, often an enyne, is synthesized from a chiral starting material like quinic acid[4].
-
C/D-Ring Side-Chain Synthon Synthesis: The C/D-ring fragment containing the desired C-24 stereochemistry is prepared. For example, a C-22 aldehyde derived from Vitamin D2 can be reacted with a chiral phenylsulfone to introduce the side chain[5]. The stereochemistry at C-24 can be established using stereoselective reactions.
-
Coupling Reaction: The A-ring and C/D-ring synthons are coupled using a palladium-catalyzed reaction, such as a Suzuki-Miyaura coupling[6].
-
Deprotection: Protecting groups used during the synthesis are removed to yield the final 1α,24,25-(OH)₃VD₂ stereoisomer.
Separation and Characterization of Stereoisomers
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating the (24R) and (24S) diastereomers of 1α,24,25-(OH)₃VD₂.
-
Column: A normal-phase or reversed-phase column is used. Phenyl-hexyl columns have been shown to be effective in separating vitamin D isomers[7].
-
Mobile Phase: A mixture of solvents such as methanol (B129727) and acetonitrile (B52724) is commonly employed[8]. The exact composition is optimized to achieve baseline separation of the diastereomers.
-
Detection: UV detection at around 265 nm is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the stereochemistry of the final products. The chemical shifts and coupling constants of the protons and carbons around the C-24 chiral center are diagnostic for assigning the (R) or (S) configuration[4][5]. Quantitative NMR (qNMR) can also be used to determine the absolute content of the isomers in a sample[9][10].
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule[11][12][13]. This technique reveals the precise three-dimensional arrangement of atoms in the crystal lattice.
Signaling and Metabolic Pathways
Vitamin D Receptor (VDR) Signaling Pathway
1α,24,25-(OH)₃VD₂, like other active vitamin D metabolites, exerts its genomic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily[14][15].
-
Ligand Binding: 1α,24,25-(OH)₃VD₂ enters the target cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[16][17][18].
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in changes in the synthesis of proteins that mediate the physiological effects of vitamin D, such as those involved in calcium transport.
Metabolic Pathway involving CYP24A1
The primary enzyme responsible for the catabolism of active vitamin D metabolites is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D-24-hydroxylase)[19][20][21]. This enzyme plays a crucial role in regulating the levels of active vitamin D and preventing toxicity.
The metabolism of 1α,25(OH)₂D₂ by human CYP24A1 involves hydroxylation at the C-24 position as an initial step[19]. This is followed by further oxidations.
Metabolic Steps:
-
24-Hydroxylation: 1α,25(OH)₂D₂ is hydroxylated at the C-24 position by CYP24A1 to form 1α,24,25-(OH)₃VD₂.
-
Further Oxidation: 1α,24,25-(OH)₃VD₂ can undergo further hydroxylation at C-26 or C-28, or cleavage between C-24 and C-25 to produce a 24-oxo-25,26,27-trinor derivative[19]. These subsequent steps lead to the inactivation and eventual excretion of the vitamin D metabolite.
Conclusion
The stereochemistry of 1α,24,25-trihydroxyvitamin D2 is a critical determinant of its biological activity. The (24R) and (24S) epimers exhibit different affinities for the Vitamin D Receptor, leading to varied physiological responses. A thorough understanding of the synthesis, separation, and characterization of these stereoisomers, as well as their interactions with the VDR and metabolic pathways, is essential for the development of novel Vitamin D analogs with targeted therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, stereochemistry, and biological activity of 1alpha,23,25-trihydroxy-24-oxovitamin D3, a major natural metabolite of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. birmingham.ac.uk [birmingham.ac.uk]
- 6. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Crystal structure of 25-hydroxy-vitamin D3 monohydrate: a stereochemical analysis of vitamin D molecules - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Vitamin D - Wikipedia [en.wikipedia.org]
- 15. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 19. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Stereoisomers of 1α,24,25-Trihydroxyvitamin D2: A Comparative Analysis of (24R) and (24S) Configurations
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
The stereochemistry of the vitamin D side chain plays a pivotal role in modulating its biological activity. This technical guide provides an in-depth comparison of the (24R) and (24S) isomers of 1α,24,25-trihydroxyvitamin D2 (1,24,25(OH)₃D₂), a key metabolite in the vitamin D₂ endocrine system. While direct comparative data for these specific trihydroxy-metabolites is limited in publicly accessible literature, this document extrapolates from comprehensive studies on the closely related dihydroxy-analogs, 1α,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) and its 24-epimer (the 24S isomer), to provide a robust framework for understanding their structure-activity relationships. This guide covers comparative data on Vitamin D Receptor (VDR) binding, cellular differentiation activity, and in vivo effects, supplemented with detailed experimental protocols and signaling pathway visualizations to support further research and development.
Introduction: The Significance of C-24 Stereochemistry
Vitamin D₂ (ergocalciferol) and its metabolites are crucial for calcium homeostasis and possess potent anti-proliferative and pro-differentiative properties. The biological activity of these compounds is mediated primarily through the nuclear Vitamin D Receptor (VDR).[1] The side chain of vitamin D₂ undergoes several hydroxylation steps, notably at C-24 and C-25, creating stereocenters that significantly influence receptor affinity and metabolic stability. The orientation of the methyl group at C-24, designated as (24R) in the natural configuration of vitamin D₂ metabolites or (24S) in its epimer, dictates the three-dimensional conformation of the side chain. This, in turn, affects the ligand's fit within the VDR's ligand-binding pocket and its subsequent interaction with co-regulatory proteins, ultimately modulating gene transcription. Understanding the differential activities of the (24R) and (24S) isomers is critical for the design of novel vitamin D analogs with optimized therapeutic profiles.
Comparative Biological Activity: (24R) vs. (24S) Isomers
Direct head-to-head quantitative data for the (24R) and (24S) isomers of 1α,24,25-trihydroxyvitamin D₂ is scarce. However, extensive research on 1,25(OH)₂D₂ and its C-24 epimer, 24-epi-1,25(OH)₂D₂ (the 24S isomer), provides valuable insights. The data strongly suggests that the natural (24R) configuration is generally associated with higher biological potency.
Vitamin D Receptor (VDR) Binding Affinity
The initial and most critical step in vitamin D's genomic action is binding to the VDR. The affinity of this interaction is a primary determinant of a compound's potency. Studies comparing 1,25(OH)₂D₂ (24R) and its 24-epi counterpart (24S) consistently show that the (24S) isomer has a reduced affinity for the VDR.
Table 1: Comparative VDR Binding Affinity of C-24 Isomers (Data extrapolated from Dihydroxy Analogs)
| Compound | Isomer Configuration | Relative VDR Binding Affinity | Reference |
|---|---|---|---|
| 1,25-dihydroxyvitamin D₂ | (24R) | 100% (Reference) | [2][3] |
| 24-epi-1,25-dihydroxyvitamin D₂ | (24S) | ~33% |[2] |
Note: Data is based on the dihydroxy analog 1,25(OH)₂D₂ and its 24-epimer. It is hypothesized that the trihydroxy analogs would follow a similar trend.
The movement of the C-24 methyl group from the natural (R) to the unnatural (S) configuration significantly alters the side chain's conformation, leading to a less optimal fit in the VDR ligand-binding pocket and thereby reducing binding affinity.[3]
Cellular Differentiation and Proliferation
A key therapeutic application of vitamin D analogs is their ability to induce differentiation and inhibit proliferation in various cancer cell lines, such as the human promyelocytic leukemia cell line, HL-60.[4][5] This activity is a direct consequence of VDR-mediated gene regulation. The potency of a compound in these assays generally correlates with its VDR binding affinity.
Table 2: Comparative Potency in HL-60 Cell Differentiation (Qualitative)
| Compound | Isomer Configuration | Differentiation-Inducing Potency | Reference |
|---|---|---|---|
| 1,25-dihydroxyvitamin D₂ | (24R) | High | [6] |
| 24-epi-1,25-dihydroxyvitamin D₂ | (24S) | Much less active than (24R) | [6] |
| 1α,24(S)-dihydroxyvitamin D₂ | (24S) | Potent inhibitor of cell proliferation |[7] |
While the (24S) isomer of 1,25(OH)₂D₂ is significantly less active, the related compound 1α,24(S)-dihydroxyvitamin D₂ has been shown to be a potent inhibitor of cell proliferation, suggesting that other structural modifications can compensate for the suboptimal C-24 stereochemistry.[7]
In Vivo Calcemic Activity
The primary limiting factor for the therapeutic use of potent vitamin D compounds is hypercalcemia, resulting from increased intestinal calcium absorption and bone calcium mobilization.[8] Comparative studies in rats have shown that the (24S) isomer of 1,25(OH)₂D₂ has reduced calcemic activity compared to its (24R) counterpart.
Table 3: Comparative In Vivo Biological Activities in Rats (Data from Dihydroxy Analogs)
| Biological Activity | 1,25(OH)₂D₂ (24R) | 24-epi-1,25(OH)₂D₂ (24S) | Reference |
|---|---|---|---|
| Intestinal Calcium Transport | ~2x more active than (24S) | ~50% activity of (24R) | [2] |
| Bone Mineralization | Fully Active | ~50% activity of (24R) | [2] |
| Bone Calcium Mobilization | Fully Active | Inactive (chronic) / Short-lived (acute) | [2] |
| Plasma Half-life | Longer | 25% shorter than (24R) | [3] |
| Body Clearance | Slower | 2.8x faster than (24R) |[3] |
The reduced in vivo activity of the (24S) isomer is attributed to both its lower VDR affinity and its altered pharmacokinetics, including a shorter plasma half-life and faster clearance from the body.[3] This suggests that (24S)-isomers might be developed as analogs with a lower risk of hypercalcemia.
Signaling Pathways and Gene Regulation
The biological effects of both (24R) and (24S) isomers are mediated through the canonical VDR signaling pathway. Differences in potency arise from the efficiency with which they initiate these steps.
VDR-Mediated Genomic Signaling
Upon entering the cell, the vitamin D metabolite binds to the VDR. This induces a conformational change in the receptor, causing it to dissociate from co-repressor complexes and heterodimerize with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. Finally, the complex recruits co-activator proteins that facilitate the transcription of genes involved in a wide array of cellular processes.
Target Gene Regulation: The Role of CYP24A1
A primary target gene of VDR is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for catabolizing vitamin D metabolites.[9][10] The induction of CYP24A1 mRNA is a sensitive marker of VDR activation.[11] It is expected that the (24R) isomer, with its higher VDR affinity, would be a more potent inducer of CYP24A1 expression than the (24S) isomer, leading to a more robust negative feedback loop on its own concentration.
Detailed Experimental Protocols
The following protocols are generalized methodologies for the key experiments used to characterize and compare vitamin D analogs.
Competitive Vitamin D Receptor (VDR) Binding Assay
This assay quantifies the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand (e.g., [³H]-1,25(OH)₂D₃).
Methodology:
-
Receptor Source: Utilize purified full-length recombinant VDR or cytosol extracts from tissues known to express high levels of VDR (e.g., pig or chick intestine).
-
Radioligand: Use high specific activity [³H]-1,25(OH)₂D₃ at a final concentration near its Kd (e.g., 0.1-0.5 nM).
-
Incubation: In assay tubes, combine the VDR preparation, [³H]-1,25(OH)₂D₃, and increasing concentrations of the unlabeled test compounds ((24R)- and (24S)-1,24,25(OH)₃D₂) or reference compound (unlabeled 1,25(OH)₂D₃).
-
Controls:
-
Total Binding: VDR + radioligand only.
-
Non-specific Binding: VDR + radioligand + a 100 to 200-fold molar excess of unlabeled 1,25(OH)₂D₃.
-
-
Equilibration: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added, incubated, and then washed to remove unbound ligand.
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The relative binding affinity (RBA) can be calculated as (IC₅₀ of reference / IC₅₀ of test compound) x 100.
HL-60 Cell Differentiation Assay
This cell-based functional assay measures the ability of vitamin D compounds to induce the differentiation of HL-60 promyelocytes into mature monocytes/macrophages.[12][13][14]
Methodology:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells at a density of 1-2 x 10⁵ cells/mL. Add the (24R) and (24S) isomers at various concentrations (e.g., 10⁻¹¹ to 10⁻⁷ M). Include a vehicle control (e.g., ethanol) and a positive control (1,25(OH)₂D₃).
-
Incubation: Incubate the cells for 96 hours.
-
Assessment of Differentiation: Measure one or more markers of monocytic differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide, which reduces NBT to a dark blue formazan (B1609692) precipitate. Count the percentage of blue-black cells under a microscope.
-
CD14 Expression: CD14 is a cell surface marker for monocytes. Stain cells with a fluorescently-labeled anti-CD14 antibody and analyze by flow cytometry.
-
Nonspecific Esterase (NSE) Activity: Use a cytochemical staining kit to detect NSE, an enzyme characteristic of monocytes.
-
-
Data Analysis: Plot the percentage of differentiated cells against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response).
Conclusion and Future Directions
The stereochemistry at the C-24 position of 1α,24,25-trihydroxyvitamin D₂ is a critical determinant of its biological activity. Based on evidence from closely related dihydroxy analogs, the natural (24R) isomer is predicted to exhibit significantly higher affinity for the Vitamin D Receptor and greater potency in inducing cell differentiation compared to its (24S) epimer. Conversely, the (24S) isomer likely possesses a more favorable pharmacokinetic profile, with faster clearance and consequently lower calcemic activity in vivo.
This differential activity profile presents a compelling opportunity for drug development. The (24R) isomer could serve as a template for highly potent VDR agonists, while the (24S) isomer provides a foundation for creating analogs with an improved therapeutic window, separating anti-proliferative effects from hypercalcemic side effects.
Direct, rigorous comparative studies on the synthesized (24R)- and (24S)-1α,24,25-trihydroxyvitamin D₂ are essential to confirm these hypotheses and to fully elucidate their therapeutic potential. Future research should focus on obtaining precise quantitative data for VDR binding, transactivation of key target genes like CYP24A1, and comprehensive in vivo studies in models of cancer and metabolic bone disease.
References
- 1. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24- and 26-homo-1,25-dihydroxyvitamin D3: preferential activity in inducing differentiation of human leukemia cells HL-60 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of the 25-hydroxyvitamin D3- and 1,25-dihydroxyvitamin D3-24-hydroxylase(s) from HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue distribution and activity studies of 1,24-dihydroxyvitamin D2, a metabolite of vitamin D2 with low calcemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1 alpha,25-(OH)2-vitamin D3 analogs with minimal in vivo calcemic activity can stimulate significant transepithelial calcium transport and mRNA expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Characterization of vitamin D-mediated induction of the CYP 24 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation induction of human leukemia cells (HL60) by a combination of 1,25-dihydroxyvitamin D3 and retinoic acid (all trans or 9-cis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternative differentiation of human promyelocytic leukemia cells (HL-60) induced selectively by retinoic acid and 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,25-Dihydroxyvitamin D3-induced differentiation in a human promyelocytic leukemia cell line (HL-60): receptor-mediated maturation to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of 1α,24,25-Trihydroxyvitamin D2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D analogs have emerged as a promising class of compounds in cancer research due to their ability to regulate cell growth, differentiation, and apoptosis. Among these, 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2 that is being explored for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of 1α,24,25(OH)₃D₂ in the context of cancer research, with a focus on its mechanism of action, experimental evaluation, and relevant signaling pathways. Due to the limited availability of data specifically for 1α,24,25(OH)₃D₂, this guide also incorporates findings from its closely related analog, 1α,24(S)-dihydroxyvitamin D2 (1,24(OH)₂D₂), to provide a more complete picture of the potential of 24-hydroxylated vitamin D2 compounds in oncology.
Data Presentation: Anti-Cancer Efficacy of 24-Hydroxylated Vitamin D2 Analogs
Quantitative data on the direct anti-cancer effects of 1α,24,25(OH)₃D₂ is not extensively available in the public domain. However, studies on the structurally similar analog, 1,24(S)-dihydroxyvitamin D2, provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the key quantitative findings for 1,24(S)-dihydroxyvitamin D2.
| Compound | Cancer Type | Experimental Model | Dosage/Concentration | Observed Effect | Citation |
| 1,24(S)-dihydroxyvitamin D2 | Breast Cancer | MCF-7 Xenografts in nude mice | 10 µg/kg or 50 µg/kg | 50% reduction in tumor growth after five weeks | [1] |
| 1,24(S)-dihydroxyvitamin D2 | Breast Cancer | VDR-positive breast cancer cell lines | Not specified | Inhibition of cell growth | [1] |
| 1,24(OH)₂D₂ | Not applicable (Inflammation model) | Murine macrophage cells | Not specified | 60% reduction of TNFα secretion | [2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on 1,24(S)-dihydroxyvitamin D2 to assess its anti-proliferative effects.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well. After 24 hours of incubation, treat the cells with varying concentrations of 1α,24,25(OH)₃D₂ (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control (e.g., ethanol (B145695) or DMSO).
-
Proliferation Assessment (MTT Assay):
-
After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
-
Data Analysis: Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Tumor Xenograft Study
This protocol is based on a study using 1,24(S)-dihydroxyvitamin D2 in a breast cancer xenograft model.[1]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer 1α,24,25(OH)₃D₂ (e.g., via intraperitoneal injection or oral gavage) at various doses (e.g., 10 µg/kg and 50 µg/kg) on a predetermined schedule (e.g., daily or three times a week). The control group should receive the vehicle alone.
-
Tumor Growth Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study. At the end of the study, collect blood samples to assess serum calcium levels to evaluate hypercalcemic effects.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflows
Generalized Vitamin D Signaling Pathway in Cancer
Vitamin D analogs exert their anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The following diagram illustrates a generalized signaling pathway for vitamin D compounds in cancer cells. It is important to note that the specific downstream targets may vary depending on the cell type and the specific vitamin D analog.
Caption: Generalized Vitamin D signaling pathway in cancer cells.
Experimental Workflow for Evaluating Anti-Cancer Activity
The following diagram outlines a logical workflow for the preclinical evaluation of a novel vitamin D analog like 1α,24,25(OH)₃D₂ in cancer research.
Caption: A logical workflow for the preclinical evaluation of vitamin D analogs.
Conclusion and Future Directions
1α,24,25-Trihydroxyvitamin D2 and its related analogs represent a promising area of investigation in cancer therapy. The available data, primarily from the analog 1,24(S)-dihydroxyvitamin D2, suggests that these compounds can inhibit tumor growth with a potentially favorable safety profile, particularly concerning hypercalcemia.[1] The primary mechanism of action is likely mediated through the VDR, leading to the modulation of genes involved in cell cycle control, apoptosis, and differentiation.
Future research should focus on several key areas:
-
Direct evaluation of 1α,24,25(OH)₃D₂: It is crucial to conduct comprehensive in vitro and in vivo studies specifically on 1α,24,25(OH)₃D₂ to determine its anti-cancer efficacy and compare it with other vitamin D analogs.
-
Elucidation of specific signaling pathways: Research is needed to identify the precise downstream targets and signaling pathways modulated by 1α,24,25(OH)₃D₂ in different cancer types.
-
Combination therapies: Investigating the synergistic effects of 1α,24,25(OH)₃D₂ with standard chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
-
Biomarker development: Identifying biomarkers that predict sensitivity to 1α,24,25(OH)₃D₂ would be invaluable for patient selection in future clinical trials.
References
An In-depth Technical Guide to 1α,24,25-Trihydroxyvitamin D2: A Vitamin D Analog for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D2) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2. As a member of the vitamin D analog family, it holds potential for therapeutic applications due to its role in calcium homeostasis and cell differentiation. This technical guide provides a comprehensive overview of 1α,24,25(OH)₃D2, focusing on its biochemical properties, mechanism of action, and relevant experimental protocols for its study. Quantitative data on its biological activity are presented, alongside detailed methodologies for key assays. Visual representations of its metabolic and signaling pathways are included to facilitate a deeper understanding of its function.
Introduction
Vitamin D and its analogs are crucial regulators of calcium and phosphate (B84403) metabolism, primarily through their interaction with the vitamin D receptor (VDR), a nuclear transcription factor.[1] The active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D2), undergoes further hydroxylation to produce various metabolites, including 1α,24,25-trihydroxyvitamin D2. This metabolite is part of the catabolic pathway that modulates the levels of active vitamin D, thereby preventing potential toxicity. Understanding the biological activity and pharmacokinetic profile of 1α,24,25(OH)₃D2 is essential for evaluating its therapeutic potential and for the development of novel vitamin D-based therapies.
Biochemical and Pharmacological Properties
Data Presentation
The biological activity of 1α,24,25-trihydroxyvitamin D2 is often compared to its precursor, 1α,25-dihydroxyvitamin D2, and the well-characterized 1α,25-dihydroxyvitamin D3. While specific quantitative data for 1α,24,25-trihydroxy VD2 is limited in publicly available literature, the following tables summarize key parameters for closely related analogs to provide a comparative reference.
Table 1: Comparative VDR Binding Affinity
| Compound | Receptor Source | Binding Affinity (K_d or K_i) | Reference |
| 1α,25-dihydroxyvitamin D3 | Chick Intestine | ~0.5 nM (K_d) | [2] |
| 1α,25-dihydroxyvitamin D2 | Chick Intestine | Equal to 1α,25(OH)₂D3 | [2] |
| 24-epi-1,25-dihydroxyvitamin D2 | Chick Intestine | One-third as active as 1,25(OH)₂D3 | [3] |
Note: The binding affinity of 1α,24,25-trihydroxy VD2 is expected to be lower than its precursor, 1α,25-dihydroxyvitamin D2, as 24-hydroxylation is generally considered an inactivating step.
Table 2: In Vitro Differentiation Activity in HL-60 Cells
| Compound | Parameter | Value | Reference |
| 1α,25-dihydroxyvitamin D3 | ED₅₀ (NBT reduction) | 5.7 x 10⁻⁹ M | |
| 1α,24(R),25-trihydroxyvitamin D3 | Differentiation Potential | Almost as potent as 1α,25(OH)₂D3 | [4] |
Note: HL-60 is a human promyelocytic leukemia cell line that can be induced to differentiate into monocytes/macrophages by vitamin D analogs.
Table 3: Pharmacokinetic Parameters of Related Analogs in Rats
| Compound | Parameter | Value | Reference |
| 1α,24-dihydroxyvitamin D2 | Systemic Exposure (AUC) | About one-fifth of 1α,25(OH)₂D2 | [5] |
| 1α,24-dihydroxyvitamin D2 | Circulating Half-life | Similar to calcitriol | [5] |
| 24-epi-1,25-dihydroxyvitamin D2 | Plasma Half-life | 25% shorter than 1,25(OH)₂D2 | [2] |
| 24-epi-1,25-dihydroxyvitamin D2 | Body Clearance | 2.8 times faster than 1,25(OH)₂D2 | [2] |
Mechanism of Action
1α,24,25-Trihydroxyvitamin D2, like other vitamin D analogs, exerts its biological effects primarily through the Vitamin D Receptor (VDR). The canonical signaling pathway involves the binding of the ligand to the VDR in the cytoplasm, followed by the heterodimerization of the VDR with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The metabolic pathway of vitamin D2 involves sequential hydroxylation steps. Vitamin D2 is first hydroxylated in the liver to form 25-hydroxyvitamin D2, the main circulating form. This is then converted in the kidneys by the enzyme CYP27B1 to the active form, 1α,25-dihydroxyvitamin D2. The subsequent hydroxylation at the C-24 position by the enzyme CYP24A1 yields 1α,24,25-trihydroxyvitamin D2, which is a key step in the catabolism and inactivation of the active hormone.
Mandatory Visualizations
Caption: Metabolic pathway of Vitamin D2 leading to the formation of 1α,24,25-Trihydroxyvitamin D2.
Caption: Genomic signaling pathway of 1α,24,25-Trihydroxyvitamin D2 via the Vitamin D Receptor.
Experimental Protocols
Competitive Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity (Ki) of 1α,24,25-trihydroxyvitamin D2 for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant full-length human VDR or nuclear extract from VDR-expressing cells (e.g., MCF-7, T47D).
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity 80-100 Ci/mmol).
-
Test Compound: 1α,24,25-trihydroxyvitamin D2.
-
Unlabeled Competitor (for non-specific binding): Non-radiolabeled 1α,25(OH)₂D₃.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing KCl, EDTA, dithiothreitol (B142953) (DTT), and sodium molybdate.
-
Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Prepare serial dilutions of 1α,24,25-trihydroxyvitamin D2 and unlabeled 1α,25(OH)₂D₃ in the assay buffer.
-
In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃ (typically at or below its K_d), and varying concentrations of the test compound or unlabeled competitor.
-
Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled 1α,25(OH)₂D₃).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand by adding hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation.
-
Transfer the supernatant (containing the bound radioligand when using hydroxylapatite) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
HL-60 Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)
Objective: To assess the potency of 1α,24,25-trihydroxyvitamin D2 in inducing the differentiation of HL-60 cells into a monocytic/macrophagic lineage.
Materials:
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: 1α,24,25-trihydroxyvitamin D2.
-
Positive Control: 1α,25(OH)₂D₃.
-
NBT Solution: Nitroblue tetrazolium dissolved in phosphate-buffered saline (PBS).
-
Phorbol 12-myristate 13-acetate (PMA): To stimulate the respiratory burst.
-
Microscope and Hemocytometer.
Procedure:
-
Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.
-
Treat the cells with varying concentrations of 1α,24,25-trihydroxyvitamin D2 or the positive control for 72-96 hours. Include a vehicle control (e.g., ethanol).
-
After the incubation period, harvest the cells by centrifugation and resuspend them in fresh medium.
-
Add PMA to a final concentration of 100 ng/mL to stimulate the cells.
-
Immediately add an equal volume of NBT solution and incubate at 37°C for 25 minutes.
-
Stop the reaction by adding dilute HCl.
-
Prepare cytospin slides or use a hemocytometer to count the number of cells containing intracellular blue-black formazan (B1609692) deposits (NBT-positive cells).
-
Count at least 200 cells per sample and express the results as the percentage of NBT-positive cells.
-
Plot the percentage of NBT-positive cells against the logarithm of the compound concentration to determine the ED₅₀ value (the concentration that induces 50% of the maximal differentiation response).
CYP24A1 Enzyme Activity Assay
Objective: To measure the activity of the CYP24A1 enzyme, which is responsible for the 24-hydroxylation of vitamin D metabolites.
Materials:
-
Enzyme Source: Mitochondria isolated from cells or tissues expressing CYP24A1 (e.g., kidney from vitamin D-replete animals, or transfected cell lines).
-
Radiolabeled Substrate: [³H]-1α,25(OH)₂D₃ or [³H]-25(OH)D₃.
-
Cofactors: NADPH, ferredoxin, and ferredoxin reductase.
-
Reaction Buffer: Potassium phosphate buffer (pH 7.4) containing EDTA and MgCl₂.
-
Quenching Solution: Acetonitrile or another organic solvent.
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
Procedure:
-
Prepare the mitochondrial fraction from the enzyme source.
-
Set up the reaction mixture containing the mitochondrial protein, reaction buffer, and cofactors.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18) to separate the substrate from the hydroxylated products.
-
Use a radioactivity detector to quantify the amount of radiolabeled product formed.
-
Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a key metabolite in the catabolic pathway of active vitamin D2. While generally considered less active than its precursor, its biological functions and potential therapeutic applications warrant further investigation. The experimental protocols and comparative data provided in this guide offer a framework for researchers and drug development professionals to explore the properties of this and other vitamin D analogs. A thorough understanding of their mechanism of action and pharmacokinetics is crucial for the design of novel therapeutics targeting the vitamin D endocrine system.
References
- 1. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 1alpha,25-dihydroxyvitamin D(3) in human promyelocytic leukemia (HL-60) cells: in vitro biological activities of the natural metabolites of 1alpha,25-dihydroxyvitamin D(3) produced in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1α,24,25-Trihydroxyvitamin D₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D₂ is a significant metabolite of vitamin D₂ that plays a crucial role in calcium and phosphate (B84403) homeostasis, as well as in the regulation of cell proliferation and differentiation. Its synthesis is of great interest for biological studies and as a potential therapeutic agent. These application notes provide a detailed overview of a proposed convergent synthetic methodology for 1α,24,25-Trihydroxyvitamin D₂, based on established principles for the synthesis of vitamin D analogs. The protocols provided are derived from synthetic routes for structurally related compounds and are intended to serve as a comprehensive guide for researchers.
Proposed Synthetic Strategy
The synthesis of 1α,24,25-Trihydroxyvitamin D₂ can be efficiently achieved through a convergent approach. This strategy involves the separate synthesis of two key fragments: an A-ring synthon and a C/D-ring side-chain synthon. These fragments are then coupled to form the complete vitamin D₂ framework. A final deprotection step yields the target molecule. This approach allows for flexibility in the synthesis of analogs and is generally more efficient than a linear synthesis.
A plausible and widely utilized coupling reaction for forming the triene system of vitamin D is the Wittig-Horner reaction. This involves the reaction of a phosphine (B1218219) oxide-stabilized A-ring carbanion with a C/D-ring ketone. The stereochemistry at the C-24 position can be controlled through the use of stereoselective reactions during the synthesis of the C/D-ring side-chain.
Caption: Convergent synthesis strategy for 1α,24,25-Trihydroxyvitamin D₂.
Experimental Protocols
The following protocols are detailed methodologies for the key stages of the proposed synthesis.
Protocol 1: Synthesis of the C/D-Ring Side-Chain Synthon
This protocol outlines the formation of the C/D-ring ketone with the required 24,25-dihydroxy side-chain, starting from a readily available C/D-ring intermediate derived from ergosterol.
1.1 Side-Chain Extension:
-
Objective: To introduce the carbon framework necessary for the 24,25-dihydroxy functionality.
-
Procedure:
-
Start with a C-22 aldehyde derived from ergosterol.
-
Perform a Grignard reaction with an appropriate Grignard reagent (e.g., isobutenylmagnesium bromide) to introduce the necessary carbon atoms for the side chain. This will result in a C-22 alcohol.
-
Protect the newly formed hydroxyl group as a silyl (B83357) ether (e.g., using TBSCl and imidazole).
-
1.2 Stereoselective Dihydroxylation:
-
Objective: To introduce the 24- and 25-hydroxyl groups with the desired stereochemistry.
-
Procedure:
-
The protected C-22 alcohol with the unsaturated side chain is subjected to stereoselective dihydroxylation. The Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β is a suitable method to control the stereochemistry at C-24.
-
Dissolve the substrate in a t-BuOH/H₂O mixture.
-
Add the selected AD-mix and methanesulfonamide.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction to isolate the diol.
-
Protect the 1α- and 25-hydroxyl groups as silyl ethers.
-
1.3 Oxidation to the C/D-Ring Ketone:
-
Objective: To generate the ketone at C-8 required for the Wittig-Horner coupling.
-
Procedure:
-
The protected diol is oxidized using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation to yield the corresponding C-8 ketone.
-
Protocol 2: Synthesis of the A-Ring Phosphine Oxide Synthon
This protocol describes the synthesis of the A-ring phosphine oxide, a key component for the Wittig-Horner reaction.
-
Procedure:
-
The synthesis of the A-ring phosphine oxide can be achieved from a suitable chiral starting material, such as D-glucose, to ensure the correct stereochemistry of the 1α-hydroxyl group.
-
A multi-step synthesis, as established in the literature for vitamin D A-ring synthons, is employed. This typically involves the formation of a cyclic intermediate, introduction of the exocyclic double bond, and finally, the introduction of the diphenylphosphine (B32561) oxide moiety.
-
The 1α- and 3β-hydroxyl groups are protected, for example, as silyl ethers.
-
Protocol 3: Wittig-Horner Coupling and Deprotection
This final stage brings the two synthons together and removes the protecting groups to yield the final product.
3.1 Wittig-Horner Coupling:
-
Objective: To couple the A-ring and C/D-ring synthons to form the complete vitamin D₂ framework.
-
Procedure:
-
The A-ring phosphine oxide is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base, such as n-butyllithium, is added dropwise to generate the corresponding carbanion.
-
A solution of the C/D-ring ketone in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
-
3.2 Deprotection:
-
Objective: To remove the silyl protecting groups to yield the final 1α,24,25-Trihydroxyvitamin D₂.
-
Procedure:
-
The protected vitamin D₂ analog is dissolved in a suitable solvent such as THF.
-
A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is worked up, and the final product is purified by HPLC to yield 1α,24,25-Trihydroxyvitamin D₂.
-
Data Presentation
The following table summarizes the estimated yields for the key steps in the synthesis of 1α,24,25-Trihydroxyvitamin D₂. These values are based on reported yields for the synthesis of structurally similar vitamin D analogs and may vary depending on the specific reaction conditions and substrate.
| Reaction Step | Description | Estimated Yield (%) |
| 1.2 | Stereoselective Dihydroxylation | 70-85 |
| 1.3 | Oxidation to C/D-Ring Ketone | 85-95 |
| 3.1 | Wittig-Horner Coupling | 50-70 |
| 3.2 | Deprotection | 80-95 |
| Overall | Overall Estimated Yield | 28-56 |
Signaling Pathways and Experimental Workflow
The biological activity of 1α,24,25-Trihydroxyvitamin D₂ is mediated through its interaction with the Vitamin D Receptor (VDR), which leads to the regulation of gene expression.
Caption: VDR signaling pathway of 1α,24,25-Trihydroxyvitamin D₂.
The following diagram illustrates the general experimental workflow for the synthesis and purification of the target molecule.
Caption: General experimental workflow for synthesis and purification.
Application Notes and Protocols for HPLC Analysis of 1α, 24, 25-Trihydroxy VD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α, 24, 25-Trihydroxyvitamin D2 (1α, 24, 25-(OH)₃VD2) is a metabolite of Vitamin D2. The accurate quantification of vitamin D metabolites is crucial for research in calcium homeostasis, bone metabolism, and the development of therapeutics related to the vitamin D endocrine system. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the specific and sensitive measurement of these compounds due to its ability to separate structurally similar metabolites.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the analysis of 1α, 24, 25-Trihydroxy VD2 in biological matrices, primarily human serum. The methodologies described are based on established principles for the analysis of other hydroxylated vitamin D metabolites and are intended to serve as a robust starting point for method development and validation.
Data Presentation
Table 1: Chromatographic and Mass Spectrometry Parameters for Vitamin D Metabolites
This table summarizes typical parameters for the HPLC-MS/MS analysis of various vitamin D metabolites. The parameters for 1α, 24, 25-(OH)₃VD2 are projected based on its chemical structure and the known behavior of similar compounds.
| Analyte | Parent Ion (m/z) | Fragment Ions (m/z) | Typical Retention Time (min) | Column Type |
| 1α, 24, 25-(OH)₃VD2 | 445.3 (M+H)⁺ | 427.3, 409.3, 287.2 | ~3-5 | C18, Phenyl-Hexyl |
| 1α, 25-(OH)₂VD3 | 417.3 (M+H)⁺ | 399.3, 381.3, 251.2 | 3.5 - 4.0 | C18, Phenyl |
| 24, 25-(OH)₂VD3 | 417.3 (M+H)⁺ | 399.3, 381.3, 285.2 | 2.3 - 3.8 | C18, Phenyl |
| 25-(OH)VD3 | 401.3 (M+H)⁺ | 383.3, 365.3, 257.2 | 3.8 - 9.1 | C18 |
| 25-(OH)VD2 | 413.3 (M+H)⁺ | 395.3, 377.3, 269.2 | 4.0 - 10.1 | C18 |
Note: The parent and fragment ions for 1α, 24, 25-(OH)₃VD2 are theoretical and should be confirmed experimentally. Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.).
Table 2: Performance Characteristics of LC-MS/MS Methods for Vitamin D Metabolites
This table presents typical performance data for LC-MS/MS assays for hydroxylated vitamin D metabolites, which can be used as a benchmark for method validation of 1α, 24, 25-(OH)₃VD2 analysis.
| Parameter | 1,25-(OH)₂D3 | 24,25-(OH)₂D3 | 25-(OH)D3 |
| Linearity Range | 4.0 - 160.0 pg/mL[4] | Varies | 2.5 - 75 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 - 12.5 pg/mL[3][6] | Varies | 1 ng/mL |
| Intra-assay Precision (%CV) | 5.6% - 8.7% | <15% | <7%[5] |
| Inter-assay Precision (%CV) | 8.0% - 13.0% | <15% | <7%[5] |
| Analytical Recovery | 89.9% - 115.5%[4] | 71% - 93%[5] | 71% - 93%[5] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Serum
This protocol describes a general procedure for the extraction of vitamin D metabolites from serum, involving protein precipitation and liquid-liquid extraction.
Materials:
-
Human serum samples
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate (1:1, v/v), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated 1α, 25-(OH)₂VD3)
-
Zinc Sulfate solution (0.2 M)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of 0.2 M Zinc Sulfate solution to precipitate proteins. Vortex for 30 seconds.
-
Add 500 µL of Methanol. Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add 1 mL of MTBE (or Hexane/Ethyl Acetate) to the supernatant for liquid-liquid extraction. Vortex vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 7-9) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol/Water) for HPLC analysis.
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 1α, 24, 25-Trihydroxy VD2. Note: This is a starting method and will require optimization and validation.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 60 1.0 60 8.0 95 10.0 95 10.1 60 | 12.0 | 60 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1α, 24, 25-(OH)₃VD2: 445.3 -> 427.3 (Quantifier), 445.3 -> 409.3 (Qualifier)
-
Internal Standard (e.g., d6-1α, 25-(OH)₂VD3): 423.3 -> 405.3
-
Mandatory Visualization
Caption: Workflow for HPLC-MS/MS analysis of 1α, 24, 25-Trihydroxy VD2.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Quantification of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro quantification of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a key metabolite in the vitamin D₂ catabolic pathway. Accurate measurement of this metabolite is crucial for understanding the pharmacokinetics and metabolism of vitamin D₂ analogs in drug development and for studying the regulation of vitamin D metabolism in various cell types.
Introduction
Vitamin D₂ (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active and is subsequently catabolized for excretion. The enzyme cytochrome P450 24A1 (CYP24A1) plays a critical role in this catabolic process. One of the key reactions catalyzed by CYP24A1 is the 24-hydroxylation of 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂), the active form of vitamin D₂, to produce 1α,24,25-trihydroxyvitamin D₂.[1] This conversion is a significant step in the inactivation and clearance of the active vitamin D₂ hormone.[1] Therefore, the ability to quantify 1α,24,25(OH)₃D₂ in vitro provides valuable insights into the activity of CYP24A1 and the overall metabolic fate of vitamin D₂ in a controlled cellular environment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for the quantification of vitamin D metabolites due to its high sensitivity and specificity, which are necessary to measure the typically low endogenous concentrations of these compounds.[2][3]
Signaling Pathway
The metabolic conversion of Vitamin D₂ to 1α,24,25-Trihydroxyvitamin D₂ is a key step in its catabolic pathway, primarily mediated by specific cytochrome P450 enzymes.
Experimental Protocols
A highly sensitive and specific method for the quantification of 1α,24,25(OH)₃D₂ in in vitro samples, such as cell culture media or cell lysates, is crucial. The following protocol outlines a general procedure based on established LC-MS/MS methods for vitamin D metabolites.
Experimental Workflow
Materials and Reagents
-
Cell culture medium (specific to the cell line used)
-
Fetal bovine serum (FBS), charcoal-stripped recommended
-
1α,25-dihydroxyvitamin D₂ (substrate)
-
1α,24,25-Trihydroxyvitamin D₂ analytical standard
-
Deuterated 1α,24,25-Trihydroxyvitamin D₂ (internal standard)
-
LC-MS grade water, methanol (B129727), acetonitrile (B52724), and isopropanol
-
Formic acid or ammonium (B1175870) formate (B1220265) (mobile phase modifier)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional but recommended for increased sensitivity)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Equipment
-
Cell culture incubator
-
Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Replace the growth medium with a serum-free or charcoal-stripped serum-containing medium.
-
Treat the cells with the substrate, 1α,25(OH)₂D₂, at various concentrations and for different time points.
-
Include vehicle-treated control wells.
-
-
Sample Collection:
-
At the end of the incubation period, collect the cell culture medium.
-
To analyze intracellular metabolites, wash the cells with ice-cold phosphate-buffered saline (PBS), and then lyse the cells using an appropriate method (e.g., sonication in methanol).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Sample Preparation:
-
Internal Standard Spiking: To a known volume of the collected medium or cell lysate supernatant, add a known amount of the deuterated internal standard (e.g., d6-1α,24,25(OH)₃D₂).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile or methanol to the sample, vortex vigorously, and centrifuge at high speed to precipitate proteins.
-
Extraction (choose one):
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant from the protein precipitation step. Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities. Elute the vitamin D metabolites with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the supernatant, vortex, and centrifuge to separate the phases. Collect the organic layer containing the vitamin D metabolites.
-
-
Evaporation: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.
-
Derivatization (optional but recommended): Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) and add the derivatizing agent (e.g., PTAD). Incubate at room temperature to allow the reaction to complete. This step enhances the ionization efficiency of the vitamin D metabolites.
-
Final Reconstitution: Evaporate the derivatized sample to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a UPLC/HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion electrospray mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native 1α,24,25(OH)₃D₂ and its deuterated internal standard.
-
-
Quantification:
-
Prepare a calibration curve by spiking known amounts of the 1α,24,25(OH)₃D₂ analytical standard and a fixed amount of the internal standard into a blank matrix (e.g., cell culture medium).
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 1α,24,25(OH)₃D₂ in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format.
Table 1: LC-MS/MS Parameters for Quantification of 1α,24,25(OH)₃D₂
| Parameter | Value |
| Chromatography | |
| Column | C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol/Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of metabolites |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| MRM Transition (Analyte) | To be determined empirically |
| MRM Transition (Internal Std) | To be determined empirically |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
Table 2: Representative Quantitative Data from an In Vitro Experiment
This table serves as a template for presenting results. The values are hypothetical and should be replaced with actual experimental data.
| Cell Line | Treatment | Incubation Time (h) | Concentration of 1α,24,25(OH)₃D₂ (pg/mL) ± SD |
| Human Keratinocytes | Vehicle (Ethanol) | 24 | Not Detected |
| Human Keratinocytes | 1α,25(OH)₂D₂ (10 nM) | 24 | 15.2 ± 2.1 |
| Human Keratinocytes | 1α,25(OH)₂D₂ (100 nM) | 24 | 85.6 ± 9.8 |
| HepG2 | Vehicle (Ethanol) | 24 | Not Detected |
| HepG2 | 1α,25(OH)₂D₂ (10 nM) | 24 | 5.8 ± 1.2 |
| HepG2 | 1α,25(OH)₂D₂ (100 nM) | 24 | 32.4 ± 4.5 |
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro quantification of 1α,24,25-trihydroxyvitamin D₂. The use of a sensitive and specific LC-MS/MS method allows for the accurate measurement of this important metabolite, enabling researchers to gain a deeper understanding of vitamin D₂ metabolism and the factors that regulate it. This information is invaluable for the development of new vitamin D-based therapeutics and for advancing our knowledge of vitamin D's role in health and disease.
References
- 1. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD2) in a cell culture setting. This document outlines the mechanism of action, provides protocols for cell treatment and analysis of cellular responses, and summarizes key data.
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of Vitamin D2. The biological actions of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates the transcription of numerous target genes.[1][2] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[1] While much of the research has focused on the D3 form, the principles of action are largely conserved. The 24-hydroxylation step is a key part of the catabolic pathway for active vitamin D metabolites.[3][4]
Data Summary
Due to the limited availability of specific quantitative data for 1α,24,25-Trihydroxyvitamin D2, the following tables provide a generalized summary of expected effects based on studies of the closely related 1α,24,25-Trihydroxyvitamin D3 and other vitamin D analogs. Researchers should perform dose-response experiments to determine the precise effective concentrations for their specific cell lines.
Table 1: General Biological Activities of 1α,24,25-Trihydroxyvitamin D Analogs
| Biological Process | Cell Type Example | Observed Effect | Typical Concentration Range | Reference |
| Cell Proliferation | Cancer cell lines (e.g., Leukemia, Glioblastoma) | Inhibition | 10⁻¹⁰ M - 10⁻⁷ M | [5][6] |
| Cell Differentiation | Human Leukemia (HL-60) | Induction of differentiation | 10⁻¹⁰ M - 10⁻⁷ M | [6][7] |
| Gene Regulation | Osteosarcoma cells, Human Peritoneal Macrophages | Upregulation of VDR, Modulation of cytokine expression | 10⁻¹⁰ M - 10⁻⁷ M | [6] |
| Enzyme Activity | Osteoblasts | Increased Alkaline Phosphatase (ALP) activity | Not Specified | [8] |
| Protein Production | Osteoblasts | Increased Osteocalcin production | Not Specified | [8] |
Experimental Protocols
Protocol 1: Preparation of 1α,24,25-Trihydroxyvitamin D2 Stock Solution
Vitamin D metabolites are susceptible to degradation, particularly in aqueous solutions and when exposed to light. Proper handling and storage are crucial for maintaining their biological activity.
Materials:
-
1α,24,25-Trihydroxyvitamin D2 (solid)
-
100% Ethanol (B145695) (Anhydrous)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Nitrogen gas (optional)
Procedure:
-
Bring the vial of solid 1α,24,25-Trihydroxyvitamin D2 to room temperature before opening to prevent condensation.
-
Under sterile conditions and subdued light, dissolve the solid compound in 100% ethanol to create a high-concentration stock solution (e.g., 10⁻² M or 10⁻³ M).
-
Aliquot the stock solution into sterile, amber tubes to minimize freeze-thaw cycles and light exposure.
-
(Optional) Flush the headspace of each aliquot with nitrogen gas before sealing to displace oxygen.
-
Store the aliquots at -80°C for long-term storage. A stock solution stored in this manner should be stable for at least a year.[9]
Protocol 2: Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent or suspension cells with 1α,24,25-Trihydroxyvitamin D2.
Materials:
-
Cultured cells in appropriate growth medium
-
1α,24,25-Trihydroxyvitamin D2 stock solution
-
Vehicle control (100% Ethanol)
-
Sterile cell culture plates or flasks
Procedure:
-
Seed the cells at a density appropriate for the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours for adherent cells).
-
Prepare serial dilutions of the 1α,24,25-Trihydroxyvitamin D2 stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M).
-
Important: Ensure the final concentration of ethanol in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).[9]
-
Prepare a vehicle control by adding the same volume of ethanol to the culture medium as used for the highest concentration of the test compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of 1α,24,25-Trihydroxyvitamin D2 or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the endpoint being measured.
-
Following incubation, proceed with the desired downstream analysis (e.g., proliferation assay, gene expression analysis).
Protocol 3: Assessment of Cell Proliferation (Thymidine Incorporation Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells treated as described in Protocol 2 in a 96-well plate
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Approximately 4-6 hours before the end of the treatment period, add [³H]-Thymidine to each well at a final concentration of 1 µCi/well.
-
Continue the incubation for the remainder of the treatment period.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Wash the cells extensively with PBS to remove unincorporated [³H]-Thymidine.
-
Allow the filter mat to dry completely.
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 4: Analysis of Gene Expression (Quantitative RT-PCR)
This protocol is for measuring changes in the mRNA levels of target genes in response to treatment.
Materials:
-
Cells treated as described in Protocol 2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., VDR, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression compared to the vehicle-treated control.[5]
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for 1α,24,25-Trihydroxyvitamin D2.
Experimental Workflow
References
- 1. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase: delineation of pathways involving 1alpha,24-dihydroxyvitamin D2 and 1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 1,25,28-trihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D3 on intestinal calbindin-D9K mRNA and protein: is there a correlation with intestinal calcium transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a metabolite of vitamin D2. This document details its mechanism of action, potential applications, and includes detailed protocols for in vitro and in vivo studies.
Introduction
1α,24,25-Trihydroxyvitamin D2 is a hydroxylated metabolite of vitamin D2. While the most biologically active form of vitamin D is 1α,25-dihydroxyvitamin D3 (Calcitriol), other metabolites, including those from the vitamin D2 pathway, are gaining interest for their unique biological activities and potential therapeutic applications. Understanding the experimental profile of 1α,24,25-(OH)₃VD₂ is crucial for researchers exploring its role in various physiological and pathological processes, including cancer and bone metabolism.
Mechanism of Action
The biological effects of 1α,24,25-(OH)₃VD₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This genomic pathway ultimately leads to changes in protein synthesis and cellular function.
Potential Applications
Research suggests that 1α,24,25-(OH)₃VD₂ may have several therapeutic applications, primarily in the fields of oncology and bone metabolism.
-
Anticancer Activity: Like other vitamin D compounds, 1α,24,25-(OH)₃VD₂ has been investigated for its antiproliferative and pro-differentiating effects on various cancer cell lines. Its ability to induce cell cycle arrest and apoptosis makes it a candidate for further preclinical and clinical evaluation.
-
Bone Health: Vitamin D metabolites are critical for calcium and phosphate (B84403) homeostasis and bone mineralization. 1α,24,25-(OH)₃VD₂ may play a role in bone resorption and formation, although its effects are generally less potent than those of 1α,25-dihydroxyvitamin D3.
Quantitative Data Summary
The following tables summarize the available quantitative data for 1α,24,25-(OH)₃VD₂ in comparison to the well-characterized 1α,25-dihydroxyvitamin D3 (Calcitriol).
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity (%) to 1α,25-(OH)₂D₃ | Reference |
| 1α,25-dihydroxyvitamin D₃ | 100 | [By definition] |
| 1α,24(S),25-trihydroxyvitamin D₂ | ~77 | [1] |
| 24-epi-1,25-dihydroxyvitamin D₂ | ~33 | [2] |
Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (nM) | Reference |
| HL-60 (Human Leukemia) | 1α,24(S)-(OH)₂D₂ | Similar to 1α,25-(OH)₂D₃ | [3] |
| 1α,25-(OH)₂D₃ | ~5.7 (ED₅₀ for differentiation) | [4] | |
| MCF-7 (Human Breast Cancer) | 1α,24(S)-(OH)₂D₂ | Growth inhibition observed | [3] |
| 1α,25-(OH)₂D₃ | Dose-dependent inhibition | [5] |
Table 3: In Vitro Bone Resorption Activity
| Compound | Relative Potency vs. 1α,25-(OH)₂D₃ | Reference |
| 1α,25-dihydroxyvitamin D₃ | 1 | [By definition] |
| 1α,24(S),25-trihydroxyvitamin D₂ | Weaker than 1α,25-(OH)₂D₃ | [6] |
| 24-epi-1,25-dihydroxyvitamin D₂ | ~5 times less active | [2] |
Experimental Protocols
Protocol 1: Competitive Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity of 1α,24,25-(OH)₃VD₂ for the VDR relative to a radiolabeled ligand.
Materials:
-
Recombinant human VDR or chick intestinal VDR preparation.
-
[³H]-1α,25-dihydroxyvitamin D₃ (radioligand).
-
Unlabeled 1α,24,25-(OH)₃VD₂ and 1α,25-dihydroxyvitamin D₃ (competitors).
-
Assay buffer (e.g., Tris-HCl buffer containing stabilizers).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic extract containing VDR from a suitable source (e.g., chick intestine or cells overexpressing VDR).
-
Assay Setup: In microcentrifuge tubes, combine the VDR preparation with a fixed concentration of [³H]-1α,25-(OH)₂D₃.
-
Competition: Add increasing concentrations of unlabeled 1α,24,25-(OH)₃VD₂ or 1α,25-(OH)₂D₃ to the tubes. Include a control with no competitor (total binding) and a control with a large excess of unlabeled 1α,25-(OH)₂D₃ (non-specific binding).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
Protocol 2: Cell Proliferation Assay (MTT or [³H]-Thymidine Incorporation)
Objective: To assess the antiproliferative effect of 1α,24,25-(OH)₃VD₂ on cancer cell lines.
Cell Lines:
-
MCF-7 (human breast adenocarcinoma).
-
HL-60 (human promyelocytic leukemia).
Materials:
-
Selected cell line and appropriate culture medium (e.g., DMEM for MCF-7, RPMI-1640 for HL-60) with fetal bovine serum (FBS).
-
1α,24,25-(OH)₃VD₂ and 1α,25-dihydroxyvitamin D₃ (dissolved in ethanol).
-
96-well plates.
-
MTT reagent or [³H]-thymidine.
-
Solubilization buffer (for MTT) or TCA and NaOH (for thymidine (B127349) incorporation).
-
Microplate reader or liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere (for adherent cells like MCF-7) or stabilize overnight.
-
Treatment: Treat the cells with a range of concentrations of 1α,24,25-(OH)₃VD₂ or 1α,25-(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁷ M) for a specified period (e.g., 72-96 hours). Include a vehicle control (ethanol).
-
Proliferation Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the last few hours of incubation. Harvest the cells, precipitate the DNA with trichloroacetic acid (TCA), and dissolve the pellet in NaOH. Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.
Protocol 3: In Vivo Hypercalcemic Activity Assessment in Rats
Objective: To evaluate the potential of 1α,24,25-(OH)₃VD₂ to induce hypercalcemia in an animal model.
Animal Model:
-
Male Sprague-Dawley rats on a normal or low calcium diet.
Materials:
-
1α,24,25-(OH)₃VD₂ and 1α,25-dihydroxyvitamin D₃ (formulated for oral or intraperitoneal administration).
-
Metabolic cages for urine collection.
-
Blood collection supplies.
-
Calcium assay kit.
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions and diet for at least one week.
-
Dosing: Administer 1α,24,25-(OH)₃VD₂ or 1α,25-(OH)₂D₃ daily for a set period (e.g., 7 days) at various dose levels. Include a vehicle control group.
-
Sample Collection: Collect blood samples at baseline and at the end of the treatment period. Collect 24-hour urine samples at the same time points.
-
Biochemical Analysis: Measure serum calcium and urinary calcium excretion.
-
Data Analysis: Compare the serum and urinary calcium levels between the treated and control groups to assess the hypercalcemic effect of the compounds.
Protocol 4: In Vitro Bone Resorption (Pit) Assay
Objective: To determine the effect of 1α,24,25-(OH)₃VD₂ on osteoclast-mediated bone resorption.
Materials:
-
Dentin or bone slices, or calcium phosphate-coated plates.
-
Osteoclast precursor cells (e.g., from rat bone marrow or RAW 264.7 cells).
-
Receptor activator of nuclear factor-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) to induce osteoclast differentiation.
-
1α,24,25-(OH)₃VD₂ and 1α,25-dihydroxyvitamin D₃.
-
Staining solution (e.g., Toluidine Blue) for visualizing resorption pits.
-
Microscope and image analysis software.
Procedure:
-
Osteoclast Differentiation: Culture osteoclast precursor cells on the resorption substrate in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.
-
Treatment: Once osteoclasts are formed, treat the cultures with different concentrations of 1α,24,25-(OH)₃VD₂ or 1α,25-(OH)₂D₃.
-
Resorption: Continue the culture for several days to allow for bone resorption.
-
Visualization: Remove the cells and stain the substrate to visualize the resorption pits.
-
Quantification: Capture images of the pits and quantify the resorbed area using image analysis software.
-
Data Analysis: Compare the resorbed area in the treated groups to the control group to determine the effect of the compounds on bone resorption.
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of 1α,24,25-Trihydroxyvitamin D2. The provided methodologies can be adapted based on specific research questions and available resources. The comparative data highlights the distinct biological profile of this metabolite, suggesting it may have a different therapeutic window compared to calcitriol, potentially with reduced hypercalcemic risk. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,25-Dihydroxyvitamin D3-induced differentiation in a human promyelocytic leukemia cell line (HL-60): receptor-mediated maturation to macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1α,24,25-Trihydroxy VD2 Radioligand Receptor Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of Vitamin D2, playing a role in calcium homeostasis and potentially other physiological processes. Its biological effects are mediated through binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This document provides detailed application notes and protocols for a radioligand receptor assay to characterize the binding of 1α,24,25-Trihydroxy VD2 to the VDR.
Vitamin D Receptor (VDR) Signaling Pathway
The binding of an active Vitamin D metabolite, such as 1α,24,25-Trihydroxy VD2, to the VDR initiates a cascade of molecular events. The ligand-bound VDR undergoes a conformational change, leading to its heterodimerization with RXR. This VDR-RXR complex translocates to the nucleus and binds to VDREs on the DNA. This binding event recruits a complex of coactivator or corepressor proteins, which ultimately leads to the activation or repression of target gene transcription.[2] The transcribed mRNA is then translated into proteins that carry out the biological functions attributed to Vitamin D.
Caption: VDR Genomic Signaling Pathway.
Data Presentation: Binding Affinity of Vitamin D Metabolites to VDR
The binding affinity of 1α,24,25-Trihydroxy VD2 and other Vitamin D metabolites to the Vitamin D Receptor (VDR) is a critical parameter for understanding their biological activity. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a higher affinity.
| Compound | Receptor Source | Assay Type | Binding Affinity (Kd) | Reference |
| 1α,24,25-Trihydroxy VD2 | Not Specified | Not Specified | 0.8 nM | [3] |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Not Specified | Not Specified | 0.4 nM | [3] |
| 1,24-(OH)₂D₂ | Recombinant human VDR | Electrophoretic Mobility Shift Assay (EMSA) | Comparable to 1,25-(OH)₂D₃ | [4] |
| 24-epi-1,25-dihydroxyvitamin D2 | Chick and rat intestine, bovine thymus, pig kidney cells, human breast cancer cells | Scatchard Analysis | Lower affinity than 1,25-(OH)₂D₃ | [5] |
Experimental Protocols
Radioligand Competition Binding Assay for VDR
This protocol describes a competitive radioligand binding assay to determine the affinity of 1α,24,25-Trihydroxy VD2 for the Vitamin D Receptor (VDR). The assay measures the ability of the unlabeled test compound (1α,24,25-Trihydroxy VD2) to compete with a radiolabeled ligand (e.g., [³H]1α,25-dihydroxyvitamin D3) for binding to the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells/tissues expressing VDR.
-
Radioligand: [³H]1α,25-dihydroxyvitamin D3 ([³H]Calcitriol) with high specific activity.
-
Test Compound: 1α,24,25-Trihydroxy VD2.
-
Unlabeled Competitor (for non-specific binding): Non-radiolabeled 1α,25-dihydroxyvitamin D3 (Calcitriol).
-
Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
Wash Buffer: Ice-cold Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl).
-
Separation System: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethylenimine (PEI) and a vacuum filtration manifold.
-
Scintillation Cocktail
-
96-well microplates
-
Liquid Scintillation Counter
Protocol:
-
Receptor Preparation (from cell culture):
-
Culture cells expressing VDR to a high density.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells and centrifuge to pellet the nuclei.
-
Extract the nuclear proteins using a high-salt extraction buffer.
-
Clarify the nuclear extract by centrifugation.
-
Determine the protein concentration of the nuclear extract (e.g., using a BCA assay).
-
Store the nuclear extract at -80°C in aliquots.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (1α,24,25-Trihydroxy VD2) in the assay buffer.
-
Prepare the radioligand solution by diluting [³H]Calcitriol in the assay buffer to a final concentration close to its Kd (e.g., 0.5-1 nM).
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: VDR preparation + [³H]Calcitriol + Assay Buffer.
-
Non-specific Binding: VDR preparation + [³H]Calcitriol + excess unlabeled Calcitriol (e.g., 1 µM).
-
Competition: VDR preparation + [³H]Calcitriol + serial dilutions of 1α,24,25-Trihydroxy VD2.
-
-
-
Incubation:
-
Add the VDR preparation to each well.
-
Add the appropriate competitor (assay buffer, unlabeled Calcitriol, or 1α,24,25-Trihydroxy VD2).
-
Add the [³H]Calcitriol solution to all wells to initiate the binding reaction.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours), with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Pre-soak the glass fiber filter mat in the wash buffer.
-
Rapidly transfer the contents of each well to the filter mat using a cell harvester under vacuum.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Place the individual filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition wells, calculate the percentage of specific binding at each concentration of 1α,24,25-Trihydroxy VD2: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
Plot the % Specific Binding against the log concentration of 1α,24,25-Trihydroxy VD2.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of 1α,24,25-Trihydroxy VD2 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
Caption: Radioligand Assay Workflow.
References
- 1. Vitamin D Receptor Mediates a Myriad of Biological Actions Dependent on Its 1,25‐Dihydroxyvitamin D Ligand: Distinct Regulatory Themes Revealed by Induction of Klotho and Fibroblast Growth Factor‐23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 4. Comparison of the relative effects of 1,24-dihydroxyvitamin D(2) [1, 24-(OH)(2)D(2)], 1,24-dihydroxyvitamin D(3) [1,24-(OH)(2)D(3)], and 1,25-dihydroxyvitamin D(3) [1,25-(OH)(2)D(3)] on selected vitamin D-regulated events in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1α,24,25-Trihydroxyvitamin D2 in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) in human serum. As a downstream metabolite of the active vitamin D2 hormone, 1α,25-dihydroxyvitamin D2, understanding its circulating levels is crucial for comprehensive studies of vitamin D metabolism and its role in various physiological and pathological processes. Due to the absence of a standardized, commercially available assay for this specific trihydroxylated metabolite, this protocol has been developed by adapting established methodologies for other vitamin D metabolites. The method involves a protein precipitation step, followed by liquid-liquid extraction and chemical derivatization to enhance ionization efficiency and analytical sensitivity. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed via tandem mass spectrometry in positive ion mode using multiple reaction monitoring (MRM).
Introduction
Vitamin D metabolism is a complex process involving multiple hydroxylation steps to produce a range of biologically active and inactive compounds. The quantification of these various metabolites is essential for a complete assessment of an individual's vitamin D status. While assays for 25-hydroxyvitamin D (25(OH)D) and 1α,25-dihydroxyvitamin D (1α,25(OH)₂D) are well-established, the analytical determination of further downstream metabolites, such as 1α,24,25-trihydroxyvitamin D2, remains a challenge. 1α,24,25(OH)₃D₂ is a product of the enzymatic action of CYP24A1 on 1α,25(OH)₂D₂, a key step in the catabolic pathway. Accurate measurement of this metabolite can provide valuable insights into the regulation of vitamin D activity and clearance.
LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its high specificity and sensitivity, allowing for the differentiation of various metabolites and their isomers.[1][2] However, the low endogenous concentrations and poor ionization efficiency of many vitamin D compounds necessitate robust sample preparation and often chemical derivatization.[3][4] This application note outlines a comprehensive protocol for the extraction, derivatization, and LC-MS/MS analysis of 1α,24,25(OH)₃D₂ in human serum.
Experimental Protocol
Sample Preparation
The initial step involves the extraction of the analyte from the serum matrix and removal of interfering proteins and phospholipids.
-
Protein Precipitation:
-
To 100 µL of serum sample, calibrator, or quality control, add an appropriate deuterated internal standard (e.g., d6-1α,24R,25-Trihydroxyvitamin D2).
-
Add 100 µL of 0.1 M HCl.
-
Add 150 µL of 0.2 M zinc sulfate (B86663) solution and vortex thoroughly.
-
Add 450 µL of methanol (B129727) and vortex again to precipitate proteins.[5]
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant from the protein precipitation step to a clean glass tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 1 mL of MTBE and combine the organic layers.
-
-
Evaporation:
-
Dry the combined organic extracts under a gentle stream of nitrogen at 40°C.
-
Chemical Derivatization
To enhance the ionization efficiency of 1α,24,25(OH)₃D₂, derivatization with a Cookson-type reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or a more recent generation reagent like Amplifex™ is recommended.[3][4]
-
Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of PTAD in ethyl acetate.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
Add a second 50 µL aliquot of the PTAD solution and incubate for an additional 60 minutes.[5]
-
Dry the derivatized sample under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 60:40 methanol/water).
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 60% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
The molecular weight of 1α,24,25-trihydroxyvitamin D2 is 444.65 g/mol .[5] The precursor ion ([M+H]⁺) would be m/z 445.3. However, vitamin D metabolites often lose water molecules in the ion source. Therefore, monitoring for [M+H-H₂O]⁺ (m/z 427.3) and [M+H-2H₂O]⁺ (m/z 409.3) as precursor ions is also recommended. Product ions would result from characteristic fragmentation of the vitamin D structure. The exact masses and optimal collision energies would need to be determined empirically by infusing a pure standard of the analyte.
Table 3: Proposed MRM Transitions for 1α,24,25(OH)₃D₂
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 1α,24,25(OH)₃D₂ | 427.3 | To be determined | 100 | 30 | 20 |
| (Quantifier) | To be determined | ||||
| 1α,24,25(OH)₃D₂ | 409.3 | To be determined | 100 | 30 | 25 |
| (Qualifier) | To be determined | ||||
| d6-1α,24,25(OH)₃D₂ | 433.3 | To be determined | 100 | 30 | 20 |
| (Internal Standard) | To be determined |
Note: The selection of product ions and optimization of MS parameters are critical for method development and require a certified reference standard of 1α,24,25-trihydroxyvitamin D2.
Data Presentation
The following tables summarize typical performance data for the analysis of other dihydroxy-vitamin D metabolites using similar LC-MS/MS methodologies. These values can serve as a benchmark for the expected performance of the proposed method for 1α,24,25(OH)₃D₂.
Table 4: Representative Performance Characteristics for Dihydroxyvitamin D Metabolite Analysis
| Parameter | 1,25(OH)₂D₃ | 24,25(OH)₂D₃ | Reference |
| LLOQ (pg/mL) | ~20 | ~250 | [6] |
| Intra-assay Precision (%CV) | 5.6% - 8.7% | 4% - 7% | [7] |
| Inter-assay Precision (%CV) | 8.0% - 13% | 4% - 7% | [7] |
| Linearity (r²) | >0.99 | >0.99 | [7] |
Visualizations
Experimental Workflow
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hmdb.ca [hmdb.ca]
- 7. 1alpha,25-Dihydroxyvitamin D2 | C28H44O3 | CID 9547243 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Vitamin D Analog: 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for studying the vitamin D analog, 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂). This document details its metabolic pathway, potential signaling mechanisms, and protocols for in vivo studies using rodent models. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Introduction
Vitamin D and its analogs are crucial regulators of calcium and phosphate (B84403) homeostasis, with emerging roles in cell proliferation, differentiation, and immune modulation. 1α,24,25-Trihydroxyvitamin D2 is a metabolite of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂VD₂), the active form of vitamin D2. Understanding the biological activity and therapeutic potential of 1α,24,25-(OH)₃VD₂ requires robust animal models and standardized experimental protocols. This document outlines the current knowledge and provides detailed methodologies for its investigation.
Metabolic Pathway and Signaling
1α,24,25-(OH)₃VD₂ is formed through the hydroxylation of 1α,25-(OH)₂VD₂ at the C-24 position by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). This metabolic step is a key part of the catabolic pathway for active vitamin D hormones. While often considered a step towards inactivation, 24-hydroxylated metabolites of vitamin D3 have been shown to possess unique biological activities. The precise signaling pathway of 1α,24,25-(OH)₃VD₂ is not fully elucidated but is presumed to involve binding to the vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR) to modulate the transcription of target genes.
Caption: Metabolic pathway of Vitamin D2 leading to 1α,24,25-(OH)₃VD₂.
Application Notes and Protocols for Preparing 1α,24,25-Trihydroxyvitamin D2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) stock solutions. Adherence to these guidelines is crucial for ensuring the stability, accuracy, and efficacy of the compound in experimental settings.
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2 and an analog of the active form of vitamin D3.[1] Accurate preparation of stock solutions is the first critical step in conducting reliable in vitro and in vivo studies. Vitamin D compounds are known to be sensitive to light, heat, and air, necessitating careful handling and storage to prevent degradation.[2][3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1α,24,25-Trihydroxyvitamin D2 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | [5] |
| Molecular Weight | 444.65 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| CAS Number | 457048-34-9 | [5] |
Solubility Data
The solubility of 1α,24,25-Trihydroxyvitamin D2 in common laboratory solvents is crucial for preparing stock solutions. The following table summarizes available solubility data.
| Solvent | Concentration | Comments | Reference |
| DMSO | 12.5 mg/mL (28.11 mM) | Ultrasonic and warming to 60°C can aid dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic. | [5] |
| Ethanol | Data not specified, but commonly used for other vitamin D analogs. | Should be absolute ethanol.[2][6][7][8] |
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of both the solid compound and its stock solutions.
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid | -20°C | Long-term | Protect from light, store under nitrogen. | [5] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles. | [2][5] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of 1α,24,25-Trihydroxyvitamin D2 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
1α,24,25-Trihydroxyvitamin D2 (solid)
-
Anhydrous, newly opened DMSO
-
Calibrated analytical balance
-
Amber glass vial with a screw cap and PTFE septum
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block set to 60°C
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Pre-weighing Preparation: Allow the vial of 1α,24,25-Trihydroxyvitamin D2 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the solid compound (e.g., 1 mg) and transfer it to a sterile amber glass vial.
-
Solvent Addition: Based on the molecular weight (444.65 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound, add 224.9 µL of DMSO.
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, use an ultrasonic bath for 15 minutes.[6][7]
-
If necessary, warm the solution in a 60°C water bath for short intervals, vortexing in between, until the solid is completely dissolved.[5]
-
-
Inert Atmosphere: Briefly flush the headspace of the vial with dry nitrogen gas to displace air and prevent oxidation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
Stock Solution Preparation Workflow
Caption: Workflow for preparing 1α,24,25-Trihydroxy VD2 stock solution.
Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh from the stock solution for each experiment to ensure accuracy and stability.
Materials:
-
10 mM 1α,24,25-Trihydroxyvitamin D2 stock solution
-
Appropriate sterile cell culture medium or buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Remove one aliquot of the stock solution from the freezer and thaw it at room temperature, protected from light.
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the stock solution to 999 µL of medium).
-
Serial Dilution: For very low final concentrations, it is recommended to perform serial dilutions to improve accuracy.
-
Mixing: Gently vortex the diluted working solution to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions, as vitamin D metabolites are unstable in such conditions.[2]
Signaling Pathway Context
1α,24,25-Trihydroxyvitamin D2 is a metabolite in the vitamin D endocrine system. The metabolism of vitamin D2 starts with its conversion to 25-hydroxyvitamin D2, which is then further hydroxylated to the active form, 1α,25-dihydroxyvitamin D2. This active form can then be metabolized into various other forms, including 1α,24,25-trihydroxyvitamin D2, as part of the catabolic pathway to regulate its biological activity.
Caption: Simplified metabolic pathway of Vitamin D2.
Quality Control
To ensure the integrity of the stock solution over time, it is advisable to periodically check its concentration and purity, especially if it has been stored for an extended period. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. Vitamin D compounds typically show a maximal UV absorption around 265 nm.[2]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and solvents.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Work in a well-ventilated area or a chemical fume hood.
By following these detailed protocols and application notes, researchers can ensure the reliable and consistent preparation of 1α,24,25-Trihydroxyvitamin D2 stock solutions for their research applications.
References
- 1. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0969001A2 - Process for the preparation of vitamin D3 and provitamin D3 - Google Patents [patents.google.com]
- 4. US20060019933A1 - Process for preparing stabilized vitamin D - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation and Evaluation of Vitamin D3 Supplementation as Transdermal Film-Forming Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN108420797A - Novel vitamin D analogues preparation and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for VDR Activation Studies Using 1α,24,25-Trihydroxy VD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a metabolite of Vitamin D2, produced through the action of the enzyme CYP24A1, a key regulator of vitamin D homeostasis. While the most biologically active form of vitamin D is widely recognized as 1α,25-dihydroxyvitamin D (calcitriol), emerging research indicates that other metabolites, including 1α,24,25-(OH)₃VD₂, possess biological activity.[1] This document provides detailed application notes and protocols for studying the activation of the Vitamin D Receptor (VDR) by 1α,24,25-(OH)₃VD₂.
The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[2] Understanding the interaction of 1α,24,25-(OH)₃VD₂ with the VDR is crucial for elucidating its physiological roles and therapeutic potential.
Data Presentation: Comparative Biological Activity
While specific quantitative data for 1α,24,25-Trihydroxy VD2 is limited in publicly available literature, data from its Vitamin D3 analog (1α,24,25-Trihydroxyvitamin D3) and other related compounds provide valuable insights into its expected activity profile. The following table summarizes the comparative biological activities of various vitamin D metabolites, with 1α,25-dihydroxyvitamin D3 (Calcitriol) as the reference compound. It is anticipated that 1α,24,25-Trihydroxy VD2 will exhibit a lower binding affinity and potency compared to 1α,25(OH)₂D₃.
| Compound | Relative Binding Affinity for VDR | Relative Potency in Transcriptional Activation | Notes |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 100% (Reference) | 100% (Reference) | The most potent natural VDR agonist. |
| 1α,25-dihydroxyvitamin D2 | Comparable to 1α,25(OH)₂D₃[3] | Comparable to 1α,25(OH)₂D₃[3] | Generally considered equipotent to the D3 form. |
| 1α,24,25-trihydroxyvitamin D3 | Lower than 1α,25(OH)₂D₃[4] | Less potent than 1α,25(OH)₂D₃[1][4] | Retains significant biological activity.[4] |
| 24-epi-1,25-dihydroxyvitamin D2 | ~33% of 1α,25(OH)₂D₃[5] | Less potent than 1α,25(OH)₂D₂[5] | Demonstrates that modifications at the C24 position impact activity. |
Signaling Pathway and Experimental Workflow
VDR Activation Signaling Pathway
The binding of 1α,24,25-Trihydroxy VD2 to the VDR is expected to initiate the canonical vitamin D signaling pathway, leading to the transcription of target genes.
Experimental Workflow for VDR Activation Studies
A typical workflow to assess the VDR-activating potential of 1α,24,25-Trihydroxy VD2 involves a series of in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1α,24,25-Trihydroxy VD2 Dosage in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental dosage of 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃D₂).
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxy VD2 and what are its key characteristics?
A1: 1α,24,25-Trihydroxy VD2 is a metabolite of vitamin D2. Key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | [1] |
| Molecular Weight | 444.65 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light, stored under nitrogen). | [2] |
Q2: What is the primary mechanism of action for 1α,24,25-Trihydroxy VD2?
A2: Like other active vitamin D metabolites, 1α,24,25-Trihydroxy VD2 is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR).[2] Upon binding to the VDR in the nucleus of target cells, the complex acts as a transcription factor to regulate the expression of various genes involved in a wide range of physiological processes.[3]
Troubleshooting Guides
In Vitro Experimentation
Problem: High variability in experimental results between batches.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in initial cell density can significantly impact the response to treatment.
-
Solution: Ensure a consistent cell seeding density across all wells and plates. Use a cell counter to verify cell numbers before seeding.
-
-
Possible Cause 2: Degradation of 1α,24,25-Trihydroxy VD2. The compound may be unstable in culture media over long incubation periods.
-
Solution: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider replenishing the media with fresh compound during long-term experiments (e.g., every 48-72 hours).
-
-
Possible Cause 3: Mycoplasma Contamination. Mycoplasma can alter cellular responses and metabolism, leading to inconsistent data.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Quarantine and treat or discard any contaminated cultures.
-
Problem: No observable effect at the tested concentrations.
-
Possible Cause 1: Insufficient Dosage. The concentrations used may be too low to elicit a biological response.
-
Solution: Perform a dose-response study with a wider range of concentrations. Start with a broad range (e.g., 10⁻¹¹ M to 10⁻⁶ M) to identify the effective concentration range.[4]
-
-
Possible Cause 2: Low VDR expression in the cell line. The target cells may not express sufficient levels of the Vitamin D Receptor.
-
Solution: Verify VDR expression in your cell line using techniques like RT-qPCR or Western blotting. If VDR expression is low, consider using a different cell model.
-
-
Possible Cause 3: Compound precipitation. High concentrations of the compound may precipitate out of the culture medium, reducing its effective concentration.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent for the stock solution (though DMSO is generally effective).
-
In Vivo Experimentation
Problem: Lack of a clear dose-response relationship in animal models.
-
Possible Cause 1: Inappropriate route of administration. The chosen route (e.g., oral gavage, intraperitoneal injection) may result in poor bioavailability.
-
Solution: The route of administration should be carefully selected based on the experimental goals and the formulation of the compound. Intraperitoneal (IP) or subcutaneous (SC) injections often provide more consistent absorption than oral gavage for vitamin D analogs.
-
-
Possible Cause 2: Rapid metabolism of the compound. 1α,24,25-Trihydroxy VD2 may be rapidly metabolized and cleared in the animal model.
-
Solution: Conduct a pilot pharmacokinetic study to determine the half-life of the compound in your animal model. This will help in optimizing the dosing frequency. Consider more frequent administration or the use of a delivery system that provides sustained release.
-
-
Possible Cause 3: High inter-animal variability. Genetic and physiological differences between animals can lead to varied responses.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched. Control for environmental factors such as diet and light cycles, as these can influence vitamin D metabolism.
-
Experimental Protocols
In Vitro Dose-Response Protocol (IC50 Determination)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of 1α,24,25-Trihydroxy VD2 on adherent cancer cells using an MTT assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
1α,24,25-Trihydroxy VD2
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1α,24,25-Trihydroxy VD2 in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹¹ M to 10⁻⁶ M). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and shake the plate for 10 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Experimental Workflow
This is a general workflow for assessing the efficacy of 1α,24,25-Trihydroxy VD2 in a tumor xenograft mouse model.
Procedure:
-
Animal Model: Select an appropriate immunodeficient mouse strain (e.g., NOD-SCID or nude mice) and the cancer cell line for xenograft implantation.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Prepare the dosing solution of 1α,24,25-Trihydroxy VD2 in a suitable vehicle (e.g., corn oil or a solution containing DMSO, PEG300, and Tween 80).
-
Administer the compound to the treatment groups at various dosages (e.g., 0.1, 0.5, 2.0 µg/kg) via the chosen route of administration (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or three times a week).
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the different dosages.
Data Presentation
Table 1: Example In Vitro Dose-Response Data for 1α,24,25-Trihydroxy VD2 on Ovarian Cancer Cell Line (13781)
| Concentration (nmol/L) | Mean % Cell Viability (± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 62.7 ± 5.5 |
| 100 | 45.9 ± 4.9 |
| 1000 | 28.4 ± 3.7 |
Note: This is example data based on similar vitamin D analog studies and should be determined experimentally for 1α,24,25-Trihydroxy VD2.[5]
Table 2: Example In Vivo Efficacy Data in a Mouse Xenograft Model
| Treatment Group | Dosage (µg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | 0 | 1520 ± 150 | 0 |
| 1α,24,25(OH)₃D₂ | 0.5 | 1150 ± 135 | 24.3 |
| 1α,24,25(OH)₃D₂ | 2.0 | 830 ± 110 | 45.4 |
| Positive Control | Varies | Varies | Varies |
Note: This is hypothetical data and needs to be established through specific in vivo experiments.
Mandatory Visualizations
Caption: Canonical Vitamin D Receptor (VDR) Signaling Pathway.
Caption: General Experimental Workflow for Dosage Optimization.
Caption: A Logical Approach to Troubleshooting Experiments.
References
- 1. gen.store [gen.store]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 1 alpha,25-dihydroxyvitamin D3 on proliferation of activated T-cells and established human lymphotropic virus type I-positive T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Vitamin D Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 1α,24,25-Trihydroxy VD2 and other vitamin D metabolites. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of vitamin D metabolites in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Vitamin D Metabolites
Question: My chromatogram shows poor resolution between 1α,25-dihydroxyvitamin D2, 24,25-dihydroxyvitamin D2, and other metabolites. What steps can I take to improve separation?
Answer:
Poor resolution is a frequent challenge due to the structural similarity of vitamin D metabolites.[1] Here are several strategies to enhance separation:
-
Column Selection: Standard C18 columns may not provide sufficient selectivity.[1] Consider using specialized columns such as:
-
Pentafluorophenyl (PFP) or Cyano (CN) columns: These offer different selectivities and can resolve isobaric compounds that are indistinguishable by mass spectrometry alone.[2][3]
-
Cholesterol-based stationary phases: These have shown excellent selectivity for separating vitamin D epimers and other closely related metabolites.[1]
-
Chiral columns: Necessary if you need to separate stereoisomers.[2]
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice of organic solvent (e.g., methanol (B129727), acetonitrile (B52724), tetrahydrofuran) significantly impacts selectivity. Methanol has been shown to provide higher resolution for isobaric pairs on various stationary phases compared to acetonitrile.[1]
-
Gradient Elution: A shallow gradient, which gradually increases the organic content of the mobile phase, can improve the separation of complex mixtures of vitamin D metabolites.[1]
-
Mobile Phase Additives: Small concentrations of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity. Ammonium formate has been reported to nearly double the response of vitamin D metabolites in LC-MS analysis compared to formic acid.
-
-
Temperature Control: Increasing the column temperature can sometimes improve peak symmetry and resolution. However, it's crucial to operate within the stable temperature range of your column.[1]
Issue 2: Peak Tailing
Question: The peaks for my vitamin D metabolites are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[4]
-
Secondary Interactions: Basic compounds, like some vitamin D metabolites, can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to tailing.[4]
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4]
-
Use of Highly Deactivated Columns: Modern, end-capped columns have fewer accessible silanol groups, reducing the likelihood of peak tailing.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.[4]
-
Column Bed Deformation: A void at the head of the column can cause peak tailing. This can be caused by pressure shocks or operating outside the column's recommended pH range.[5] Using a guard column can help protect the analytical column.[5]
-
Interfering Compounds: A hidden peak co-eluting with your analyte of interest can appear as peak tailing. Improving the resolution, as described in the previous section, or employing a more selective sample clean-up procedure can resolve this.[4]
Issue 3: Baseline Noise or Drift
Question: I am observing significant baseline noise and/or drift in my chromatograms. What are the potential sources and solutions?
Answer:
Baseline instability can obscure peaks and affect the accuracy of quantification.[6]
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise. Ensure your mobile phase is properly degassed using an inline degasser, helium sparging, or sonication.[6]
-
Contaminated Solvents: Impurities in your solvents can lead to baseline drift, especially during gradient elution. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[6]
-
Incomplete Mixing: If you are mixing solvents online, poor mixing can cause periodic fluctuations in the baseline. Ensure your pump's mixer is functioning correctly.[7]
-
-
Detector Issues:
-
Temperature Fluctuations: Poor temperature control of the column and mobile phase can lead to baseline drift. Use a column oven and ensure the ambient temperature of the lab is stable.[8][9]
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can leach out during a run, causing a drifting baseline.[7] Regularly flush your column and consider a more rigorous sample preparation method.
Experimental Workflows and Protocols
Below are diagrams and protocols for troubleshooting and sample preparation.
Caption: General troubleshooting workflow for HPLC issues.
Protocol: Sample Preparation for Vitamin D Metabolite Analysis from Plasma/Serum
Effective sample preparation is crucial to remove interfering substances like proteins and phospholipids.[3][10]
-
Protein Precipitation:
-
Liquid-Liquid Extraction (LLE) (Alternative to Protein Precipitation):
-
To the sample, add a non-polar solvent such as hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer containing the vitamin D metabolites.[11]
-
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.[12]
-
Load the supernatant from the protein precipitation step or the reconstituted extract from LLE.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.[12]
-
Elute the vitamin D metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection into the HPLC system.[13]
-
Caption: Sample preparation workflow for vitamin D analysis.
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the separation of vitamin D metabolites.
Table 1: HPLC Column and Mobile Phase Combinations
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Reference |
| C18 | Water with 0.1% Formic Acid | Methanol with 0.1% Formic Acid | Gradient | [14] |
| Pentafluorophenyl (F5) | 5 mM Ammonium Formate in Water | Methanol | Isocratic (25:75 A:B) | [3] |
| Cyano (CN) | Water with Formic Acid | Methanol | Gradient | [2] |
| Cholesterol-based | 100% Methanol | N/A | Isocratic | [1] |
Table 2: Example HPLC Method Parameters
| Parameter | Setting | Reference |
| Column | Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm | [3] |
| Mobile Phase | 25% (5 mM Ammonium Formate in Water) : 75% Methanol | [3] |
| Flow Rate | 0.4 mL/min | [3] |
| Column Temperature | 40 °C | [3] |
| Detection | UV at 265 nm or Mass Spectrometry (ESI+) | [3][13] |
| Injection Volume | 1-20 µL | [3][13] |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1α,24,25-Trihydroxy VD2 from other dihydroxy and trihydroxy metabolites so difficult?
A1: The difficulty arises from their very similar chemical structures and polarities. These compounds are stereoisomers or constitutional isomers with subtle differences, leading to similar retention behavior on standard reversed-phase columns. Achieving separation requires highly selective stationary phases and optimized mobile phases.
Q2: Can I use an isocratic HPLC method for separating these metabolites?
A2: Yes, isocratic methods can be effective, particularly with specialized columns that offer high selectivity for vitamin D metabolites.[1] However, for complex samples containing a wide range of metabolites with different polarities, a gradient elution method is often more suitable to achieve adequate separation within a reasonable run time.[1]
Q3: What is the best way to prepare samples from a complex matrix like serum or tissue?
A3: A multi-step approach is generally recommended. This typically involves an initial protein precipitation step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup.[10][11] This combination helps to remove both proteins and other interfering substances like phospholipids, which can cause ion suppression in LC-MS analysis.[15]
Q4: How can I confirm the identity of the peaks in my chromatogram?
A4: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[2][16] This allows for the determination of the exact mass and fragmentation pattern of the analyte, providing a high degree of confidence in its identification. Co-chromatography with certified reference standards is also a common practice for peak confirmation.
Q5: My vitamin D analytes seem to degrade during sample storage or preparation. How can I prevent this?
A5: Vitamin D and its metabolites are sensitive to light and oxidation.[16] It is important to protect samples and standards from light by using amber vials and minimizing exposure. Store stock solutions at -20°C or -80°C under nitrogen.[17] During sample preparation, work efficiently and keep samples cool to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lcms.cz [lcms.cz]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. silicycle.com [silicycle.com]
- 9. Shimadzu Baseline Disturbance [shimadzu.nl]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quantification of 1α,24,25-Trihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing a low or no signal for my 1α,24,25(OH)₃VD₂ analyte during LC-MS/MS analysis?
A1: Several factors can contribute to a weak or absent analyte signal. Consider the following troubleshooting steps:
-
Low Endogenous Concentrations: 1α,24,25(OH)₃VD₂ is expected to be present at very low physiological concentrations (pg/mL range), similar to other dihydroxylated vitamin D metabolites.[1][2] This necessitates highly sensitive analytical methods.
-
Suboptimal Ionization: Vitamin D metabolites are known for their poor ionization efficiency.[1] Ensure your mass spectrometer settings are optimized for this specific analyte. The use of derivatization agents can significantly improve ionization and sensitivity.[1][2]
-
Inefficient Sample Preparation: Inadequate extraction and purification can lead to significant analyte loss.[1] Review your sample preparation protocol, which should ideally include protein precipitation followed by solid-phase extraction (SPE) or immunoextraction to enrich the analyte and remove interfering substances.[1][3]
-
Analyte Instability: 1α,24,25(OH)₃VD₂ is unstable in aqueous solutions and sensitive to light.[4][5] Ensure proper storage of samples and standards at -80°C, protected from light, and consider lyophilization for long-term stability.[4][5]
-
Instrument Sensitivity: Verify the performance of your LC-MS/MS system. Run a system suitability test with a known standard to confirm that the instrument meets the required sensitivity levels.
Q2: I am seeing high background noise or interfering peaks in my chromatogram. What are the likely causes and solutions?
A2: High background and interfering peaks can mask the analyte signal and affect quantification accuracy. Here’s how to address this:
-
Insufficient Sample Cleanup: The biological matrix (e.g., serum, plasma) is complex and contains numerous compounds that can interfere with the analysis. A multi-step sample preparation protocol involving protein precipitation, liquid-liquid extraction (LLE), and/or SPE is crucial for removing lipids and other matrix components.
-
Cross-reactivity in Immuno-based Methods: If using an immunoassay or immunoextraction, be aware of potential cross-reactivity with other vitamin D metabolites.[6] While highly specific monoclonal antibodies are available, their binding characteristics should be thoroughly validated.
-
Co-elution of Isomers: Vitamin D metabolites have several stereoisomers that can be difficult to separate chromatographically. Optimize your HPLC/UPLC method (e.g., column chemistry, mobile phase composition, gradient) to achieve baseline separation of 1α,24,25(OH)₃VD₂ from other closely related compounds.
-
Contamination: Ensure all solvents, reagents, and labware are of high purity and free from contaminants that could introduce background noise.
Q3: My quantitative results are not reproducible. What are the potential sources of variability?
A3: Poor reproducibility can stem from various factors throughout the analytical workflow. A systematic evaluation is necessary:
-
Inconsistent Sample Preparation: Manual sample preparation steps are a common source of variability. Where possible, automate liquid handling steps. Ensure consistent timing and technique for each step, especially during derivatization.
-
Standard and Sample Stability: As mentioned, 1α,24,25(OH)₃VD₂ is labile. Inconsistent handling and storage of standards and samples can lead to degradation and variable results. Prepare fresh working standards regularly and minimize freeze-thaw cycles.
-
Internal Standard Issues: The choice and use of an internal standard (IS) are critical for correcting for analytical variability. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., d6-1α,24,25(OH)₃VD₂). Ensure the IS is added early in the sample preparation process to account for losses during extraction and derivatization.
-
Instrument Performance Fluctuation: Monitor the performance of your LC-MS/MS system regularly. Changes in spray stability, detector sensitivity, or chromatographic retention times can all contribute to poor reproducibility.
Q4: I am having difficulty obtaining a reliable standard for 1α,24,25(OH)₃VD₂. What are my options?
A4: The availability of a certified reference standard is a significant challenge for quantifying novel or rare metabolites.
-
Commercial Suppliers: Check with specialized chemical suppliers that synthesize vitamin D analogs and metabolites.[4][5][7][8][9] Be sure to obtain a certificate of analysis with purity information.
-
Custom Synthesis: If a commercial standard is unavailable, custom synthesis may be an option, although this can be costly and time-consuming.
-
Characterized In-house Standard: In some cases, researchers may need to synthesize and thoroughly characterize their own standard using techniques like NMR, UV spectrophotometry, and high-resolution mass spectrometry.
Quantitative Data Summary
The following table summarizes typical performance parameters for LC-MS/MS methods used for quantifying dihydroxylated vitamin D metabolites. These can serve as a benchmark when developing a method for 1α,24,25(OH)₃VD₂.
| Parameter | Typical Value for 1,25(OH)₂D Quantification | Reference |
| Limit of Quantification (LOQ) | 1.5 - 15 pg/mL | [1][10] |
| Linear Range | 4.0 - 250 pg/mL | [2][11] |
| Intra-assay Imprecision (%CV) | 5.6% - 11% | [1] |
| Inter-assay Imprecision (%CV) | 8.0% - 13% | [1] |
| Analytical Recovery | 87% - 115.5% | [10][11] |
Experimental Protocols
Generic LC-MS/MS Method for Dihydroxylated Vitamin D Metabolites
This protocol provides a general framework. Specific parameters will need to be optimized for 1α,24,25(OH)₃VD₂.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 1α,24,25(OH)₃VD₂) and 200 µL of a precipitation solvent like acetonitrile (B52724) or a zinc sulfate/methanol (B129727) mixture.[12]
-
Vortex and Centrifuge: Mix thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.[12]
-
Solid-Phase Extraction (SPE) or Immunoextraction: Transfer the supernatant to an SPE cartridge (e.g., C18) or an immunoaffinity column for further purification and concentration.[1][3] Elute the analyte with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Derivatize the extracted analyte with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD to improve ionization efficiency.[1][12]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase UPLC/HPLC column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) acetate.[13]
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the internal standard.[1]
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of Vitamin D2 to 1α,24,25-Trihydroxy VD2.
Experimental Workflow
Caption: General workflow for LC-MS/MS quantification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low analyte signal.
References
- 1. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. gen.store [gen.store]
- 8. This compound - Immunomart [immunomart.com]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. Development of a method for the quantification of 1alpha,25(OH)2-vitamin D3 in serum by liquid chromatography tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. oatext.com [oatext.com]
minimizing off-target effects of 1alpha, 24, 25-Trihydroxy VD2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1alpha, 24, 25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃VD₂). Our goal is to help you minimize off-target effects and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25(OH)₃VD₂ and what is its primary mechanism of action?
1α,24,25(OH)₃VD₂ is a metabolite of vitamin D2, produced by the action of the enzyme CYP24A1. It is considered a catabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂VD₂). Its primary role is in the regulation of calcium homeostasis. While it is a breakdown product, it still retains some biological activity, including the ability to suppress parathyroid hormone (PTH) secretion.
Q2: What are the main off-target effects associated with vitamin D analogs, and how does 1α,24,25(OH)₃VD₂ compare?
The most significant off-target effect of potent vitamin D analogs is hypercalcemia, an excessive level of calcium in the blood.[1] 1α,24,25(OH)₃VD₂ is designed to have a lower risk of this effect due to its intrinsic properties. Specifically, it has a weaker binding affinity for the vitamin D-binding protein (DBP) in the serum, which leads to its rapid clearance from circulation and a shorter plasma half-life compared to the more active forms of vitamin D.[2]
Q3: I am observing unexpected changes in gene expression in my cell culture experiments that don't seem to be related to VDR activation. What could be the cause?
Vitamin D metabolites, including analogs of 1α,25(OH)₂D₃, can elicit rapid, non-genomic responses that are independent of the nuclear vitamin D receptor (VDR) and do not involve direct gene transcription.[3][4][5] These effects are often mediated by a membrane-associated VDR or other cell surface receptors and can activate various signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[3][6] It is possible that 1α,24,25(OH)₃VD₂ could be initiating such pathways in your experimental system. Consider investigating the activation of these signaling pathways as a potential source of the unexpected gene expression changes.
Q4: My in vitro experiments show lower than expected potency of 1α,24,25(OH)₃VD₂ compared to 1α,25(OH)₂VD₂. Is this normal?
Yes, this is expected. As a catabolite, 1α,24,25(OH)₃VD₂ is inherently less potent than 1α,25(OH)₂VD₂. Its binding affinity for the vitamin D receptor (VDR) is lower, which translates to a reduced capacity to activate VDR-mediated gene transcription.[7][8] The primary advantage of 1α,24,25(OH)₃VD₂ lies in its improved safety profile, particularly the reduced risk of hypercalcemia, rather than high potency.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Culture
Symptoms:
-
Reduced cell viability at concentrations where specific activity is expected.
-
Increased apoptosis or necrosis observed through microscopy or relevant assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is non-toxic to your cell line. Perform a solvent-only control. |
| Compound Instability | 1α,24,25(OH)₃VD₂ can be unstable in aqueous solutions.[2] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Off-Target Effects | At high concentrations, the compound may engage off-target pathways leading to cell death. Perform a dose-response curve to determine the optimal concentration range for your desired effect versus cytotoxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to vitamin D analogs.[9] Consider using a lower concentration range or a different cell line if cytotoxicity persists. |
Issue 2: High Inter-Experimental Variability
Symptoms:
-
Inconsistent results in replicate experiments.
-
Difficulty in reproducing data.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Handling | Due to its instability, inconsistent handling of 1α,24,25(OH)₃VD₂ can lead to variability. Standardize your protocol for thawing, diluting, and adding the compound to your experiments. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and media composition can affect cellular responses. Maintain consistent cell culture practices. |
| Induction of CYP24A1 | Vitamin D analogs can induce the expression of CYP24A1, the enzyme that catabolizes them.[10][11] This can lead to a time-dependent decrease in the effective concentration of the compound. Consider shorter incubation times or co-treatment with a CYP24A1 inhibitor (with appropriate controls) to investigate this possibility. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties of 1α,24,25(OH)₃VD₂ and its comparison with the more active 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), highlighting its lower potential for off-target hypercalcemic effects.
| Parameter | 1α,24,25(OH)₃VD₂ | 1,25(OH)₂D₃ | Significance for Off-Target Effects |
| Binding Affinity to DBP (Kₐ) | Weak | Strong | Weaker binding to DBP leads to a shorter half-life in the blood and faster clearance, reducing the risk of sustained high calcium levels (hypercalcemia).[2] |
| Plasma Half-life (in rats) | ~2.3 hours[2] | ~15 hours[2] | The significantly shorter half-life contributes to a lower risk of hypercalcemia.[2] |
| Potency in VDR-mediated transcription | Lower | Higher | Lower potency means that higher concentrations may be needed to achieve the desired on-target effect, which must be balanced against potential off-target effects at those concentrations.[7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of 1α,24,25(OH)₃VD₂.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
1α,24,25(OH)₃VD₂ stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 1α,24,25(OH)₃VD₂ in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 1α,24,25(OH)₃VD₂ or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: CYP24A1 Induction Assay (qRT-PCR)
This protocol is to determine if 1α,24,25(OH)₃VD₂ induces the expression of its own catabolizing enzyme, CYP24A1.
Materials:
-
Cells of interest known to express VDR (e.g., kidney cells, colon cancer cells)
-
Complete cell culture medium
-
1α,24,25(OH)₃VD₂ stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to a confluency of 70-80%.
-
Treat the cells with different concentrations of 1α,24,25(OH)₃VD₂ or a vehicle control for a specific time period (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and primers for CYP24A1 and the housekeeping gene.
-
Analyze the results using the ΔΔCt method to determine the fold change in CYP24A1 expression relative to the vehicle control.
Visualizations
Caption: Genomic and potential non-genomic signaling pathways of 1α,24,25(OH)₃VD₂.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. adl.usm.my [adl.usm.my]
- 3. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nongenomic actions of the steroid hormone 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wcrj.net [wcrj.net]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Effects of 1,25 and 24,25 Vitamin D on Corneal Fibroblast Vitamin D Receptor and Vitamin D Metabolizing and Catabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
1alpha, 24, 25-Trihydroxy VD2 experimental controls
Welcome to the technical support center for 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this vitamin D analog.
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxy VD2 and what is its primary mechanism of action?
1α,24,25-Trihydroxy VD2 is an active metabolite of vitamin D2. Its primary mechanism of action is to bind to and activate the Vitamin D Receptor (VDR).[1] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate the transcription of target genes.[1][2] This signaling pathway is crucial for regulating calcium homeostasis, cell proliferation, and differentiation.[3][4]
Q2: How should I store and handle 1α,24,25-Trihydroxy VD2?
Proper storage and handling are critical to maintain the stability and activity of 1α,24,25-Trihydroxy VD2.
| Storage Condition | Duration | Special Instructions |
| Powder | Up to 2 years | Store at -20°C. |
| Stock Solution (-20°C) | Up to 1 month | Protect from light and store under nitrogen.[5] |
| Stock Solution (-80°C) | Up to 6 months | Protect from light and store under nitrogen.[5] Aliquot to avoid repeated freeze-thaw cycles. |
Q3: In what solvents can I dissolve 1α,24,25-Trihydroxy VD2?
1α,24,25-Trihydroxy VD2 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. Ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are appropriate positive and negative controls for my experiments?
The choice of controls is crucial for validating your experimental results.
| Control Type | Recommended Control | Purpose |
| Positive Control | 1α,25-Dihydroxyvitamin D3 (Calcitriol) | A well-characterized, potent VDR agonist to confirm that the experimental system (e.g., cells, reporter assay) is responsive to VDR activation.[3] |
| Negative Control | Vehicle (e.g., DMSO, ethanol) | To account for any effects of the solvent on the experimental outcome. |
| Negative Control (Compound) | A structurally related but inactive vitamin D analog | To demonstrate the specificity of the observed effects to the active compound. |
| Cellular Negative Control | VDR-knockout or VDR-knockdown cells | To confirm that the biological effects of 1α,24,25-Trihydroxy VD2 are mediated through the VDR. |
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect (e.g., no change in cell proliferation, no induction of target gene expression).
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly and is within its shelf life. Prepare fresh stock solutions.[5] |
| Low VDR Expression in Cells | Verify the expression of VDR in your cell line using qPCR or Western blotting. Choose a cell line known to express functional VDR.[7] |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of 1α,24,25-Trihydroxy VD2 for your specific cell line and assay. Concentrations can range from nanomolar to micromolar.[8] |
| Insufficient Incubation Time | Optimize the incubation time. Genomic effects of vitamin D compounds can take several hours to days to become apparent.[9] |
| Rapid Metabolism of the Compound | The target cells may have high expression of the catabolizing enzyme CYP24A1, which degrades active vitamin D metabolites.[10][11] Consider using a CYP24A1 inhibitor as an experimental tool or measuring the expression of CYP24A1.[3] |
Problem 2: I am observing high background or non-specific effects in my assay.
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level. |
| Compound Precipitation | 1α,24,25-Trihydroxy VD2 may precipitate in aqueous media at high concentrations. Visually inspect your culture medium for any signs of precipitation. If necessary, sonicate the stock solution gently before dilution. |
| Off-Target Effects | Include a negative control compound (an inactive analog) to ensure the observed effects are specific to VDR activation. |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. |
| Freeze-Thaw Cycles of Stock Solution | Aliquot the stock solution of 1α,24,25-Trihydroxy VD2 to avoid repeated freeze-thaw cycles which can lead to degradation.[5] |
| Inconsistent Assay Conditions | Ensure all assay parameters (e.g., incubation times, temperatures, reagent concentrations) are kept consistent between experiments. |
Experimental Protocols
Protocol 1: General Cell Treatment with 1α,24,25-Trihydroxy VD2
-
Prepare Stock Solution: Dissolve 1α,24,25-Trihydroxy VD2 in sterile DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in pre-warmed, serum-free or low-serum culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 1α,24,25-Trihydroxy VD2 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as a cell proliferation assay, gene expression analysis (qPCR), or protein analysis (Western blot).
Protocol 2: VDR Target Gene Expression Analysis by qPCR
-
Cell Treatment: Treat cells with 1α,24,25-Trihydroxy VD2 (e.g., 100 nM) and a vehicle control for 24 hours as described in Protocol 1. Include 1α,25-dihydroxyvitamin D3 (100 nM) as a positive control.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for your target gene (e.g., CYP24A1, a common VDR target gene) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Vitamin D Receptor (VDR) signaling pathway activated by 1α,24,25-(OH)₃VD₂.
Caption: General experimental workflow for cell-based assays with 1α,24,25-(OH)₃VD₂.
References
- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 24-Hydroxylase in Cancer: Impact on Vitamin D-based Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 24, 25-Dihydroxy VD2 | Vitamin | TargetMol [targetmol.com]
- 7. Vitamin D receptor expression, 24-hydroxylase activity, and inhibition of growth by 1alpha,25-dihydroxyvitamin D3 in seven human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of 1alpha,25-dihydroxyvitamin D3 on the expression of DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Analysis of 1α, 24, 25-Trihydroxy VD2: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the vitamin D metabolite 1α, 24, 25-Trihydroxy VD2, accurate and reliable mass spectrometry data is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Common Issues in 1α, 24, 25-Trihydroxy VD2 Analysis
This guide addresses specific problems that may arise during the LC-MS/MS analysis of 1α, 24, 25-Trihydroxy VD2.
| Issue | Potential Cause | Recommended Solution |
| Poor Signal Intensity / No Peak Detected | Low abundance of the analyte in the sample. | Concentrate the sample or use a larger injection volume. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance ionization efficiency and signal intensity.[1] |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Consider using Atmospheric Pressure Chemical Ionization (APCI) which can be more sensitive for certain vitamin D metabolites. | |
| Suboptimal mobile phase composition. | Ensure the mobile phase is compatible with the chosen ionization mode. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve protonation. | |
| Inconsistent Retention Time | Unstable column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | |
| Column degradation. | Use a guard column and ensure proper sample clean-up to prolong column life. If performance degrades, replace the column. | |
| Co-elution with Interfering Peaks | Presence of isomers or isobars. | Optimize the chromatographic gradient to improve separation. The analysis of vitamin D metabolites often requires high-resolution chromatography to separate structurally similar compounds.[2][3] |
| Matrix effects from complex biological samples. | Implement a robust sample preparation protocol, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances. | |
| Unexpected Adducts Observed | Presence of salts in the sample or mobile phase. | Use high-purity solvents and additives. If sodium or other adducts are problematic, try to identify and eliminate the source of contamination. |
| Fragment Ion Ratios are Inconsistent | Fluctuation in collision energy. | Ensure the collision energy in the mass spectrometer is stable and optimized for the specific analyte. |
| Presence of co-eluting interferences. | Improve chromatographic separation to ensure that only the target analyte is entering the collision cell at its specific retention time. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the mass spectrometry of 1α, 24, 25-Trihydroxy VD2.
What is the expected molecular weight and formula of 1α, 24, 25-Trihydroxy VD2?
The molecular formula is C28H44O4, and the molecular weight is 444.65 g/mol .[4][5]
What are the expected m/z values for the parent ion in mass spectrometry?
The expected m/z for the protonated molecule [M+H]⁺ would be approximately 445.3. Other common adducts to look for include the sodium adduct [M+Na]⁺ at m/z 467.3 and the ammonium adduct [M+NH4]⁺ at m/z 462.3.
What is the typical fragmentation pattern for 1α, 24, 25-Trihydroxy VD2?
Quantitative Data Summary
| Ion Type | Formula | Expected m/z | Notes |
| Protonated Molecule | [C28H44O4+H]⁺ | 445.3 | Often the primary ion observed in positive ESI. |
| Sodium Adduct | [C28H44O4+Na]⁺ | 467.3 | Common adduct, can sometimes be more abundant than the protonated molecule. |
| Ammonium Adduct | [C28H44O4+NH4]⁺ | 462.3 | Observed when using ammonium-containing mobile phases. |
| Fragment Ion (-H₂O) | [M+H-H₂O]⁺ | 427.3 | Result of the loss of one water molecule. |
| Fragment Ion (-2H₂O) | [M+H-2H₂O]⁺ | 409.3 | Result of the loss of two water molecules. |
| Fragment Ion (-3H₂O) | [M+H-3H₂O]⁺ | 391.3 | Result of the loss of all three hydroxyl groups as water. |
Experimental Protocol: LC-MS/MS Analysis of 1α, 24, 25-Trihydroxy VD2
This protocol provides a general framework for the analysis of 1α, 24, 25-Trihydroxy VD2. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (from Serum/Plasma)
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of serum/plasma. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): To the supernatant from the protein precipitation step, add a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE). Vortex and centrifuge to separate the layers. The vitamin D metabolites will partition into the organic layer.
-
Evaporation and Reconstitution: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions (Predicted):
-
Primary: 445.3 -> 427.3 (Loss of one water molecule)
-
Secondary: 445.3 -> 409.3 (Loss of two water molecules)
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the predicted fragmentation pathway and a general troubleshooting workflow.
Caption: Predicted fragmentation of protonated 1α, 24, 25-Trihydroxy VD2.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gen.store [gen.store]
- 5. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
avoiding contamination in 1alpha, 24, 25-Trihydroxy VD2 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 1α,24,25-Trihydroxy Vitamin D2. Our goal is to help you avoid contamination and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Question: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results in cell-based assays involving 1α,24,25-Trihydroxy VD2 can stem from several factors related to the compound's integrity and the experimental setup.
-
Compound Degradation: 1α,24,25-Trihydroxy VD2 is sensitive to light, temperature fluctuations, and repeated freeze-thaw cycles.[1] Improper storage can lead to degradation, altering its biological activity. Ensure the compound is stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month), protected from light, and under a nitrogen atmosphere.[1] When preparing solutions, it is best to make aliquots to avoid multiple freeze-thaw cycles.[1]
-
Solvent Effects: The choice of solvent and its final concentration in the cell culture medium can impact cell viability and compound solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[2] However, high concentrations of DMSO can be toxic to cells. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on your cells.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all contribute to inconsistent results. It is advisable to use cells within a consistent passage number range and to seed them at a uniform density for all experiments.
-
Contamination: Mycoplasma or other microbial contamination in cell cultures can non-specifically activate cellular pathways, leading to misleading results.[3] Regularly test your cell lines for contamination.
Question: My HPLC or LC-MS/MS analysis shows multiple peaks for my 1α,24,25-Trihydroxy VD2 standard. Is my sample contaminated?
Answer: The presence of multiple peaks in your chromatogram can indicate contamination or isomerization.
-
Epimers and Isomers: The synthesis of vitamin D analogs can result in the formation of stereoisomers, such as C-3 epimers.[4] These isomers may have different biological activities and can be difficult to separate chromatographically. Additionally, vitamin D compounds can exist in equilibrium with their pre-vitamin D forms, which can appear as a separate peak.
-
Degradation Products: As mentioned, 1α,24,25-Trihydroxy VD2 can degrade if not handled properly. Degradation products will appear as additional peaks in your analysis.
-
Column and Mobile Phase Issues: The choice of HPLC column and mobile phase composition is critical for achieving good separation of vitamin D metabolites.[5][6] A reversed-phase C18 column is commonly used for this purpose.[5] The mobile phase often consists of a mixture of methanol (B129727), acetonitrile (B52724), and water.[6] Inadequate column equilibration or an inappropriate mobile phase can lead to poor peak shape and the appearance of artifactual peaks.
To troubleshoot, consider the following:
-
Verify the purity of your standard from the supplier's certificate of analysis.
-
Ensure proper storage and handling of the compound.
-
Optimize your HPLC/LC-MS/MS method, including the column, mobile phase, and gradient conditions, to achieve better separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination to be aware of when working with 1α,24,25-Trihydroxy VD2?
A1: The main sources of contamination include:
-
Synthetic Impurities: The chemical synthesis of 1α,24,25-Trihydroxy VD2 can produce related compounds and stereoisomers.
-
Degradation: This compound is susceptible to degradation from exposure to light, heat, and oxygen. Repeated freeze-thaw cycles of solutions should also be avoided.[1]
-
Cross-Contamination: In a laboratory setting, cross-contamination from other vitamin D analogs or unrelated compounds can occur through shared glassware, pipettes, or other equipment.
-
Biological Matrix Interference: When analyzing biological samples, other endogenous vitamin D metabolites can interfere with the detection of 1α,24,25-Trihydroxy VD2.[4]
Q2: How should I properly store and handle 1α,24,25-Trihydroxy VD2 to maintain its integrity?
A2: Proper storage and handling are critical.
-
Storage: For long-term storage, keep the solid compound at -80°C. For short-term storage, -20°C is acceptable.[1] Always protect it from light and store under an inert atmosphere like nitrogen if possible.[1]
-
Solution Preparation: Prepare stock solutions in a suitable solvent like DMSO.[2] After preparation, divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.[1]
-
Handling: Use appropriate personal protective equipment, including gloves and safety glasses, as the toxicological properties may not be fully known.[7] Handle the compound in a well-ventilated area.[7]
Q3: What are the key parameters to consider for HPLC purification of 1α,24,25-Trihydroxy VD2?
A3: For successful HPLC purification, consider the following:
-
Column: A reversed-phase C18 column is a common choice for separating vitamin D metabolites.[5]
-
Mobile Phase: A mixture of organic solvents like methanol and acetonitrile with water is typically used.[6] The exact ratio may need to be optimized for your specific separation needs.
-
Detection: Vitamin D compounds absorb UV light, with a maximum absorbance typically around 265 nm.[5]
-
Flow Rate: The flow rate should be optimized to achieve good resolution without excessive run times.
Quantitative Data Summary
The following table summarizes key quantitative information for 1α,24,25-Trihydroxy VD2.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | [2] |
| Molecular Weight | 444.65 g/mol | [2] |
| Long-term Storage | -80°C (up to 6 months) | [1] |
| Short-term Storage | -20°C (up to 1 month) | [1] |
| Recommended Solvent | DMSO (up to 10 mM) | [2] |
| UV Absorbance Max (λmax) | ~265 nm | [5] |
Experimental Protocols
Protocol 1: Preparation of 1α,24,25-Trihydroxy VD2 Stock Solution
-
Allow the vial of solid 1α,24,25-Trihydroxy VD2 to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the compound is fully dissolved.
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Reverse-Phase HPLC for Purity Assessment
-
System Preparation:
-
Use a C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Prepare the mobile phase, for example, a mixture of methanol and water (e.g., 98:2 v/v).[6] Degas the mobile phase before use.
-
Set the column temperature (e.g., 25°C) and the UV detector wavelength to 265 nm.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute a small amount of your 1α,24,25-Trihydroxy VD2 stock solution in the mobile phase to a suitable concentration for UV detection.
-
-
Injection and Analysis:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. The purity can be estimated based on the relative peak areas.
-
Visualizations
Below are diagrams illustrating key concepts related to 1α,24,25-Trihydroxy VD2 experiments.
References
1alpha, 24, 25-Trihydroxy VD2 light sensitivity and handling
Welcome to the technical support center for 1α,24,25-Trihydroxyvitamin D2. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling and use of this vitamin D2 analog in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its stability.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the handling and experimental use of 1α,24,25-Trihydroxyvitamin D2.
Question: My stock solution of 1α,24,25-Trihydroxyvitamin D2 appears to have lost activity. What could be the cause?
Answer: Loss of activity is often due to improper storage or handling. 1α,24,25-Trihydroxyvitamin D2 is sensitive to light, temperature, and repeated freeze-thaw cycles.[1] To ensure the stability of your stock solution, please adhere to the following guidelines:
-
Storage of Solid Compound: The lyophilized powder should be stored at -20°C, protected from light, and preferably under an inert atmosphere like nitrogen.[1]
-
Storage of Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C, protected from light. For long-term storage (up to 6 months), it is highly recommended to store the aliquots at -80°C.[1]
-
Light Protection: All containers with the compound, both in solid form and in solution, should be wrapped in aluminum foil or stored in amber vials to protect them from light.
Question: I am observing low solubility of 1α,24,25-Trihydroxyvitamin D2 in my aqueous cell culture medium. How can I improve this?
Answer: Like other vitamin D analogs, 1α,24,25-Trihydroxyvitamin D2 is a lipophilic molecule with poor water solubility.[2][3] Direct dissolution in aqueous media is challenging. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of 1α,24,25-Trihydroxyvitamin D2.[4]
-
Working Dilutions: For cell culture experiments, the concentrated stock solution should be serially diluted in the culture medium to the desired final concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Question: I am seeing inconsistent results in my cell viability assays. What are the potential sources of variability?
Answer: Inconsistent results in cell-based assays with vitamin D analogs can stem from several factors:
-
Compound Instability: As mentioned, the compound's sensitivity to light and temperature can lead to degradation and thus variable effective concentrations. Ensure all handling steps are performed with minimal light exposure.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can influence cellular responses to vitamin D analogs.[5] It is important to maintain consistent cell culture practices.
-
Assay-Specific Issues: The choice of viability assay can impact results. For instance, MTT assays rely on mitochondrial dehydrogenase activity, which can be influenced by factors other than cell number.[6] Consider using multiple assay types to confirm findings.
-
Variability in Vitamin D Assays: It's a known issue in the field that different vitamin D assays can produce varied results due to factors like antibody specificity and cross-reactivity with other metabolites.[7][8][9]
Question: Are there any known off-target effects of 1α,24,25-Trihydroxyvitamin D2 that I should be aware of?
Answer: While 1α,24,25-Trihydroxyvitamin D2 primarily acts through the Vitamin D Receptor (VDR), the possibility of off-target effects should always be considered, as with any bioactive compound. Some vitamin D analogs have been shown to have rapid, non-genomic effects that are not mediated by the nuclear VDR.[10] It is advisable to include appropriate controls in your experiments to identify potential off-target effects.
II. Data Presentation: Light Sensitivity
Table 1: Degradation of Vitamin D3 in Aqueous Solution Under Light Exposure
| Time (hours) | Remaining Vitamin D3 (%) |
| 0 | 100 |
| 6 | ~50 |
| 24 | ~20 |
| 48 | <10 |
Disclaimer: This data is for Vitamin D3 and should be used as a general guideline for the handling of 1α,24,25-Trihydroxyvitamin D2. The actual degradation rate may vary.
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving 1α,24,25-Trihydroxyvitamin D2.
A. Protocol for Assessing Antiproliferative Effects on MCF-7 Breast Cancer Cells using MTT Assay
This protocol outlines the steps to evaluate the effect of 1α,24,25-Trihydroxyvitamin D2 on the proliferation of the human breast adenocarcinoma cell line, MCF-7.
1. Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[11]
-
1α,24,25-Trihydroxyvitamin D2
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture MCF-7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Harvest cells using trypsin and resuspend in fresh medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
3. Treatment with 1α,24,25-Trihydroxyvitamin D2:
-
Prepare a stock solution of 1α,24,25-Trihydroxyvitamin D2 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Remember to keep the final DMSO concentration below 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1α,24,25-Trihydroxyvitamin D2 or the vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the concentration of 1α,24,25-Trihydroxyvitamin D2.
IV. Mandatory Visualizations
A. Vitamin D Receptor (VDR) Signaling Pathway
The genomic actions of 1α,24,25-Trihydroxyvitamin D2 are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
Caption: Genomic signaling pathway of 1α,24,25-Trihydroxyvitamin D2 via the Vitamin D Receptor (VDR).
B. Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps in performing a cell viability assay to assess the effects of 1α,24,25-Trihydroxyvitamin D2.
Caption: Workflow for assessing cell viability using the MTT assay.
C. CYP24A1-Mediated Metabolism of Vitamin D Analogs
The enzyme CYP24A1 plays a crucial role in the catabolism of vitamin D analogs, including 1α,24,25-Trihydroxyvitamin D2. This pathway is important for regulating the intracellular levels of the active compound.
Caption: Simplified pathway of CYP24A1-mediated catabolism of 1α,24,25-Trihydroxyvitamin D2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simulation of Physicochemical and Pharmacokinetic Properties of Vitamin D3 and Its Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 4. gen.store [gen.store]
- 5. In vitro use of vitamin D3 metabolites: culture conditions determine cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. clinicallab.com [clinicallab.com]
- 10. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide: 1α,24,25-Trihydroxyvitamin D2 vs. 1,25-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and physiological effects of 1α,24,25-Trihydroxyvitamin D2 (a less common metabolite of vitamin D2) and 1,25-Dihydroxyvitamin D3 (calcitriol), the hormonally active form of vitamin D3. The following sections present a synthesis of experimental data on their respective interactions with the vitamin D receptor (VDR), their influence on gene transcription, and their roles in calcium metabolism and cellular differentiation.
Executive Summary
1,25-Dihydroxyvitamin D3 is the principal active metabolite of vitamin D, exhibiting high affinity for the Vitamin D Receptor (VDR) and potent regulation of calcium homeostasis and gene expression. Experimental data for 1α,24,25-Trihydroxyvitamin D2 is less abundant, but studies on analogous trihydroxyvitamin D compounds suggest that while they may retain some biological activity, their potency is generally lower than that of 1,25-Dihydroxyvitamin D3. This is reflected in reduced VDR binding affinity and consequently, attenuated downstream physiological effects. This guide collates available data to facilitate a comparative understanding of these two vitamin D metabolites.
Data Presentation
Table 1: Comparative Binding Affinities for Vitamin D Receptor (VDR)
| Compound | Relative VDR Binding Affinity (%) | Reference Compound |
| 1,25-Dihydroxyvitamin D3 | 100 | 1,25-Dihydroxyvitamin D3 |
| 1α,24,25-Trihydroxyvitamin D3 * | 8 | 1,25-Dihydroxyvitamin D3 |
Table 2: Comparative Biological Activities
| Biological Activity | 1,25-Dihydroxyvitamin D3 | 1α,24,25-Trihydroxyvitamin D3* |
| Intestinal Calcium Absorption | 100% | 93% |
| Bone Calcium Mobilization | 100% | Relatively inactive |
| Induction of HL-60 Cell Differentiation (ED50) | 2.5 x 10⁻⁸ M | 15 x 10⁻⁸ M |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The canonical signaling pathway for both 1,25-Dihydroxyvitamin D3 and its analogs involves binding to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Genomic signaling pathway of Vitamin D metabolites via the Vitamin D Receptor (VDR).
Experimental Workflow: Competitive VDR Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound (e.g., 1α,24,25-Trihydroxyvitamin D2) relative to a radiolabeled ligand (e.g., [³H]-1,25-Dihydroxyvitamin D3).
Caption: Workflow for a competitive Vitamin D Receptor (VDR) binding assay.
Experimental Protocols
Competitive Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the relative binding affinity of a test compound for the VDR compared to 1,25-dihydroxyvitamin D3.
Methodology:
-
Receptor Source: Nuclear extracts from tissues known to express high levels of VDR (e.g., chick intestine) or recombinant VDR are used.
-
Radioligand: Tritiated 1,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) is used as the labeled ligand.
-
Competitive Binding: A constant amount of VDR and [³H]-1,25(OH)₂D₃ are incubated with varying concentrations of the unlabeled test compound (1α,24,25-Trihydroxyvitamin D2) and the reference compound (1,25-Dihydroxyvitamin D3).
-
Separation: The VDR-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined for each compound. The relative binding affinity is then calculated by comparing the IC50 of the test compound to that of 1,25-dihydroxyvitamin D3.
Gene Transcription Activation Assay (Luciferase Reporter Assay)
Objective: To measure the ability of a compound to activate VDR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).
-
Treatment: The transfected cells are treated with various concentrations of the test compound (1α,24,25-Trihydroxyvitamin D2) and the reference compound (1,25-Dihydroxyvitamin D3).
-
Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The fold induction of luciferase activity relative to vehicle-treated control cells is calculated for each concentration of the compounds. Dose-response curves are generated to determine the EC50 value (the concentration that produces 50% of the maximal response).
Intestinal Calcium Transport Assay (Everted Gut Sac Technique)
Objective: To assess the effect of a compound on intestinal calcium absorption.
Methodology:
-
Animal Model: Vitamin D-deficient rats are typically used to minimize the influence of endogenous 1,25-dihydroxyvitamin D3.
-
Tissue Preparation: A segment of the small intestine (usually the duodenum) is removed, everted (turned inside out), and tied at one end to form a sac.
-
Incubation: The sac is filled with a known volume of buffer and incubated in a larger volume of buffer containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca). The test compound or vehicle is added to the incubation medium.
-
Sample Collection: After a specific incubation time, the concentration of ⁴⁵Ca inside and outside the sac is measured.
-
Data Analysis: The transport of calcium is expressed as the ratio of the final concentration of ⁴⁵Ca on the serosal side (inside the sac) to the mucosal side (outside the sac). An increased ratio in the presence of the test compound indicates stimulation of calcium transport.
Cell Differentiation Assay (HL-60 Cell Model)
Objective: To evaluate the potency of a compound in inducing the differentiation of myeloid leukemia cells into monocytes/macrophages.
Methodology:
-
Cell Line: Human promyelocytic leukemia cells (HL-60) are a commonly used model system.
-
Treatment: The HL-60 cells are cultured in the presence of various concentrations of the test compound (1α,24,25-Trihydroxyvitamin D2) and the reference compound (1,25-Dihydroxyvitamin D3).
-
Differentiation Markers: After a few days of incubation, the extent of differentiation is assessed by measuring one or more of the following markers:
-
Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide (B77818) radicals that reduce NBT to a blue formazan (B1609692) precipitate, which can be quantified spectrophotometrically.
-
CD11b/CD14 Expression: The expression of these cell surface markers of monocytic differentiation is measured by flow cytometry.
-
Cell Cycle Arrest: The proportion of cells in the G0/G1 phase of the cell cycle is determined by flow cytometry of propidium (B1200493) iodide-stained cells.
-
-
Data Analysis: Dose-response curves are constructed to determine the ED50 value (the concentration that induces 50% of the maximal differentiation response).
Conclusion
The available experimental evidence indicates that 1,25-Dihydroxyvitamin D3 is a significantly more potent activator of the Vitamin D Receptor and subsequent downstream biological responses compared to its trihydroxylated analog, 1α,24,25-Trihydroxyvitamin D3. While direct comparative data for 1α,24,25-Trihydroxyvitamin D2 is limited, the observed trend for the D3 analog suggests that the addition of the 24-hydroxyl group likely reduces its biological activity. This reduced activity is evident in its lower VDR binding affinity, which translates to a decreased capacity to stimulate intestinal calcium absorption and induce cell differentiation. For researchers and drug development professionals, this comparative guide highlights the critical role of the specific hydroxylation pattern of vitamin D metabolites in determining their biological potency and therapeutic potential. Further direct comparative studies on 1α,24,25-Trihydroxyvitamin D2 are warranted to fully elucidate its pharmacological profile.
References
A Comparative Analysis of the Biological Activities of Vitamin D2 and Vitamin D3 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of metabolites derived from Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in experimental and therapeutic settings. The information presented is supported by experimental data from peer-reviewed literature.
Executive Summary
Vitamin D, in its two primary forms, Vitamin D2 and Vitamin D3, is a prohormone that plays a crucial role in calcium homeostasis, bone metabolism, and immune function.[1][2] While both forms are converted to their biologically active metabolites, 1α,25-dihydroxyvitamin D2 (ercalcitriol) and 1α,25-dihydroxyvitamin D3 (calcitriol), a growing body of evidence suggests significant differences in their metabolic pathways and biological potencies.[3][4] This guide delves into a detailed comparison of their metabolites, focusing on their binding affinities to the Vitamin D Receptor (VDR), in vivo and cellular effects, and their impact on gene expression.
Metabolism and Bioavailability
Vitamin D2 and D3 undergo a two-step hydroxylation process to become biologically active.[5] The first hydroxylation occurs in the liver, converting them to 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3), respectively.[1] The second hydroxylation takes place primarily in the kidneys, forming the active hormones 1,25(OH)2D2 and 1,25(OH)2D3.[2]
A key difference lies in their affinity for the Vitamin D Binding Protein (DBP), the primary carrier of vitamin D metabolites in the circulation. 25(OH)D2 has a lower binding affinity for DBP compared to 25(OH)D3.[4][6] This results in a shorter serum half-life for 25(OH)D2.[6] Consequently, most studies have concluded that Vitamin D3 is more effective than Vitamin D2 at raising and maintaining serum 25(OH)D concentrations in humans.[3][7]
Comparative Data on Biological Activity
The following tables summarize the quantitative data comparing the biological activities of Vitamin D2 and Vitamin D3 metabolites.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Metabolite | Receptor Source | Assay Method | Affinity (Kd or IC50) | Reference |
| 1,25(OH)2D3 (Calcitriol) | Calf thymus receptor | Competitive Protein Binding Assay | Equal affinity to 1,25(OH)2D2 | [8] |
| 1,25(OH)2D2 (Ercalcitriol) | Calf thymus receptor | Competitive Protein Binding Assay | Equal affinity to 1,25(OH)2D3 | [8] |
| 1,25(OH)2D3 (Calcitriol) | Rachitic chick intestine receptor | Competitive Protein Binding Assay | 1.1 times more potent than 1,25(OH)2D2 | [8] |
| 1,25(OH)2D2 (Ercalcitriol) | Rachitic chick intestine receptor | Competitive Protein Binding Assay | 1.1 times less potent than 1,25(OH)2D3 | [8] |
Table 2: In Vivo Effects in Mice
| Parameter | Vitamin D Form | Dosage | Duration | Key Findings | Reference |
| Serum 25(OH)D | D2 vs. D3 | 1000 IU/kg diet | 8 and 16 weeks | Similar total 25(OH)D levels between groups. | [9] |
| Serum free 25(OH)D | D2 vs. D3 | 1000 IU/kg diet | 8 and 16 weeks | Significantly higher in D2-fed mice. | [9][10] |
| Bone Volume/Total Volume | D2 vs. D3 | 1000 IU/kg diet | 16 weeks | Significantly higher in D2-fed mice. | [9] |
| Immune Cell Populations (Spleen) | D2 vs. D3 | 1000 IU/kg diet | 8 weeks | D2 increased monocyte-macrophage populations and decreased natural killer cells compared to D3 in female mice. | [10] |
Table 3: Cellular Responses
| Cell Line | Parameter | Metabolite | Concentration/EC50/IC50 | Effect | Reference |
| B16-F10 (Melanoma) | Proliferation | Calcitriol | IC50: 0.24 μM | Inhibition | [7] |
| Caco-2 (Colon Cancer) | Proliferation | Calcitriol | Dose-dependent | Reduction | [11] |
| Osteoblast-like cells (rat) | Proliferation | Calcitriol | 0.1 nM | Stimulation | [8][12] |
| Osteoblast-like cells (rat) | Proliferation | Calcitriol | 60 nM | Reduction | [8][12] |
| Human Natural Killer cells (developing) | Expansion | 1,25(OH)2D3 | 10 nM | Inhibition | [13] |
Gene Expression
Both 1,25(OH)2D2 and 1,25(OH)2D3 exert their effects by binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.[2] While there is a significant overlap in the genes regulated by both metabolites, studies have revealed that they can also have distinct effects on the human transcriptome.[4]
A study on the human immune system showed that while both Vitamin D2 and D3 supplementation led to changes in gene expression, the majority of these changes were specific to each form.[4] Notably, only Vitamin D3 supplementation was found to have a stimulatory effect on genes associated with type I and type II interferon activity, which are crucial for the innate immune response to viral and bacterial infections.[4]
Experimental Protocols
VDR Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compounds: Serial dilutions of unlabeled 1,25(OH)2D2 and 1,25(OH)2D3.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Detection: Liquid scintillation counter.
-
-
Procedure:
-
Reaction Setup: Incubate the receptor source with the radioligand and varying concentrations of the test compounds. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).
-
Separation: Separate the bound from free radioligand using HAP or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
-
Measurement of Serum 25-hydroxyvitamin D by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring serum levels of 25(OH)D2 and 25(OH)D3.[15]
-
Objective: To quantify the concentrations of 25(OH)D2 and 25(OH)D3 in serum samples.
-
Procedure:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the serum sample to isolate the vitamin D metabolites.[3][16] Add a stable isotope-labeled internal standard for each analyte to correct for matrix effects and extraction losses.[3]
-
Chromatographic Separation: Separate 25(OH)D2 and 25(OH)D3 from other serum components using a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometric Detection: Ionize the separated metabolites and detect them using a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations of 25(OH)D2 and 25(OH)D3 in the samples by comparing their peak area ratios to the internal standards against the calibration curve.[3]
-
Quantitative PCR (qPCR) for VDR Target Gene Expression
qPCR is used to measure the change in the expression of specific genes in response to treatment with vitamin D metabolites.
-
Objective: To quantify the relative mRNA levels of VDR target genes.
-
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells) and treat with either 1,25(OH)2D2, 1,25(OH)2D3, or a vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based detection chemistry. Use primers specific for the target genes of interest and one or more housekeeping genes for normalization.[17]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression and comparing the treated samples to the vehicle control.
-
Visualizations
Caption: Vitamin D Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion
The biological activities of Vitamin D2 and Vitamin D3 metabolites, while sharing the same fundamental signaling pathway through the VDR, exhibit notable differences. Vitamin D3 is generally more effective at increasing and maintaining serum 25(OH)D levels in humans, primarily due to the higher affinity of its 25-hydroxylated metabolite for DBP. At the cellular level, while their active forms can have similar affinities for the VDR, emerging evidence from in vivo and gene expression studies suggests distinct biological effects. These differences are particularly apparent in the immune system. For researchers and drug development professionals, the choice between Vitamin D2 and D3 and their respective metabolites should be carefully considered based on the specific biological question and experimental context. The provided data and protocols offer a foundation for designing and interpreting studies aimed at further elucidating the nuanced roles of these essential micronutrients.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin D and Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Vitamins D2 and D3 Have Overlapping But Different Effects on the Human Immune System Revealed Through Analysis of the Blood Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Effects of 1,25-dihydroxyvitamin D3 on proliferation and differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. The Effects of 1,25 Dihydroxyvitamin D3 (1,25(OH)2D3) on In Vitro Human Natural Killer Cell DevelopmentFrom Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Vitamin D (25 Hydroxy) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 17. researchgate.net [researchgate.net]
Unveiling the Bioactivity of 1α,24,25-Trihydroxyvitamin D2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 1α,24,25-Trihydroxyvitamin D2, a metabolite of vitamin D2, against other well-characterized vitamin D analogs. The following sections detail its interaction with the vitamin D receptor (VDR), its role in gene regulation, and its effects on cellular processes, supported by experimental data and methodologies.
Comparative Bioactivity Profile
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃VD₂) is a product of the metabolic pathway of vitamin D2. While it is often considered an inactivation product, studies on structurally similar analogs suggest it retains significant biological activity. This section compares its performance with the highly active form of vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), and its direct precursor, 1α,25-dihydroxyvitamin D2.
Data Summary
Quantitative data on the bioactivity of 1α,24,25-Trihydroxyvitamin D2 is limited. The following tables present available data for closely related analogs to provide an estimated comparison.
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Reference |
| 1α,24,25-Trihydroxyvitamin D2 (estimated) | Lower | [1] |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100% | [2][3] |
| 1α,25-Dihydroxyvitamin D2 | ~100% | [2][3] |
| 1α,24(S)-Dihydroxyvitamin D2 | Not specified, but sufficient to elicit biological response | [4] |
| 24-epi-1,25-Dihydroxyvitamin D2 | ~33% | [3] |
Note: The VDR binding affinity for 1α,24,25-Trihydroxyvitamin D2 is estimated based on qualitative statements for the D3 analog and the general trend of 24-hydroxylated compounds having lower affinity than their 25-hydroxy counterparts.
| Compound | Transcriptional Activation of Target Genes (e.g., CYP24A1) | Reference |
| 1α,24,25-Trihydroxyvitamin D2 (inferred) | Induces expression | [5] |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Potent induction | [6][7] |
| 1α,25-Dihydroxyvitamin D2 | Comparable to Calcitriol | [2] |
| 1α,24(S)-Dihydroxyvitamin D2 | Induces VDR expression | [4] |
Note: The ability of 1α,24,25-Trihydroxyvitamin D2 to induce gene expression is inferred from its position as an intermediate in the metabolic pathway where its precursor, 1α,25(OH)₂D₂, is a known potent inducer.
| Compound | Effect on Cell Proliferation | Reference |
| 1α,24,25-Trihydroxyvitamin D2 (inferred) | Likely inhibitory | [4] |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Potent inhibition of various cancer cell lines | [7][8] |
| 1α,25-Dihydroxyvitamin D2 | Comparable to Calcitriol | [2] |
| 1α,24(S)-Dihydroxyvitamin D2 | Significant inhibition, similar to Calcitriol | [4] |
Note: The anti-proliferative effect of 1α,24,25-Trihydroxyvitamin D2 is inferred from the observed activity of the structurally similar 1α,24(S)-dihydroxyvitamin D2.
Signaling Pathways and Experimental Workflows
The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[9]
The bioactivity of vitamin D analogs is assessed through a series of in vitro experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Vitamin D Receptor (VDR) Binding Assay
This competitive binding assay quantifies the affinity of a test compound for the VDR relative to a radiolabeled ligand, typically [³H]-1α,25(OH)₂D₃.
Materials:
-
Recombinant human VDR
-
[³H]-1α,25(OH)₂D₃
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Test compound (1α,24,25-Trihydroxyvitamin D2)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled 1α,25(OH)₂D₃ and the test compound.
-
In assay tubes, combine the recombinant VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of either the unlabeled standard or the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add dextran-coated charcoal to adsorb unbound ligand.
-
Centrifuge to pellet the charcoal and separate the bound from the unbound radioligand.
-
Measure the radioactivity in the supernatant (containing the VDR-bound [³H]-1α,25(OH)₂D₃) using a scintillation counter.
-
Plot the percentage of bound radioactivity against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radiolabeled ligand).
-
Calculate the relative binding affinity (RBA) of the test compound compared to unlabeled 1α,25(OH)₂D₃.
Gene Expression Analysis via qRT-PCR
This method measures the ability of a vitamin D analog to induce the transcription of VDR target genes, with CYP24A1 (the gene encoding the vitamin D 24-hydroxylase) being a primary and highly responsive target.
Materials:
-
Human cell line expressing VDR (e.g., HaCaT keratinocytes, Caco-2 intestinal cells)
-
Cell culture medium and supplements
-
Test compound (1α,24,25-Trihydroxyvitamin D2) and positive control (1α,25(OH)₂D₃)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or the positive control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the amplification data to determine the relative expression of CYP24A1 normalized to the housekeeping gene.
-
Compare the fold induction of CYP24A1 expression by the test compound to that of the positive control.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HL-60 leukemia, MCF-7 breast cancer)
-
Cell culture medium and supplements
-
Test compound (1α,24,25-Trihydroxyvitamin D2) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
Conclusion
While direct quantitative data for 1α,24,25-Trihydroxyvitamin D2 remains to be fully elucidated, evidence from closely related analogs suggests it is a biologically active molecule. It likely interacts with the VDR, albeit with a lower affinity than calcitriol, to modulate the expression of target genes and influence cellular processes such as proliferation and differentiation. Its potential for reduced calcemic effects, as suggested by studies on 1α,24-dihydroxyvitamin D2, warrants further investigation for potential therapeutic applications.[10] The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its bioactivity profile.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation of 25-Hydroxyvitamin D-24-Hydroxylase (CYP24A1) by Calcemic Factors in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D receptor expression, 24-hydroxylase activity, and inhibition of growth by 1alpha,25-dihydroxyvitamin D3 in seven human prostatic carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1alpha,25-Dihydroxyvitamin D3 enhances proliferation of rat prostate cancer cells in the presence of living bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1α,24,25-Trihydroxy VD2 and Other Vitamin D Analogs: Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25-(OH)₃VD₂) and other key Vitamin D analogs to the Vitamin D Receptor (VDR). Understanding the structure-activity relationship of these compounds is crucial for the development of novel therapeutics targeting the Vitamin D signaling pathway.
Quantitative Comparison of VDR Binding Affinity
| Compound | Relative Binding Affinity (%) (Compared to 1α,25(OH)₂D₃) | Notes |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100 | The primary active metabolite of Vitamin D3, used as the reference standard. |
| 1α,25-dihydroxyvitamin D₂ | ~100 | Generally considered to have a binding affinity comparable to 1α,25(OH)₂D₃. |
| 25-hydroxyvitamin D₃ | 0.1 - 1 | Significantly lower affinity than the 1α-hydroxylated form. |
| 24,25-dihydroxyvitamin D₃ | Very Low | Binds weakly to the VDR. |
| 1α,24,25-Trihydroxy VD₂ | Data not available | - |
Experimental Protocols: Competitive Radioligand Binding Assay for VDR
The determination of VDR binding affinity for a test compound is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the competitor) to displace a radiolabeled ligand from the VDR.
Materials:
-
Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity >150 Ci/mmol).
-
Competitor Ligands: Unlabeled 1α,25(OH)₂D₃ (for standard curve), 1α,24,25-Trihydroxy VD₂, and other Vitamin D analogs.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension.
-
Scintillation Cocktail and Counter.
Methodology:
-
Preparation of Reagents:
-
Dilute the radioligand and competitor ligands to the desired concentrations in the assay buffer. A serial dilution of the unlabeled competitor is prepared.
-
Prepare the VDR solution at a concentration that results in approximately 10-15% specific binding of the radioligand.
-
-
Assay Incubation:
-
In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled competitor.
-
Include control tubes for total binding (no competitor) and non-specific binding (a saturating concentration of unlabeled 1α,25(OH)₂D₃).
-
Incubate the mixture at 4°C for a sufficient period to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add hydroxylapatite slurry or charcoal-dextran suspension to each tube to adsorb the VDR-ligand complex or the free radioligand, respectively.
-
Incubate on ice for a short period with intermittent vortexing.
-
Centrifuge the tubes to pellet the adsorbent.
-
-
Quantification:
-
Carefully transfer the supernatant (if using charcoal) or the resuspended pellet (if using hydroxylapatite) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Vitamin D Signaling Pathway
The biological effects of Vitamin D and its analogs are primarily mediated through the VDR, a member of the nuclear receptor superfamily. Upon ligand binding, the VDR undergoes a conformational change, leading to a cascade of molecular events that ultimately modulate gene expression.
Experimental Workflow: VDR Competitive Binding Assay
The following diagram outlines the key steps involved in a typical VDR competitive binding assay.
comparative analysis of trihydroxyvitamin D analogs
A Comparative Analysis of Key Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for diseases involving cellular proliferation and calcium homeostasis has been significantly shaped by the development of Vitamin D analogs. These synthetic compounds aim to leverage the potent cellular differentiation and anti-proliferative effects of the endogenous active form, 1α,25-dihydroxyvitamin D3 (calcitriol), while minimizing its associated risk of hypercalcemia.[1][2] This guide provides a comparative analysis of prominent Vitamin D analogs—Calcipotriol (B1668217), Paricalcitol (B1678470), and Maxacalcitol (B1676222)—against the baseline of calcitriol (B1668218), focusing on their biochemical interactions, therapeutic efficacy, and calcemic effects, supported by experimental data and methodologies.
Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of calcitriol and its analogs are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3][4][5] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.[1][3][4] Analogs are designed to modify this interaction to achieve a more favorable therapeutic profile, such as having a reduced calcemic effect while retaining potent antiproliferative or immunomodulatory functions.[2][6]
Caption: Generalized Vitamin D Receptor (VDR) signaling pathway.
Quantitative Comparison of Vitamin D Analogs
The primary goal in analog development is to separate the therapeutic effects (e.g., anti-proliferative, pro-differentiative) from the calcemic effects. This is often achieved by modifying the side chain of the vitamin D molecule, which can alter its affinity for the VDR and its interaction with the vitamin D binding protein (DBP) in the blood.[3]
Table 1: VDR Binding Affinity and Transcriptional Potency
This table summarizes the relative binding affinity (RBA) for the VDR and the concentration required for 50% maximal transcriptional activation (EC50) for key analogs compared to calcitriol. Lower EC50 values indicate higher potency.
| Compound | Relative Binding Affinity (RBA) (Calcitriol = 100%) | Transcriptional Potency (EC50, nM) | Key Characteristics |
| Calcitriol | 100% | ~0.1 | Endogenous hormone, high potency, high calcemic risk.[7] |
| Calcipotriol | ~1-10% | ~0.1 | Similar potency to calcitriol in vitro, but rapid metabolism in vivo leads to lower calcemic effects. Used for psoriasis.[8][9][10] |
| Paricalcitol | ~12.5% | ~0.2 | Reduced affinity for VDR compared to calcitriol. Less effect on intestinal calcium absorption, thus lower calcemic risk.[6] Used for secondary hyperparathyroidism.[11] |
| Maxacalcitol | ~1-10% | ~0.1-0.2 | Potent suppressor of parathyroid hormone (PTH) with lower calcemic activity than calcitriol.[9] |
Note: Exact values can vary depending on the specific assay conditions and cell lines used.
Table 2: Comparative Therapeutic and Calcemic Effects
This table provides a qualitative and quantitative comparison of the primary therapeutic applications and relative calcemic activity of the analogs.
| Compound | Primary Therapeutic Use | Efficacy Summary | Relative Calcemic Activity (vs. Calcitriol) |
| Calcitriol | Osteoporosis, Hypocalcemia | Highly effective but limited by hypercalcemia risk.[12] | High (100%) |
| Calcipotriol | Psoriasis (Topical) | Effective in reducing psoriatic plaques.[9][10] Some studies suggest it is more efficacious with a more rapid onset than calcitriol ointment.[10] | Very Low (<1%) |
| Paricalcitol | Secondary Hyperparathyroidism | Effectively suppresses PTH levels with a significantly lower incidence of hypercalcemia compared to calcitriol.[11] | Low (~10-20%) |
| Maxacalcitol | Psoriasis, Secondary Hyperparathyroidism | Shown to be effective in psoriasis, with some studies indicating calcipotriol may be superior in combination therapy.[9] | Low-Moderate (~20-30%) |
Experimental Protocols
The data presented are derived from standardized in vitro and in vivo assays. Below are the detailed methodologies for key experiments.
Competitive VDR Binding Assay
Objective: To determine the relative affinity of an analog for the VDR compared to radiolabeled calcitriol.
Methodology:
-
Receptor Preparation: VDR is typically obtained from a recombinant source or tissue homogenates (e.g., calf thymus, chick intestine).[13]
-
Incubation: A constant amount of VDR and a saturating concentration of a radiolabeled ligand (e.g., [³H]1α,25(OH)₂D₃) are incubated with increasing concentrations of the unlabeled test analog.
-
Separation: The bound ligand is separated from the free ligand. This is commonly achieved by hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free ligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test analog that displaces 50% of the radiolabeled ligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the analog to the IC50 of unlabeled calcitriol.
Caption: Workflow for a competitive Vitamin D Receptor binding assay.
Reporter Gene Assay
Objective: To measure the transcriptional activity of a VDR ligand.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK293) is cultured.[14] The cells are transiently transfected with two plasmids:
-
An expression vector for the human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple VDREs.
-
-
Treatment: After transfection, cells are treated with varying concentrations of the vitamin D analog or calcitriol (as a positive control) for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate (luciferin). The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a co-transfected control (e.g., β-galactosidase) or total protein content to account for transfection efficiency. The dose-response curve is plotted to determine the EC50 value.
In Vivo Calcemic Activity Assay
Objective: To assess the effect of a vitamin D analog on serum calcium levels in an animal model.
Methodology:
-
Animal Model: Typically, vitamin D-deficient rats or mice are used.
-
Dosing: Animals are administered the test analog or calcitriol at various doses (e.g., via intraperitoneal injection or oral gavage) for several consecutive days. A control group receives the vehicle only.
-
Blood Sampling: Blood samples are collected at baseline and at specified time points after the final dose.
-
Serum Calcium Measurement: Serum is separated, and the total calcium concentration is measured using a colorimetric assay or atomic absorption spectrophotometry.
-
Data Analysis: The change in serum calcium levels from baseline is calculated for each group. The calcemic activity is compared between the analog and calcitriol at equimolar doses.
Conclusion
The development of vitamin D analogs represents a successful strategy in medicinal chemistry to create targeted therapies that enhance therapeutic benefit while minimizing dose-limiting toxicity.[2] Analogs like Calcipotriol, Paricalcitol, and Maxacalcitol demonstrate distinct profiles in VDR binding, transcriptional activation, and in vivo calcemic response, which dictates their clinical utility. Calcipotriol's rapid metabolism makes it ideal for topical treatment of psoriasis, while Paricalcitol's lower impact on intestinal calcium absorption makes it a safer option for managing secondary hyperparathyroidism in renal patients.[10][11] Continued research focusing on the differential recruitment of coactivators and tissue-specific metabolism will likely lead to the development of even more refined and selective VDR modulators for a range of diseases.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Comparison of the efficacy of calcipotriol and maxacalcitol in combination with narrow-band ultraviolet B therapy for the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of efficacy and safety of calcipotriol versus calcitriol ointment, both in combination with narrow-band ultraviolet B phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative analysis of the efficacy and safety of paricalcitol versus other vitamin D receptor activators in patients undergoing hemodialysis: A systematic review and meta-analysis of 15 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D analogs versus native vitamin D in preventing bone loss and osteoporosis-related fractures: a comparative meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparisons between two receptor assays for 1,25-dihydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Vitamin D Metabolite Analysis: A Comparative Guide to Immunoassays and the Quest for Specificity
For researchers, scientists, and drug development professionals engaged in the intricate world of vitamin D metabolism, the accurate quantification of its various forms is paramount. This guide provides a critical comparison of immunoassay-based methods and the gold-standard alternative, liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a special focus on the analytical challenges posed by metabolites such as 1α,24,25-Trihydroxy Vitamin D2.
The accurate measurement of vitamin D metabolites is frequently hampered by the structural similarity of these compounds, leading to significant cross-reactivity in traditional immunoassays. This guide will delve into the performance of common immunoassays, provide detailed experimental protocols, and present LC-MS/MS as a superior method for the specific quantification of complex metabolites like 1α,24,25-Trihydroxy VD2.
The Immunoassay Challenge: A Tale of Cross-Reactivity
Immunoassays, while offering a high-throughput and cost-effective solution for routine analysis, often struggle with specificity when it comes to the diverse family of vitamin D metabolites. The antibodies utilized in these assays can inadvertently bind to structurally related, but biologically distinct, vitamin D analogs, leading to inaccurate measurements. This is a particularly pertinent issue for less abundant or modified metabolites.
To illustrate this challenge, the following table summarizes the reported cross-reactivity of several commercial immunoassays for common vitamin D metabolites. It is important to note the conspicuous absence of data for 1α,24,25-Trihydroxy VD2, underscoring its status as a difficult-to-measure analyte by conventional immunoassay techniques. Discrepancies in immunoassay results are often attributed to these differences in cross-reactivity among various vitamin D metabolites.
| Immunoassay Platform | 25(OH)D2 | 25(OH)D3 | 3-epi-25(OH)D3 | 24,25(OH)2D3 |
| Siemens ADVIA Centaur Vitamin D Total | 45.3% | 100% (Reference) | High | Low |
| Roche Elecsys Vitamin D Total | 41.2% | 100% (Reference) | 91% | Low |
| Abbott ARCHITECT 25-OH Vitamin D | Variable | 100% (Reference) | Variable | Variable |
| DiaSorin LIAISON 25 OH Vitamin D TOTAL | ~100% | 100% (Reference) | Low | Low |
| IDS-iSYS 25-Hydroxy Vitamin D | ~75% | 100% (Reference) | High | ~100% |
Note: Data is compiled from various studies and manufacturer's inserts and is intended to be illustrative. "High" and "Low" are used where specific percentages are not consistently reported. The performance and cross-reactivity of these assays can vary between studies.
The significant variability in cross-reactivity, especially for 25(OH)D2 and the C3-epimer of 25(OH)D3, highlights the limitations of relying solely on immunoassays for a comprehensive understanding of vitamin D status, particularly in patient populations receiving vitamin D2 supplementation or where epimers may be prevalent.
Experimental Protocol: A Representative Competitive Vitamin D Immunoassay
Below is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of a vitamin D metabolite. This protocol illustrates the typical workflow and principles involved.
1. Principle: This is a competitive binding immunoassay. Unlabeled vitamin D in the standards, controls, and patient samples competes with a fixed amount of enzyme-labeled vitamin D for a limited number of binding sites on a microplate coated with a specific antibody. After an incubation period, the unbound components are washed away. The amount of bound enzyme is inversely proportional to the concentration of the vitamin D metabolite in the sample.
2. Materials:
-
Microtiter plate coated with anti-Vitamin D antibody
-
Vitamin D standards of known concentrations
-
Enzyme-conjugated Vitamin D
-
Wash buffer (e.g., phosphate-buffered saline with Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Precision pipettes and tips
-
Microplate reader
3. Assay Procedure:
-
Sample Preparation: Serum or plasma samples are prepared according to the specific kit instructions. This often involves a step to release vitamin D from its binding protein (VDBP).
-
Addition of Reagents:
-
Pipette standards, controls, and prepared samples into the appropriate wells of the microtiter plate.
-
Add the enzyme-conjugated vitamin D to each well.
-
-
Incubation: Incubate the plate for a specified time and temperature (e.g., 60 minutes at 37°C) to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well. Incubate for a specified time (e.g., 15 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the vitamin D metabolite in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Process: Immunoassay Workflow and Vitamin D2 Metabolism
To better understand the experimental process and the biological context, the following diagrams, generated using Graphviz, illustrate a typical competitive immunoassay workflow and the metabolic pathway of Vitamin D2.
A Comparative Analysis of 24R and 24S-Hydroxycholesterol: Unraveling Stereospecific Functions
For Immediate Release
This guide provides a detailed comparison of the functional differences between the 24R and 24S epimers of hydroxycholesterol, focusing on their distinct roles in key biological pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced activities of these stereoisomers.
Introduction
24-Hydroxycholesterol (B1141375) (24-HC) is a critical oxysterol primarily synthesized in the brain, where it plays a pivotal role in cholesterol homeostasis and has been implicated in various neurological conditions. The hydroxylation at the C24 position creates a chiral center, resulting in two stereoisomers: 24(S)-hydroxycholesterol and 24(R)-hydroxycholesterol. While 24(S)-HC is the predominant and well-studied epimer produced by the neuronal enzyme cholesterol 24-hydroxylase (CYP46A1), the 24(R)-HC epimer also exhibits biological activity. Understanding the functional distinctions between these two epimers is crucial for elucidating their physiological and pathological roles.
Core Functional Differences
The orientation of the hydroxyl group at the 24th carbon position significantly influences the biological activity of these epimers. This guide explores their differential effects on Liver X Receptor (LXR) activation, amyloid-beta (Aβ) peptide production, and cholesterol biosynthesis.
Liver X Receptor (LXR) Activation
LXRs are nuclear receptors that function as key regulators of cholesterol, fatty acid, and glucose homeostasis. Both 24R- and 24S-hydroxycholesterol act as agonists for LXRα and LXRβ, albeit with differing potencies.
Table 1: Comparative LXR Activation by 24R- and 24S-Hydroxycholesterol
| Epimer | LXRα EC₅₀ (µM) | LXRβ EC₅₀ (µM) |
| 24(S)-Hydroxycholesterol | 4 | 3 |
| 24(R)-Hydroxycholesterol | 7[1] | 4[1] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the epimer required to elicit a half-maximal response in LXR activation assays.
The data indicates that the 24(S) epimer is a more potent activator of both LXRα and LXRβ compared to the 24(R) epimer, as evidenced by its lower EC₅₀ values. This stereospecific preference has significant implications for the downstream regulation of LXR target genes involved in cholesterol transport and metabolism, such as ABCA1 and ABCG1.[2][3][4]
Experimental Protocol: LXR Activation Assay (Luciferase Reporter Assay)
A common method to quantify LXR activation is the luciferase reporter assay.
-
Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with expression vectors for LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (LXREs), and a Renilla luciferase control vector for normalization.
-
Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of 24R- or 24S-hydroxycholesterol.
-
Luciferase Assay: Following an 18-24 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to a vehicle control is then calculated and plotted against the compound concentration to determine the EC₅₀ value.
Signaling Pathway: LXR Activation
Caption: LXR activation by 24R/S-hydroxycholesterol leading to target gene expression.
Amyloid-Beta (Aβ) Peptide Production
The accumulation of Aβ peptides is a hallmark of Alzheimer's disease. The processing of the amyloid precursor protein (APP) can occur through two main pathways: the non-amyloidogenic pathway, which precludes Aβ formation, and the amyloidogenic pathway, which leads to Aβ production. Studies have shown that both 24R- and 24S-hydroxycholesterol can influence Aβ production, although their effects are complex and can be contradictory depending on the experimental model.
One study demonstrated that in differentiated SK-N-BE human neuroblastoma cells, both 24(S)- and 24(R)-hydroxycholesterol (at 1 µM) can up-regulate the expression of APP and the β-secretase BACE1, which is involved in the amyloidogenic pathway, leading to an increase in Aβ₁₋₄₂ production.[5] However, another study using SH-SY5Y neuroblastoma cells found that 24(S)-hydroxycholesterol did not increase Aβ₄₂ levels and instead promoted the non-amyloidogenic pathway by increasing the levels of soluble APPα (sAPPα).[2][6] This same study showed that 24(S)-HC treatment led to a significant increase in the levels of the cholesterol transporters ABCA1 and ABCG1.[2]
Table 2: Qualitative Comparison of the Effects of 24-Hydroxycholesterol Epimers on Aβ Production
| Epimer | Effect on Aβ Production | Mechanism |
| 24(S)-Hydroxycholesterol | Can be pro-amyloidogenic or non-amyloidogenic depending on the cell model.[2][5][6] | In some models, increases APP and BACE1 expression.[5] In others, promotes the non-amyloidogenic pathway by increasing sAPPα and upregulating ABCA1 and ABCG1.[2] |
| 24(R)-Hydroxycholesterol | Reported to be pro-amyloidogenic in at least one study.[5] | Increases APP and BACE1 expression.[5] |
Experimental Protocol: Amyloid-Beta (Aβ) ELISA
The levels of secreted Aβ peptides can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Treatment: Human neuroblastoma cells (e.g., SH-SY5Y or SK-N-BE) are cultured and treated with 24R- or 24S-hydroxycholesterol for a specified period (e.g., 48 hours).
-
Sample Collection: The cell culture medium is collected, and cell lysates are prepared to measure total protein for normalization.
-
ELISA Procedure: Aβ₄₀ and Aβ₄₂ levels in the conditioned medium are quantified using specific ELISA kits according to the manufacturer's instructions. This typically involves capturing the Aβ peptides with a specific antibody coated on a microplate, followed by detection with a second, labeled antibody.
-
Data Analysis: The concentration of Aβ is determined by comparison to a standard curve. The Aβ levels are then normalized to the total protein concentration of the corresponding cell lysate.
Workflow: Investigating the Effect of 24R/S-HC on Aβ Production
Caption: Experimental workflow for assessing the impact of 24R/S-HC on Aβ production.
Cholesterol Biosynthesis
24(S)-hydroxycholesterol is known to suppress cholesterol biosynthesis through a negative feedback mechanism. This is primarily mediated by its activation of LXRs, which in turn can inhibit the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.[7] Studies have shown that 24(S)-HC down-regulates the expression of key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase.[8] While direct comparative data on the inhibitory potency of 24R-HC on cholesterol biosynthesis is limited, its weaker LXR activation suggests it may be a less potent inhibitor of cholesterol synthesis compared to the 24S epimer.
Experimental Protocol: Cholesterol Biosynthesis Assay (Radiolabeled Acetate Incorporation)
De novo cholesterol synthesis can be measured by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.
-
Cell Culture and Treatment: Cells (e.g., primary astrocytes or neuronal cells) are pre-incubated with 24R- or 24S-hydroxycholesterol.
-
Radiolabeling: [¹⁴C]-acetate is added to the culture medium, and the cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Lipid Extraction: The cells are harvested, and total lipids are extracted.
-
Separation and Quantification: The lipid extract is separated by thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity incorporated into the cholesterol band is then quantified using a scintillation counter.
-
Data Analysis: The amount of radioactivity is normalized to the total protein content of the cell lysate.
Neurotoxicity
The neurotoxic potential of 24-hydroxycholesterol is an area of active investigation, with some studies suggesting that high concentrations can be detrimental to neuronal cells. Both 24R- and 24S-hydroxycholesterol have been reported to possess neurotoxic effects in vitro.[9][10] For instance, exposure of SH-SY5Y human neuroblastoma cells to 50 µM of 24(S)-hydroxycholesterol resulted in a significant loss of cell viability.[10] Other studies have shown that 24(S)-HC can exacerbate Aβ-mediated neurotoxicity.[9] A direct quantitative comparison of the neurotoxic potential of the 24R and 24S epimers is an important area for future research.
Conclusion
The stereochemistry at the C24 position of hydroxycholesterol has a clear impact on its biological activity. The naturally predominant 24(S) epimer is a more potent activator of LXRs compared to its 24(R) counterpart. The effects of these epimers on amyloid-beta production are complex and may be cell-type specific, with evidence supporting both pro- and anti-amyloidogenic roles for the 24(S) form. While both epimers have been implicated in neurotoxicity at high concentrations, a detailed comparative analysis of their potency in this regard requires further investigation. These functional differences underscore the importance of considering the stereochemistry of oxysterols in drug development and in understanding their roles in health and disease.
References
- 1. EC50: 24 (R)-Hydroxy Cholesterol - 194 Words | Bartleby [bartleby.com]
- 2. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on β-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24(S)-hydroxycholesterol is actively eliminated from neuronal cells by ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24(S)-hydroxycholesterol participates in a liver X receptor-controlled pathway in astrocytes that regulates apolipoprotein E-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up-regulation of β-amyloidogenesis in neuron-like human cells by both 24- and 27-hydroxycholesterol: protective effect of N-acetyl-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of 24-hydroxycholesterol and 27-hydroxycholesterol on beta-amyloid precursor protein levels and processing in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24-Hydroxycholesterol Moderates the Effects of Amyloid-β on Expression of HMG-CoA Reductase and ABCA1 Proteins in Mouse Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 24(S)-Hydroxycholesterol as a modulator of neuronal signaling and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurotoxic effect of 24-hydroxycholesterol on SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin D Metabolite Efficacy and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the primary vitamin D metabolites, focusing on their biological activity, signaling pathways, and the experimental methodologies used to evaluate their effects. The information is intended to support research and development in endocrinology, molecular biology, and pharmacology.
Introduction to Vitamin D Metabolism
Vitamin D, a fat-soluble prohormone, is essential for calcium homeostasis, bone health, and various other physiological processes, including immune modulation and cell proliferation.[1] It exists in two primary forms: vitamin D2 (ergocalciferol), derived from plant sources, and vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from animal-based foods.[2][3] Both forms are biologically inert and require sequential hydroxylation to become active. The liver converts vitamin D to 25-hydroxyvitamin D (25(OH)D or calcifediol), the major circulating form and a key indicator of vitamin D status.[4][5] Subsequently, the kidneys and other tissues convert 25(OH)D into the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D or calcitriol), which exerts most of the biological effects of vitamin D.[3][4]
Quantitative Comparison of Vitamin D Metabolites
The biological potency and effects of vitamin D metabolites are determined by several factors, including their binding affinity to the Vitamin D Receptor (VDR), their circulating half-life, and their efficiency in activating downstream signaling pathways.
| Metabolite | Common Name | Primary Function | VDR Binding Affinity (Relative to 1,25(OH)2D3) | Plasma Half-Life | Relative Potency |
| 25(OH)D3 | Calcifediol | Prohormone, major circulating form | ~0.1% (1000-fold lower than 1,25(OH)2D3)[6] | ~15 days[7][8] | Lower |
| 25(OH)D2 | Ercalcidiol | Prohormone | Lower than 25(OH)D3[9] | ~13.9 days[10] | Lower than 25(OH)D3[9] |
| 1,25(OH)2D3 | Calcitriol | Active hormone | 100% (High Affinity)[6] | ~5-8 hours[11] | High |
| 1,25(OH)2D2 | Ercalcitriol | Active hormone | Slightly lower than 1,25(OH)2D3 | Shorter than 1,25(OH)2D3 | Slightly lower than 1,25(OH)2D3 |
| 24,25(OH)2D3 | - | Catabolite | Very Low | - | Low, but may have some biological roles[12] |
Signaling Pathways
The biological effects of 1,25(OH)2D are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[13]
Genomic Signaling Pathway
The canonical genomic pathway involves the binding of 1,25(OH)2D to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[14][15] The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[14][16] This interaction recruits coactivator or corepressor proteins, modulating the transcription of hundreds of genes involved in calcium metabolism, cell proliferation, differentiation, and immune function.[17][18]
Caption: Genomic signaling pathway of 1,25(OH)2D.
Non-Genomic Signaling Pathway
In addition to the genomic pathway, 1,25(OH)2D can also elicit rapid, non-genomic responses by binding to a membrane-associated VDR.[19][20] This interaction activates intracellular signaling cascades, such as those involving protein kinase C and MAP kinases, leading to rapid changes in intracellular calcium levels and other cellular responses.[19]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of vitamin D metabolites.
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of a test compound (e.g., a vitamin D metabolite) to the VDR by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Purified recombinant VDR or cell/tissue homogenates expressing VDR.
-
Radioligand: [³H]-calcitriol (1,25(OH)2D3).
-
Unlabeled competitor: Test vitamin D metabolite.
-
Assay buffer (e.g., Tris-HCl with additives for protein stability).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Receptor Preparation: Homogenize cells or tissues expressing VDR in a cold lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of the test metabolite. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).[16]
-
Separation: After incubation, separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.[16]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test metabolite to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Quantitative Gene Expression Analysis (RT-qPCR)
This method is used to quantify the changes in the expression of VDR target genes in response to treatment with vitamin D metabolites.
-
Materials:
-
Cell line of interest (e.g., human colorectal adenocarcinoma cells, HT29).
-
Vitamin D metabolite for treatment.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR instrument and reagents (e.g., SYBR Green).
-
Primers for target genes (e.g., CYP24A1, a known VDR target gene) and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with various concentrations of the vitamin D metabolite for a specified time (e.g., 24 hours).[21]
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR detection system.
-
Data Analysis: Determine the relative expression of the target gene by normalizing its expression to the housekeeping gene using the ΔΔCt method.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of vitamin D toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 25(OH)D2 Half-Life Is Shorter Than 25(OH)D3 Half-Life and Is Influenced by DBP Concentration and Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitriol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Vitamin D's role in cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,25(OH)2-vitamin D3, a steroid hormone that produces biologic effects via both genomic and nongenomic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vitamin D reduces hepatic stellate cell proliferation in vitro | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
A Head-to-Head Examination of Vitamin D Analogs on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The vitamin D receptor (VDR), a ligand-activated transcription factor, plays a pivotal role in regulating a vast array of genes involved in calcium homeostasis, immune modulation, cell proliferation, and differentiation.[1][2][3] Activation of the VDR by its natural ligand, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), or synthetic analogs, triggers a cascade of molecular events leading to nuanced changes in the transcriptome. Understanding the differential effects of these analogs on gene expression is paramount for the development of targeted therapies with improved efficacy and reduced side effects. This guide provides a comparative analysis of head-to-head studies investigating the impact of various vitamin D analogs on gene expression, supported by experimental data and detailed methodologies.
Vitamin D Receptor Signaling Pathway
The genomic actions of vitamin D and its analogs are initiated by their binding to the VDR.[1][3] This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The VDR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[1][2][3] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of hundreds of genes.[1]
Head-to-Head Comparison of Calcitriol and Paricalcitol (B1678470)
A key study directly compared the gene expression profiles of human coronary artery smooth muscle cells treated with calcitriol and its analog, paricalcitol. The findings revealed largely similar effects on the transcriptome, with both compounds modulating genes involved in cell differentiation and proliferation.
Table 1: Differentially Expressed Genes in Human Coronary Artery Smooth Muscle Cells Treated with Paricalcitol
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes | Total Genes Affected |
| Cell Differentiation/Proliferation & other categories | 115 | 61 | 176 |
Data from a study where cells were treated with 0.1 µM of paricalcitol for 30 hours.
Further analysis using real-time RT-PCR confirmed the dose- and time-dependent regulation of several key genes by paricalcitol, including those known to modulate cell proliferation such as IGF1, WT1, and TGFβ3. Both calcitriol and paricalcitol were also found to inhibit cell proliferation in a dose-dependent manner.
Comparative Effects of Other Vitamin D Analogs
While direct, whole-genome comparative studies for other analogs are limited, several studies provide insights into their differential effects on specific genes.
Calcitriol vs. Calcipotriol (B1668217): In a study on psoriasis patients, both calcitriol and calcipotriol demonstrated clinical improvement. However, calcipotriol treatment led to a significant normalization of epidermal markers K6, K10, and K15, which was not observed with calcitriol treatment, suggesting a more potent effect of calcipotriol on epidermal differentiation in this context.[1] Another study found that calcipotriol was slightly more potent than calcitriol in inducing the expression of the anti-inflammatory IL-10 receptor gene in human epidermal cells.[4]
Calcitriol vs. Maxacalcitol (B1676222) (and its derivative Oxacalcitriol) and Calcipotriol on PTH Gene Expression: A study in rats and bovine parathyroid cells compared the effects of calcitriol, oxacalcitriol, and calcipotriol on parathyroid hormone (PTH) gene expression. In vivo, calcitriol was the most effective at decreasing PTH mRNA levels without inducing hypercalcemia at certain doses.[2] Oxacalcitriol and calcipotriol were less effective but had a wider non-hypercalcemic dose range.[2] In vitro, calcitriol and oxacalcitriol showed similar efficacy in reducing PTH mRNA levels.[2]
Experimental Protocols
A generalized workflow for studying the effects of vitamin D analogs on gene expression is outlined below. Specific details can be found in the cited literature.
General Experimental Workflow for Gene Expression Analysis
Detailed Methodologies
Cell Culture and Treatment:
-
Cell Lines: Specific cell lines relevant to the research question are used (e.g., human coronary artery smooth muscle cells, keratinocytes, cancer cell lines).
-
Culture Conditions: Cells are maintained in appropriate growth media and conditions (e.g., temperature, CO2 levels).
-
Treatment: Cells are treated with various concentrations of vitamin D analogs or a vehicle control (e.g., ethanol) for specific durations (e.g., 24-48 hours).
RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using standard methods (e.g., Trizol reagent).
-
RNA quality and integrity are assessed using spectrophotometry (to determine concentration and purity) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer).
Gene Expression Profiling:
-
Microarray Analysis:
-
cDNA Synthesis and Labeling: RNA is reverse-transcribed into cDNA, which is then labeled with a fluorescent dye.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
-
RNA-Seq Analysis:
-
Library Preparation: RNA is fragmented, and sequencing adapters are ligated to the fragments to create a cDNA library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted to determine its expression level.
-
Data Analysis and Validation:
-
Normalization: Raw expression data is normalized to account for technical variations between samples.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated in the treated groups compared to the control group.
-
Validation: The expression changes of selected genes are often validated using an independent method, such as real-time quantitative polymerase chain reaction (RT-qPCR).
Conclusion
The available head-to-head studies, though limited, indicate that while different vitamin D analogs share common mechanisms of action through the VDR, they can elicit distinct gene expression profiles. The comparison between calcitriol and paricalcitol suggests a high degree of similarity in their effects on the transcriptome of smooth muscle cells. However, studies on other analogs like calcipotriol and maxacalcitol point towards analog-specific effects on certain genes, which may underlie their differential therapeutic and side-effect profiles. Further comprehensive, head-to-head transcriptomic studies are crucial to fully elucidate the nuanced effects of various vitamin D analogs, which will ultimately guide the development of more selective and effective VDR-targeted therapies.
References
- 1. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of calcitriol, 22-oxacalcitriol, and calcipotriol on serum calcium and parathyroid hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA microarray analysis of vitamin D-induced gene expression in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for 1alpha, 24, 25-Trihydroxy VD2
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of 1alpha, 24, 25-Trihydroxy VD2, a vitamin D analog. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a compliant research environment.
I. Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. The specific requirements are detailed in the table below.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator (type N99 - US) or type P2 (EN 143) respirator cartridges. If this is the sole means of protection, a full-face supplied air respirator should be used.[1] | To prevent inhalation of the compound, which can be irritating to the respiratory system.[2] |
| Hand Protection | Chemical-resistant gloves.[1] | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[1] |
| Eye Protection | Safety glasses with side-shields or goggles, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | To protect eyes from potential splashes or dust particles of the compound, which is irritating to the eyes.[2] |
| Skin and Body Protection | Laboratory coat. The type of body protection should be chosen based on the concentration and amount of the dangerous substance at the specific workplace.[1] | To prevent skin contact and contamination of personal clothing.[1] |
II. Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a dry and well-ventilated place.[1]
-
Long-term storage: -20°C.[1]
-
Short-term storage: 2-8°C.[1]
III. Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed immediately.
Accidental Release:
-
Wear appropriate respiratory protection.[1]
-
Avoid dust formation.[1]
-
Prevent the product from entering drains.[1]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.[1][2]
IV. Disposal Plan
Contaminated materials and waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[2]
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Keep the compound in suitable, closed containers for disposal.[1]
V. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
